Product packaging for 3-Chloro-4-iodopyridin-2-amine(Cat. No.:CAS No. 1152617-24-7)

3-Chloro-4-iodopyridin-2-amine

Cat. No.: B3026844
CAS No.: 1152617-24-7
M. Wt: 254.45
InChI Key: GTTQRVGVEIXEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClIN2 B3026844 3-Chloro-4-iodopyridin-2-amine CAS No. 1152617-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTQRVGVEIXEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679588
Record name 3-Chloro-4-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-24-7
Record name 3-Chloro-4-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While this compound is commercially available, understanding its synthesis is crucial for researchers requiring custom isotopic labeling, analog synthesis, or process optimization. This document outlines a proposed synthetic pathway, drawing upon established methodologies for the iodination of substituted aminopyridines. Detailed protocols for the synthesis, purification, and characterization of the target molecule are presented, aimed at providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The introduction of halogen atoms, such as chlorine and iodine, into the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-aminopyridine scaffold is a privileged structure, known for its ability to form key hydrogen bond interactions with various enzymes and receptors.

The target molecule, this compound (CAS 1152617-24-7), combines these features, making it a valuable intermediate for the synthesis of complex heterocyclic systems. The presence of three distinct functional groups—an amine, a chloro group, and an iodo group—on the pyridine ring offers multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs.

This guide will detail a robust and reproducible laboratory-scale synthesis of this compound, starting from the readily available precursor, 2-amino-3-chloropyridine.

Synthetic Strategy and Mechanistic Considerations

The proposed synthesis of this compound hinges on the electrophilic iodination of the precursor, 2-amino-3-chloropyridine. The directing effects of the substituents on the pyridine ring are paramount to the success of this transformation. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). The chloro group at the 3-position is a deactivating group but also directs ortho and para. In this case, the 4- and 6-positions are activated by the chloro group. The combined directing effects of the amino and chloro groups, along with steric considerations, favor the iodination at the 4-position.

Two common and effective iodinating agents for such transformations are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

  • N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle electrophilic iodinating agent.[1] It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity.[2] The reaction proceeds via the in situ generation of a more potent iodinating species.

  • Iodine Monochloride (ICl): ICl is a highly effective reagent for the iodination of activated aromatic systems.[3] Reactions are typically carried out in a protic solvent like acetic acid.

This guide will focus on a protocol analogous to the synthesis of the isomeric compound 2-chloro-3-iodopyridin-4-amine, which employs an effective iodinating agent in a suitable solvent system.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the iodination of substituted aminopyridines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 2-Amino-3-chloropyridine (Starting Material)

  • N-Iodosuccinimide (NIS)[5]

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloropyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is redissolved in ethyl acetate.

  • Aqueous Washing: The organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 2-Amino-3-chloropyridine Reaction Electrophilic Iodination in Acetonitrile SM->Reaction Reagent N-Iodosuccinimide (NIS) Reagent->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Reaction Quenching Purification Silica Gel Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-iodopyridin-2-amine is a halogenated pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group, a chlorine atom, and an iodine atom on the pyridine ring, makes it a versatile building block in the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][2][3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both established data and detailed protocols for its experimental characterization.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity and structure.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 1152617-24-7[5][6]
Molecular Formula C₅H₄ClIN₂[5][7]
Molecular Weight 254.45 g/mol [5]
Canonical SMILES C1=CN=C(C(=C1I)Cl)N[5]
InChI InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)[5]
InChIKey GTTQRVGVEIXEHQ-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.

Computed Physicochemical Properties

The following table summarizes key physicochemical properties of this compound computed from its molecular structure.

PropertyValueSource
Molecular Weight 254.45 g/mol [5]
Monoisotopic Mass 253.91077 Da[5]
Topological Polar Surface Area 38.9 Ų[5]
Heavy Atom Count 9[5]
Complexity 101[5]
pKa (Predicted) 3.25 ± 0.47[7]
Experimental Determination of Physicochemical Properties

While computed data provides valuable initial insights, experimental determination of physicochemical properties is essential for a comprehensive understanding of a compound's behavior.

The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depression and broadening of the melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.[9][10]

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.[9]

    • Press the open end of a capillary tube into the powdered sample several times.

    • Tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-4 mm is ideal.[9]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • If using a manual apparatus, ensure the thermometer is correctly positioned.

  • Melting Point Measurement:

    • For an initial, rapid determination, heat the sample quickly to get an approximate melting point.[8]

    • Allow the apparatus to cool.

    • For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has melted (the final melting point). This is the melting range.

    • Repeat the measurement at least twice to ensure consistency.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Grind sample to a fine powder prep2 Pack sample into capillary tube prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid heating for approximate melting point meas1->meas2 meas3 Slow heating (1-2°C/min) for accurate measurement meas2->meas3 meas4 Record melting range (initial to final melt) meas3->meas4 val1 Repeat measurement for consistency meas4->val1 val2 Compare with reference data if available val1->val2

Caption: Workflow for Capillary Melting Point Determination.

Solubility is a critical parameter, particularly for compounds intended for pharmaceutical use, as it influences absorption and bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key classification criterion.[11][12]

Predicted Solubility:

  • Slightly soluble (1.1 g/L at 25°C)[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient for BCS classification.[11][12][13]

  • Preparation of Buffers:

    • Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range of 1.2 to 6.8 (e.g., pH 1.2 using 0.1 N HCl, pH 4.5 using acetate buffer, and pH 6.8 using phosphate buffer).[11]

  • Sample Preparation and Incubation:

    • Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

    • Place the flasks in a shaker bath maintained at 37 ± 1°C.[11][12]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time to equilibrium.[12][14]

  • Sample Analysis:

    • After incubation, allow the samples to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

    • Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

  • Data Reporting:

    • Perform each solubility measurement in at least triplicate.[11]

    • Report the solubility at each pH as the mean concentration ± standard deviation.

Diagram of the Shake-Flask Solubility Workflow

SolubilityWorkflow cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis setup1 Prepare buffer solutions (pH 1.2, 4.5, 6.8) setup2 Add excess solid to each buffer setup1->setup2 inc1 Agitate in shaker bath at 37°C setup2->inc1 inc2 Incubate for 24-48 hours to reach equilibrium inc1->inc2 an1 Separate solid from supernatant inc2->an1 an2 Quantify concentration in supernatant via HPLC an1->an2 an3 Repeat in triplicate and report results an2->an3

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis

This compound can be synthesized from commercially available starting materials. A plausible synthetic route involves the iodination of a corresponding 2-amino-3-chloropyridine derivative. The following is a representative synthetic procedure adapted from methods for analogous compounds.[17][18][19][20]

Synthetic Protocol: Iodination of 2-Amino-3-chloropyridine

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-3-chloropyridine, a suitable acetate salt (e.g., sodium acetate trihydrate), and a solvent such as glacial acetic acid.

    • Stir the mixture to achieve a homogeneous suspension.

  • Iodination:

    • Slowly add a solution of iodine monochloride (ICl) in glacial acetic acid to the reaction mixture.

    • Heat the reaction mixture to approximately 70°C and stir for several hours (e.g., 16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[17][18][19]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Structural Elucidation and Analytical Characterization

A combination of analytical techniques is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[15] For substituted pyridines, both ¹H and ¹³C NMR are crucial for a complete assignment of the structure.[21][22][23]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, iodo, and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will also be affected by the attached functional groups. Two-dimensional NMR techniques like HSQC and HMBC can be used to definitively assign the proton and carbon signals.[22]

Typical Sample Preparation for NMR Analysis:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15][22]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[15] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrum:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (254.45 g/mol ).

Typical Sample Preparation for MS Analysis:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a compound.[15][16] A reversed-phase HPLC method with UV detection is typically suitable for this type of molecule.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

Safety and Handling

Based on available data, this compound is associated with the following hazards:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation[5]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis. Its trifunctional nature allows for selective chemical modifications at different positions of the pyridine ring, making it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activity.[1][2][3][24]

References

Introduction: The Strategic Value of a Polysubstituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine (CAS: 1152617-24-7)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in synthetic chemistry, drug discovery, and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard catalog information.

This compound (CAS No. 1152617-24-7) is a strategically functionalized pyridine ring.[1][2] Its architecture, featuring an amine, a chlorine atom, and an iodine atom at specific positions, makes it a highly versatile intermediate.[3][4] The presence of multiple, distinct reactive sites allows for sequential and selective chemical modifications, a critical advantage in the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.[5][6] This guide serves to elucidate the core attributes of this compound and provide a practical framework for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its successful application in the laboratory. These properties dictate choices for reaction conditions, solvents, and purification strategies.

Key Properties

The known physicochemical data for this compound are summarized below.[1]

PropertyValueSource
CAS Number 1152617-24-7[1][7]
Molecular Formula C₅H₄ClIN₂[1][2]
Molecular Weight 254.45 g/mol [1][7]
IUPAC Name This compound[1]
SMILES C1=CN=C(C(=C1I)Cl)N[1][8]
InChI Key GTTQRVGVEIXEHQ-UHFFFAOYSA-N[1][9]
Topological Polar Surface Area 38.9 Ų[1][9]
Complexity 101[1][9]
Solubility Slightly soluble in water (1.1 g/L at 25°C)[9]
Storage Conditions Store in freezer under -20°C, in a dark place under an inert atmosphere.[10]
Spectroscopic Characterization

While comprehensive, publicly available spectral data (NMR, IR, MS) is limited, commercial suppliers confirm its availability.[10][11] For validation of newly synthesized or purchased material, the following spectroscopic signatures would be expected:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons.

  • ¹³C NMR: Five distinct signals for the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (253.91077 Da), exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.[1]

Part 2: Synthesis and Purification Protocol

Proposed Synthetic Workflow

The synthesis proceeds via electrophilic iodination of the commercially available starting material, 3-Amino-2-chloropyridine. The amino group at the C2 position strongly activates the ring towards electrophilic substitution, directing the incoming electrophile (I⁺) to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom at C3, iodination is anticipated to occur preferentially at the C4 position.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product SM 3-Amino-2-chloropyridine (CAS: 6298-19-7) Reaction Reaction Vessel (70°C, 16h) SM->Reaction ICl Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) ICl->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Aqueous Workup (NaHCO₃ Quench) Reaction->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Extract with EtOAc Product This compound (CAS: 1152617-24-7) Purification->Product Isolate Pure Fraction

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-Amino-2-chloropyridine (1.0 equiv.).[14]

  • Solvent Addition: Add glacial acetic acid as the solvent. This acidic medium facilitates the reaction and keeps the aminopyridine species in solution.[12]

  • Reagent Addition: Add the iodinating agent, such as Iodine Monochloride (1.1 equiv.) or N-Iodosuccinimide (NIS), portion-wise to the stirred solution.[12] The choice of ICl is often preferred for its high reactivity in such systems.

  • Reaction Conditions: Heat the reaction mixture to approximately 70°C and maintain for 16-24 hours.[12][13]

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy for the electrophilic substitution on the moderately activated pyridine ring.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or GC/MS analysis.[13]

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid.[12]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient elution of hexane/ethyl acetate, to isolate the pure this compound.[12][13]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups, enabling it to serve as a versatile scaffold in multi-step syntheses.

  • C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[6] The C-I bond undergoes oxidative addition to a low-valent palladium catalyst much more readily than the more robust C-Cl bond. This selectivity is the cornerstone of its utility, allowing for the introduction of a diverse range of substituents at the C4 position while leaving the chlorine atom untouched for a potential subsequent transformation.

  • C-Cl Bond: The carbon-chlorine bond is less reactive but can be engaged in cross-coupling reactions under more forcing conditions, typically requiring stronger activating ligands and higher temperatures. This allows for a second, sequential coupling reaction after the C-I bond has been functionalized.

  • Amine Group (-NH₂): The primary amine group is nucleophilic and can be acylated, alkylated, or used as a directing group. It can also be a key participant in the formation of other heterocyclic rings, such as pyrazoles or imidazoles.[15]

Reactivity_Diagram cluster_coupling Cross-Coupling Reactions cluster_amine Amine Reactions center_mol This compound Suzuki Suzuki Coupling (Boronic Acid, Pd(0)) → Aryl/Heteroaryl at C4 center_mol->Suzuki Selective at C-I Sonogashira Sonogashira Coupling (Alkyne, Pd(0), Cu(I)) → Alkyne at C4 center_mol->Sonogashira Selective at C-I Buchwald Buchwald-Hartwig (Amine, Pd(0)) → Amine at C4 center_mol->Buchwald Selective at C-I Acylation Acylation (Acyl Chloride) → Amide center_mol->Acylation At -NH₂

Caption: Key reaction pathways for this compound.

Part 4: Applications in Drug Discovery and Development

Halogenated pyridines are privileged structures in medicinal chemistry.[16] this compound and its isomers serve as critical intermediates in the synthesis of high-value, biologically active molecules.[3]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern oncology therapy, feature a substituted pyridine or similar heterocyclic core.[4] This building block allows for the precise installation of pharmacophores that interact with the ATP-binding pocket of target kinases.

  • Neurological Agents and Anti-Infectives: The pyridine scaffold is prevalent in drugs targeting the central nervous system and in anti-infective agents.[5] The ability to rapidly generate analogues by leveraging the differential reactivity of this intermediate is invaluable for structure-activity relationship (SAR) studies during lead optimization.

  • Agrochemicals: The compound is also applicable in the synthesis of next-generation herbicides and pesticides, where specific substitution patterns on a heterocyclic core are required for target selectivity and efficacy.[3][4]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

Based on GHS classifications, this compound is considered hazardous.[1]

  • H302: Harmful if swallowed.[1][8]

  • H315: Causes skin irritation.[1][17]

  • H319: Causes serious eye irritation.[1][17]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][18]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][17]

  • For long-term stability, store in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a high-utility synthetic intermediate whose value lies in the strategic placement of three distinct functional groups. Its capacity for selective, sequential functionalization, particularly through palladium-catalyzed cross-coupling at the C-I bond, makes it an indispensable tool for medicinal chemists and researchers developing complex molecular targets. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in accelerating innovation in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in modern medicinal and materials chemistry. We will delve into its core structural features, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by an analysis of the compound's spectroscopic signature and chemical reactivity. The guide culminates in a discussion of its pivotal role as a versatile building block in the development of novel pharmaceuticals and advanced materials, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.

Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern—featuring an amine group, a chlorine atom, and an iodine atom on a pyridine core—offers multiple, distinct reaction sites. This trifecta of functionality allows for sequential, regioselective modifications, making it a powerful scaffold for constructing complex molecular architectures.[2][3] In the landscape of drug discovery, such "building block" molecules are indispensable for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics, particularly in areas like oncology with the development of kinase inhibitors.[2][3]

Molecular Structure and Nomenclature

The structural identity of a molecule is the bedrock of its chemical behavior. Understanding its formal nomenclature and key identifiers is critical for unambiguous communication in research and development.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise, assigning the lowest possible locants to the substituents.

Key chemical and physical properties are summarized in the table below.[4][5][6]

PropertyValueSource
CAS Number 1152617-24-7[4][5]
Molecular Formula C₅H₄ClIN₂[4][5]
Molecular Weight 254.46 g/mol [4]
Monoisotopic Mass 253.91077 Da[4][6]
InChI Key GTTQRVGVEIXEHQ-UHFFFAOYSA-N[4][6]
Canonical SMILES C1=CN=C(C(=C1I)Cl)N[4][6]
Topological Polar Surface Area 38.9 Ų[4][6]
Predicted pKa 3.25 ± 0.47[6]
Predicted Solubility Sparingly soluble (1.1 g/L at 25°C)[6]
Structural Visualization

The arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and steric profile. The amine at C2, chloro at C3, and iodo at C4 create a distinct electronic environment that influences its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of halogenated pyridines often involves electrophilic halogenation of a suitable precursor. While specific literature for the direct synthesis of this compound is sparse, a robust and logical approach involves the regioselective iodination of 3-Chloro-pyridin-2-amine. The following protocol is adapted from established methodologies for the iodination of similar aminopyridines.[7][8][9]

Expertise & Causality: The choice of Iodine Monochloride (ICl) as the iodinating agent is strategic. ICl is a polarized interhalogen compound (I⁺Cl⁻), making it a more potent electrophile than I₂ alone, which is necessary to achieve iodination on the moderately activated pyridine ring. Acetic acid serves as a polar protic solvent that can facilitate the reaction, and a buffer like sodium acetate is often used to modulate acidity.[9]

Experimental Protocol: Electrophilic Iodination

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-Chloro-pyridin-2-amine (1.0 equiv).

  • Add glacial acetic acid (approx. 10 mL per gram of starting material).

  • Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

Step 2: Reagent Addition

  • In a separate flask, prepare a solution of Iodine Monochloride (1.1 equiv.) in a minimal amount of glacial acetic acid.

  • Add the ICl solution dropwise to the stirred solution of the aminopyridine over 20-30 minutes. An initial color change is typically observed.

Step 3: Reaction Execution

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-16 hours.[7][8]

  • Trustworthiness: The reaction progress must be monitored to ensure complete consumption of the starting material. This is achieved by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Work-up and Quenching

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • During neutralization, a precipitate of the crude product should form.

Step 5: Isolation and Purification

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate (to quench any remaining ICl), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • The crude product is then purified by silica gel column chromatography, typically using a gradient elution system of hexane and ethyl acetate, to afford the pure this compound.[7]

Synthesis Workflow Diagram

workflow start Start: 3-Chloro-pyridin-2-amine dissolve Dissolve in Glacial Acetic Acid start->dissolve add_icl Add Iodine Monochloride (ICl) (1.1 equiv) dissolve->add_icl react Heat at 70-80°C, 12-16h Monitor via TLC/LC-MS add_icl->react quench Quench with Ice & NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Product: this compound purify->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Reactivity Profile

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C6 will likely appear as a doublet, coupled to the proton at C5. Similarly, the proton at C5 will appear as a doublet, coupled to the proton at C6. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should show five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the electronegative halogen atoms (C3 and C4) will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl/C-I stretching in the fingerprint region.

Chemical Reactivity

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

  • Nucleophilic Amine (C2-NH₂): The primary amine group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively.

  • Cross-Coupling Sites (C4-I and C3-Cl): The carbon-halogen bonds are prime sites for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference is a powerful tool for sequential functionalization. The C4-I bond can be selectively targeted in reactions like Suzuki, Sonogashira, Stille, or Buchwald-Hartwig aminations, leaving the C3-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This differential reactivity is a cornerstone of its utility in building complex molecules.[12]

  • Pyridine Ring: The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), although the conditions required can be harsh.

reactivity cluster_mol mol N_pos Nucleophilic Site (Acylation, Alkylation) C2_amine NH₂ N_pos->C2_amine I_pos Primary Cross-Coupling Site (Suzuki, Sonogashira, etc.) C4_I I I_pos->C4_I Cl_pos Secondary Cross-Coupling Site C3_Cl Cl Cl_pos->C3_Cl ring Pyridine Core

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery and Materials Science

The true value of a chemical building block is demonstrated by its application in creating functional molecules. This compound is a testament to this, with its scaffold being integral to several areas of research.

  • Pharmaceutical Intermediates: This compound is a critical intermediate in the synthesis of a wide array of therapeutic agents.[3] Its structure is a key component in the development of kinase inhibitors for oncology, as the substituted pyridine core can effectively mimic the hinge-binding region of ATP in many protein kinases.[2] It is also used in the synthesis of compounds targeting neurological pathways and infectious diseases.[3][9]

  • Agrochemicals: In agrochemistry, the scaffold is used to synthesize novel herbicides and pesticides.[2][3] The ability to systematically modify the structure allows for the fine-tuning of biological activity and specificity, leading to more effective and environmentally benign crop protection agents.

  • Materials Science: Beyond the life sciences, this molecule serves as a monomer or precursor in the synthesis of advanced organic materials.[2] Incorporating this halogenated, nitrogen-containing heterocycle into polymers can enhance properties such as thermal stability, chemical resistance, and conductivity.[2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • GHS Hazard Classification: According to supplier safety data, the compound is classified as follows[4]:

    • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

    • H315: Causes skin irritation (Skin Irritation, Category 2).

    • H319: Causes serious eye irritation (Eye Irritation, Category 2).

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important and versatile chemical intermediate. Its well-defined structure, characterized by multiple, differentially reactive sites, provides a robust platform for the synthesis of complex and high-value molecules. The synthetic accessibility and the potential for selective, sequential functionalization make it an invaluable tool for professionals in drug discovery, agrochemical research, and materials science. This guide has provided the foundational knowledge required to understand and effectively utilize this powerful building block in demanding research and development applications.

References

An In-Depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative that serves as a valuable building block in modern organic synthesis. While specific historical details of its discovery are not extensively documented in readily available literature, its importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document will delve into its chemical properties, plausible synthetic routes based on established pyridine chemistry, and its potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 1152617-24-7, is a substituted pyridine ring bearing three distinct functional groups: an amino group at the 2-position, a chloro group at the 3-position, and an iodo group at the 4-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro and iodo) groups on the pyridine scaffold imparts a distinct reactivity profile, making it a strategic synthon for the construction of diverse molecular architectures.

PropertyValueSource
Molecular Formula C₅H₄ClIN₂PubChem[1]
Molecular Weight 254.46 g/mol PubChem[1]
CAS Number 1152617-24-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2-Amino-3-chloro-4-iodopyridine, (3-Chloro-4-iodopyridin-2-yl)aminePubChem[1]
Appearance Solid (predicted)Commercial Suppliers
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°CCommercial Suppliers

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: A Mechanistic Perspective

While a specific, documented first synthesis of this compound is not readily found in the literature, a plausible and logical synthetic route can be devised based on established methodologies for the halogenation of aminopyridine scaffolds. The proposed pathway commences with the readily available starting material, 2-amino-3-chloropyridine.

The synthesis of related compounds, such as 2-chloro-3-iodopyridin-4-amine, often involves the direct iodination of a suitable pyridine precursor.[2][3][4] A similar strategy can be applied here. The key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the electrophilic substitution reactions. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. However, with the 3-position already occupied by a chloro group, the primary site for further substitution would be the 5-position. To achieve iodination at the 4-position, a more directed approach is necessary.

A potential synthetic workflow is outlined below:

G start 2-Amino-3-chloropyridine step1 Protection of Amino Group (e.g., Acetylation) start->step1 step2 Directed Iodination (e.g., I₂, H₂SO₄) step1->step2 step3 Deprotection of Amino Group (e.g., Acid or Base Hydrolysis) step2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a theoretical proposition based on analogous reactions and has not been experimentally validated from available literature. Researchers should perform small-scale trials and optimize conditions accordingly.

Step 1: Protection of the Amino Group

  • Rationale: The highly activating amino group can interfere with the desired iodination reaction and may lead to undesired side products. Protection of the amino group, for instance as an acetamide, deactivates the ring slightly and can help direct the incoming electrophile.

  • Procedure:

    • To a stirred solution of 2-amino-3-chloropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-chloro-2-pyridinyl)acetamide.

Step 2: Directed Iodination

  • Rationale: With the amino group protected, iodination can be attempted. The directing effects of the chloro and acetylamino groups will influence the position of iodination. While the 5-position is still activated, iodination at the 4-position can be favored under specific conditions, potentially involving a stronger directing group or a different iodinating agent. A common method for iodination of pyridine rings is using iodine in the presence of an oxidizing agent or a strong acid.

  • Procedure:

    • Dissolve the N-(3-chloro-2-pyridinyl)acetamide in concentrated sulfuric acid.

    • Add iodine (I₂) portion-wise to the stirred solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a base and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to isolate the desired N-(3-chloro-4-iodo-2-pyridinyl)acetamide.

Step 3: Deprotection of the Amino Group

  • Rationale: The final step involves the removal of the protecting group to yield the target compound. Acetamides are typically hydrolyzed under acidic or basic conditions.

  • Procedure:

    • Reflux the N-(3-chloro-4-iodo-2-pyridinyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture and neutralize it to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds. The presence of halogen atoms provides several advantages:

  • Modulation of Physicochemical Properties: Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.

  • Introduction of Synthetic Handles: The carbon-halogen bond can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

While specific examples of drug candidates synthesized directly from this compound are not prominently featured in the reviewed literature, its structural motifs are present in numerous pharmacologically active compounds. The 2-aminopyridine core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications.[5]

The strategic placement of the chloro and iodo groups in this compound offers multiple points for synthetic diversification. The iodine atom at the 4-position is particularly susceptible to various metal-catalyzed cross-coupling reactions, making it an ideal position to introduce larger and more complex moieties. The chloro group at the 3-position can also be a site for nucleophilic aromatic substitution under certain conditions. The amino group at the 2-position can be acylated, alkylated, or used as a directing group for further functionalization.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data sheets from commercial suppliers, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Conclusion and Future Outlook

This compound represents a strategically important, yet under-documented, building block in synthetic chemistry. Its unique substitution pattern offers a wealth of opportunities for the synthesis of novel and complex molecules. While its specific historical discovery remains to be fully elucidated, its value as a synthetic intermediate is clear from its commercial availability and the well-established utility of the halogenated 2-aminopyridine scaffold in drug discovery. Future research into the reactivity and applications of this compound is likely to uncover new and efficient synthetic methodologies and lead to the development of novel therapeutic agents.

References

Unlocking the Potential of 3-Chloro-4-iodopyridin-2-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets or the creation of novel material properties. Among these, halogenated pyridines are particularly valuable synthetic intermediates. The presence of halogens provides reactive handles for a variety of cross-coupling reactions, facilitating the construction of complex molecular architectures. 3-Chloro-4-iodopyridin-2-amine, with its distinct arrangement of chloro, iodo, and amino groups, represents a versatile building block with significant, yet largely unexplored, potential. This guide will provide an in-depth analysis of this compound and delineate promising research avenues for its application in drug discovery and materials science.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueSource
CAS Number 1152617-24-7[3][4]
Molecular Formula C5H4ClIN2[3]
Molecular Weight 254.46 g/mol [3]
Appearance Typically a solid[5]
Solubility Sparingly soluble in water (1.1 g/L at 25°C)[6]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three different substituents.

  • ¹³C NMR: The carbon NMR will reveal five distinct signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the halogen and amino groups will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic patterns characteristic of the presence of chlorine.

Potential Research Areas and Methodologies

The unique substitution pattern of this compound opens up several exciting avenues for research. The differential reactivity of the C-I and C-Cl bonds, coupled with the nucleophilicity of the amino group, allows for a range of selective transformations.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs.[7][8] The presence of both chloro and iodo substituents on this core structure provides a platform for the synthesis of diverse compound libraries for screening against various biological targets.

a) Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the ATP-binding pocket. The 3-chloro and 4-iodo groups can be exploited to introduce substituents that target specific regions of the kinase active site, potentially leading to highly potent and selective inhibitors.

b) CNS-Active Agents: Substituted aminopyridines have shown activity as central nervous system agents.[9] The lipophilicity and hydrogen bonding capabilities of derivatives of this compound can be modulated to optimize blood-brain barrier penetration and interaction with CNS targets.

c) Antineoplastic and Antimicrobial Agents: Pyridine derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[10][11] The unique electronic and steric properties of this compound can be leveraged to design novel compounds with enhanced activity against cancer cell lines or pathogenic microbes.

Experimental Workflow for Library Synthesis:

Caption: Synthetic pathways for generating diverse compound libraries.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction at the C4 position, leveraging the higher reactivity of the carbon-iodine bond.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-4-aryl(or heteroaryl)pyridin-2-amine.

Fused Heterocyclic Systems: Building Blocks for Complex Architectures

The ortho-relationship of the amino group and the chloro substituent provides an ideal arrangement for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active natural products and pharmaceuticals.[12][13]

a) Synthesis of Pyrido[2,3-b]pyrazines: Reaction with α-dicarbonyl compounds can lead to the formation of the pyrazinone ring fused to the pyridine core. These scaffolds are known to possess a range of biological activities.

b) Synthesis of Pyrido[2,3-d]pyrimidines: Condensation with reagents such as formamide or urea can be explored to construct the fused pyrimidine ring, a key component of many bioactive molecules.[14]

c) Synthesis of Pyrido[2,3-b][1][4]oxazines: Intramolecular cyclization following N-alkylation with a suitable bifunctional reagent can yield the fused oxazine ring system.

Logical Flow for Fused Ring Synthesis:

G A This compound B Reaction with α-dicarbonyl A->B D Condensation with formamide/urea A->D F N-alkylation & Intramolecular cyclization A->F C Pyrido[2,3-b]pyrazine derivative B->C E Pyrido[2,3-d]pyrimidine derivative D->E G Pyrido[2,3-b][1,4]oxazine derivative F->G

Caption: Pathways to fused heterocyclic systems.

Detailed Protocol: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an α-dicarbonyl compound, for example, glyoxal (1.1 eq, as a 40% aqueous solution).

  • Reaction Conditions: Heat the mixture to reflux for 6-18 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 7-chloro-6-iodo-pyrido[2,3-b]pyrazine.

Materials Science: Precursors for Organic Electronics and Catalysis

The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through cross-coupling reactions, makes this compound an attractive starting material for the synthesis of novel organic electronic materials.

a) Organic Light-Emitting Diodes (OLEDs): By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with tailored HOMO/LUMO levels for use in OLEDs.

b) Organic Photovoltaics (OPVs): The pyridine nitrogen can act as an electron-accepting unit in donor-acceptor type polymers for OPV applications.

c) Ligands for Catalysis: The 2-aminopyridine moiety can serve as a chelating ligand for transition metals.[15] Functionalization at the C4 position can be used to tune the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalysts with enhanced activity and selectivity.[1]

Workflow for Catalyst Synthesis:

Caption: Synthesis of a novel palladium catalyst.

Conclusion and Future Outlook

This compound is a highly functionalized building block with immense potential for a wide range of applications. Its strategic arrangement of reactive sites allows for selective and sequential modifications, providing access to a vast chemical space of novel compounds. The research areas outlined in this guide represent just a starting point for the exploration of this versatile molecule. Further investigations into its reactivity and the biological and material properties of its derivatives are poised to yield exciting discoveries in the fields of drug discovery, materials science, and catalysis.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-4-iodopyridin-2-amine (CAS No. 1152617-24-7) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature—possessing chloro, iodo, and amine moieties—renders it a highly versatile synthetic building block for constructing complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of these functional groups allows for selective, stepwise reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and diazotization. However, its chemical reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety data, handling procedures, emergency responses, and disposal requirements for this compound, designed for researchers and professionals in laboratory and drug development settings.

Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is paramount to its safe handling. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1152617-24-7PubChem[3]
Molecular Formula C₅H₄ClIN₂PubChem[3]
Molecular Weight 254.46 g/mol PubChem[3], Sigma-Aldrich
Appearance Solid (Typical for related compounds)N/A
Recommended Storage Store in freezer, under -20°C, in a dark place, under an inert atmosphereBLD Pharm[4]
Hazard Identification and GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards. Adherence to the corresponding precautionary statements is mandatory.[3]

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]

GHS Pictogram:

alt text

Signal Word: Warning [3]

Precautionary Statements (Selected): [3]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Core Safety and Handling Protocols

Safe handling is achieved through a multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls
  • Primary Containment: All weighing and manipulation of solid this compound, as well as all reactions involving it, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: A fully functional safety shower and eyewash station must be readily accessible within the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Full-length pants and closed-toe, chemical-resistant shoes are required.

  • Hand Protection: Wear nitrile or neoprene gloves. It is critical to inspect gloves for tears or pinholes before use. For prolonged operations or when handling the compound in solution, consult a glove compatibility chart. Always remove gloves using the proper technique to avoid skin contamination.

prep Experiment Planning ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe Before Starting fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Reaction weigh->reaction cleanup Decontaminate Glassware & Surfaces reaction->cleanup waste Segregate & Label Hazardous Waste cleanup->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Workflow wash->end

Caption: A standard workflow for safely handling chemical reagents.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

  • Temperature: Store in a freezer at or below -20°C.[4] Elevated temperatures can accelerate degradation.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[4] The amine functionality can be susceptible to oxidation, and the compound may have sensitivity to moisture.

  • Light: Keep the container in a dark place, as many halogenated aromatic compounds exhibit photosensitivity.[4]

  • Container: The compound should be stored in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

These measures should be performed while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to responding medical personnel.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[5]

  • If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Accidental Release Measures
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing all required PPE, including respiratory protection if dust can be generated.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

start Incident Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it an Exposure? start->is_exposure spill_small Small & Controllable? is_spill->spill_small Yes exposure_skin_eye Skin/Eye Contact? is_exposure->exposure_skin_eye Yes exposure_inhale_ingest Inhalation/Ingestion? is_exposure->exposure_inhale_ingest No spill_large Evacuate & Call EHS spill_small->spill_large No handle_spill Contain & Clean Up (Use Spill Kit) spill_small->handle_spill Yes use_shower_eyewash Use Safety Shower/ Eyewash for 15 min exposure_skin_eye->use_shower_eyewash seek_medical Seek Immediate Medical Attention exposure_inhale_ingest->seek_medical use_shower_eyewash->seek_medical

Caption: A decision-making flowchart for emergency response.

Case Study: Synthesis Involving a Halogenated Aminopyridine

To contextualize the handling procedures, this section describes a representative synthetic protocol for a closely related isomer, 2-Chloro-3-iodopyridin-4-amine. This iodination reaction highlights the handling of corrosive reagents and the necessary workup procedures, which are directly applicable to the safe use of this compound in synthesis.

Reaction: Iodination of 2-chloropyridin-4-amine to produce 2-Chloro-3-iodopyridin-4-amine.[6][7]

Methodology:

  • Reagent Preparation: In a chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with 2-chloropyridin-4-amine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

    • Safety Insight: Glacial acetic acid is corrosive and has a pungent odor. All transfers should be done in the fume hood.

  • Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

    • Safety Insight: Iodine monochloride is highly corrosive and a strong oxidizing agent. It reacts with water and must be handled with extreme care, using appropriate PPE. The addition should be controlled to manage any potential exotherm.

  • Reaction Conditions: Heat the mixture to 70°C under a nitrogen atmosphere and stir for 16 hours.

    • Safety Insight: Heating the reaction increases the vapor pressure of the corrosive acetic acid. Ensure the condenser is functioning correctly and the system is properly vented within the fume hood.

  • Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly add solid sodium bicarbonate in portions to neutralize the acetic acid.

    • Safety Insight: This is a highly exothermic acid-base neutralization that produces a large volume of CO₂ gas. Add the base slowly to avoid uncontrolled effervescence and potential overflow of the reaction vessel.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution, followed by brine.

    • Safety Insight: Ethyl acetate is flammable. Ensure there are no ignition sources nearby. The sodium thiosulfate wash is necessary to quench any unreacted iodine monochloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Safety Insight: When using a rotary evaporator, ensure the vacuum is applied slowly and the trap is properly cooled to capture solvent vapors.

This protocol demonstrates that the safe handling of the target compound extends to the management of all associated reagents and the careful execution of each experimental step.

Waste Disposal

All waste containing this compound, including crude reaction mixtures, contaminated cleanup materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Compliance: All disposal procedures must comply with institutional, local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

3-Chloro-4-iodopyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-iodopyridin-2-amine: Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary: this compound is a halogenated pyridine derivative possessing significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and two different halogens at strategic positions, allows for regioselective functionalization. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a detailed exploration of its core application as a linchpin in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, it outlines essential safety and handling protocols for laboratory use, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a substituted heterocyclic compound. Its identity and key chemical properties are summarized below. The strategic placement of chloro, iodo, and amino groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Chemical Structure

The structure of this compound features a pyridine ring substituted at the 2, 3, and 4 positions.

Caption: Chemical structure of this compound.

Chemical and Physical Data

The fundamental properties of the compound are crucial for its use in quantitative experimental design.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1152617-24-7[1]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.45 g/mol [1]
Monoisotopic Mass 253.91077 Da[1]
Canonical SMILES C1=CN=C(C(=C1I)Cl)N[1]
InChI Key GTTQRVGVEIXEHQ-UHFFFAOYSA-N[1]
XLogP3-AA 1.8[1]
Topological Polar Surface Area 38.9 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Proposed Synthesis via Electrophilic Iodination

Causality of Experimental Design: The chosen precursor, 3-chloro-2-aminopyridine, possesses a pyridine ring activated by a strongly electron-donating amino group. In electrophilic aromatic substitution, such activating groups direct incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group (C4) is sterically accessible and electronically enriched, making it the prime target for iodination. Iodine monochloride (ICl) is selected as an efficient and moderately reactive iodinating agent, which readily generates the electrophilic iodine species required for the substitution.

Proposed Synthetic Protocol

Reaction: Iodination of 3-chloro-2-aminopyridine

G start Start: 3-Chloro-2-aminopyridine reagents Reagents: - Iodine Monochloride (ICl) - Glacial Acetic Acid (Solvent) start->reagents Add to reaction vessel conditions Conditions: - Heat to 70°C - Stir for 16 hours under N2 reagents->conditions Subject to workup Workup: 1. Cool to RT 2. Quench with NaHCO3 3. Extract with Ethyl Acetate 4. Wash, Dry, Concentrate conditions->workup After reaction completion purification Purification: Silica Gel Column Chromatography workup->purification Purify crude material product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-2-aminopyridine (1.0 equiv.).

  • Reagent Addition: Add glacial acetic acid to dissolve the starting material. To this solution, add iodine monochloride (1.1 equiv.).

  • Reaction: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 70°C. Maintain stirring at this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[2][3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases, followed by dilution with water and ethyl acetate.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate. Combine all organic layers.[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.[3]

Core Application in Medicinal Chemistry: A Cross-Coupling Linchpin

The primary value of this compound in drug discovery lies in its role as a versatile scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions.[5]

Mechanistic Rationale for Regioselectivity: The utility of this molecule is governed by the differential reactivity of its carbon-halogen bonds in the catalytic cycle of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily and under milder conditions.[6] This predictable reactivity allows for the selective functionalization of the C4 position while leaving the C3-chloro and C2-amino groups intact for subsequent transformations.

G cluster_step1 Step 1: C4 Functionalization (Mild Conditions) cluster_step2 Step 2: C3 Functionalization (Forcing Conditions / SNAr) start This compound suzuki Suzuki Coupling (Ar-B(OH)2) [Pd(0), Base] start->suzuki e.g. sonogashira Sonogashira Coupling (Alkyne) [Pd(0), Cu(I), Base] start->sonogashira e.g. intermediate 3-Chloro-4-(Aryl/Alkynyl)-pyridin-2-amine suzuki->intermediate sonogashira->intermediate buchwald Buchwald-Hartwig Amination (R2NH) [Pd(0), Strong Base] intermediate->buchwald Further Derivatization snar SNAr (Nucleophile, e.g., R-SH) [Heat, Base] intermediate->snar final_product Disubstituted Pyridine Scaffold buchwald->final_product snar->final_product

Caption: Sequential functionalization strategy using this compound.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an aryl boronic acid at the C4 position.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Water.[7]

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours, or until starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 3-chloro-4-aryl-pyridin-2-amine product.[6]

Safety, Handling, and Storage

Proper handling of halogenated aromatic amines is critical to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:[1]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2)
Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Environment: Protect from moisture and direct sunlight. For long-term stability, storage in a freezer at -20°C in an inert atmosphere is recommended.

Conclusion

This compound stands out as a high-potential synthetic intermediate for drug discovery and development. While a dedicated synthetic publication is yet to be noted, its preparation is feasible through standard electrophilic iodination. Its true value is realized in its capacity for selective, sequential cross-coupling reactions, enabling the efficient construction of novel, highly functionalized heterocyclic scaffolds. The principles of differential halogen reactivity provide a reliable and powerful tool for medicinal chemists to explore new chemical space. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-4-iodopyridin-2-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 3-chloro-4-iodopyridin-2-amine. This versatile heterocyclic building block is of significant interest due to the differential reactivity of its halogen substituents, offering a strategic platform for the sequential and selective introduction of diverse functionalities. We will explore the core principles and provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, primarily targeting the highly reactive C-I bond. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, optimization, and workup are discussed in detail.

Introduction: The Strategic Value of this compound

This compound is a pivotal starting material in modern medicinal chemistry. Its structure is pre-loaded with chemical handles that allow for controlled, stepwise elaboration into complex molecular architectures.[1][2] The pyridine core is a common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The true synthetic power of this reagent lies in the orthogonal reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity differential enables chemists to selectively functionalize the 4-position of the pyridine ring while leaving the 3-chloro substituent intact for potential subsequent transformations. This two-stage modification strategy is invaluable for building structure-activity relationships (SAR) and optimizing lead compounds. Derivatives of substituted pyridines are integral to a wide array of therapeutic agents, including kinase inhibitors for oncology and compounds targeting neurological pathways.[1][4]

G cluster_start Starting Material cluster_reactions Selective Functionalization at C4-Iodo Position cluster_products Key Intermediate Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond) A->B R-B(OH)2 Pd Catalyst, Base C Sonogashira Coupling (C-C Triple Bond) A->C R-C≡CH Pd/Cu Cat., Base D Buchwald-Hartwig Amination (C-N Bond) A->D R1R2NH Pd Catalyst, Base P1 4-Aryl/Heteroaryl Derivative B->P1 P2 4-Alkynyl Derivative C->P2 P3 4-Amino Derivative D->P3

Figure 1: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the most effective strategy for derivatizing this compound. The following sections provide detailed protocols for the most critical of these transformations.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[5][6] This reaction is fundamental for constructing biaryl structures commonly found in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine substrate. This is the rate-determining step and occurs preferentially at the iodo-substituted position.[7]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[7]

Causality of Reagent Choice:

  • Base: An aqueous base like Na₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8]

  • Solvent: A mixture of an organic solvent (like Dioxane, DMF, or Toluene) and water is typical to dissolve both the organic substrate and the inorganic base.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G A Combine Reactants - Pyridine Substrate (1 eq) - Boronic Acid (1.2-1.5 eq) - Base (2-3 eq) - Solvent (e.g., Dioxane/H2O) B Degas Mixture (N2 or Ar purge for 15-20 min) A->B C Add Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) B->C D Heat Reaction (80-100 °C, monitor by TLC/LCMS) C->D E Workup & Purification - Aqueous extraction - Column Chromatography D->E

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[8]

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 85-100 °C and stir for 5-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-3-chloropyridin-2-amine derivative.

Data Summary: Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9080-92
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10075-88
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O9570-85
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for installing an alkyne functionality onto an aryl halide, creating a C(sp²)-C(sp) bond.[9] This reaction is invaluable for generating rigid linkers or precursors for further transformations.

Mechanistic Rationale: The Sonogashira reaction employs a dual catalytic system.[10]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[11] This species is more reactive and readily undergoes transmetalation with the palladium complex.[10]

Causality of Reagent Choice:

  • Catalysts: A combination of a palladium source [e.g., Pd(PPh₃)₂Cl₂] and a copper(I) salt (CuI) is standard. The copper co-catalyst significantly increases the reaction rate under mild conditions.[9][12]

  • Base: A non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used. It serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[9]

  • Solvent: The amine base can often serve as the solvent, or co-solvents like THF or DMF can be used.[13]

Protocol 2: General Procedure for Sonogashira Coupling

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Add a suitable solvent such as anhydrous DMF or THF, followed by triethylamine (Et₃N, 2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling

Terminal Alkyne PartnerPd CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF25-4088-96
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHF2590-98
1-HexynePd(PPh₃)₂Cl₂CuIDIPEATHF5085-93
Propargyl alcoholPd(CF₃COO)₂ / PPh₃CuIEt₃NDMF6075-85
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[14][15] It allows for the direct coupling of the pyridine core with a wide variety of primary and secondary amines.

Mechanistic Rationale: The mechanism shares features with other cross-coupling reactions.[16]

  • Oxidative Addition: Pd(0) adds to the C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the product and regenerating the Pd(0) catalyst.[14]

Causality of Reagent Choice:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands (e.g., BINAP, Xantphos) are essential for promoting the reductive elimination step and preventing side reactions.[17][18] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common, though weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Add Pd Pre-catalyst (e.g., Pd2(dba)3) B Add Ligand (e.g., Xantphos) A->B C Add Base (e.g., NaOt-Bu) B->C D Add Pyridine Substrate C->D E Add Solvent (e.g., Toluene) D->E Under N2/Ar F Add Amine Coupling Partner E->F G Heat Reaction (90-110 °C, monitor by TLC/LCMS) F->G H Quench and Extract G->H I Purify by Chromatography H->I

References

Application Notes & Protocols: 3-Chloro-4-iodopyridin-2-amine as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-iodopyridin-2-amine

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile heterocyclic intermediate. Its utility is particularly pronounced in the synthesis of pharmacologically active compounds, including potent kinase inhibitors for oncology and other therapeutic areas.[1]

Key Structural Features and Orthogonal Reactivity

The power of this building block lies in the specific arrangement and differential reactivity of its three key functional groups on the pyridine core:

  • C4-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. Its susceptibility to oxidative addition allows for selective functionalization at the C4 position with high precision.[2]

  • C2-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond under typical palladium-catalyzed conditions. This enables a sequential or orthogonal synthetic strategy, where the C4 position is modified first, leaving the C2 position available for subsequent transformations under more forcing conditions.

  • C3-Amino Group: This nucleophilic primary amine serves as a crucial handle for building fused heterocyclic systems or for modification into other functional groups.[1] Its position adjacent to the chloro and iodo substituents influences the electronic properties of the ring and provides a strategic point for intramolecular cyclization reactions.[3]

This inherent orthogonality allows chemists to meticulously build molecular complexity in a controlled, stepwise manner, minimizing the need for extensive protecting group manipulations.

Suzuki_Miyaura_Coupling SM This compound Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) SM->Catalyst Boronic R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) Boronic->Catalyst Product 4-Aryl-3-chloro-pyridin-2-amine Catalyst->Product C-C Bond Formation at C4 Position Sonogashira_Coupling SM This compound Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Amine Base (e.g., Et₃N) Solvent (e.g., THF) SM->Catalyst Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Catalyst Product 4-Alkynyl-3-chloro-pyridin-2-amine Catalyst->Product C(sp²)-C(sp) Bond Formation at C4 Buchwald_Hartwig_Amination Substrate 4-Substituted-3-chloro- pyridin-2-amine Catalyst Pd Precursor + Ligand (e.g., Pd₂(dba)₃ + Xantphos) Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Substrate->Catalyst Amine R¹R²N-H (Primary or Secondary Amine) Amine->Catalyst Product 4-Substituted-3-(R¹R²N)- pyridin-2-amine Catalyst->Product C-N Bond Formation at C2 Position Kinase_Inhibitor_Scaffold cluster_0 Synthetic Workflow cluster_1 Pharmacophore Model Start This compound Step1 Suzuki Coupling (Install R¹ at C4) Start->Step1 Intermediate 4-R¹-3-chloro- pyridin-2-amine Step1->Intermediate Step2 Cyclization or Further Coupling Intermediate->Step2 Final Complex Kinase Inhibitor Scaffold Step2->Final Kinase Kinase Hinge Region (Backbone NH, CO) Scaffold 2-Aminopyridine Scaffold Scaffold->Kinase H-Bonding R_Group R¹ Group (Occupies ATP Pocket) Scaffold->R_Group

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-iodopyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 3-Chloro-4-iodopyridin-2-amine has emerged as a particularly valuable scaffold due to its unique trifunctionalized pyridine core.[1] Its structure is primed for selective, sequential chemical modifications, making it an ideal starting point for the generation of diverse compound libraries targeting a wide range of biological targets, especially protein kinases.[1]

Structural Features and Synthetic Potential

The utility of this compound is rooted in the differential reactivity of its substituents:

  • C4-Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (reactivity order: I > Br > Cl > F).[2][3] This allows for the selective introduction of a vast array of carbon- and nitrogen-based substituents at the 4-position.

  • C2-Amine: The primary amine at the 2-position serves as a critical hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the enzyme's ATP-binding pocket. It also acts as a nucleophile for further derivatization.[1][4]

  • C3-Chlorine: The chlorine atom is less reactive than iodine in cross-coupling reactions, allowing it to be retained during initial functionalization of the C4-position.[3] It can be targeted in subsequent reactions under more forcing conditions or can serve as a key electronic and steric modulator in the final molecule.

This hierarchy of reactivity enables a predictable and controlled approach to building molecular complexity, a cornerstone of modern drug design.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₅H₄ClIN₂PubChem[5]
Molecular Weight 254.45 g/mol PubChem[5]
Melting Point 116-117 °CChemicalBook[6][7]
Boiling Point (Predicted) 377.0 °C at 760 mmHgChemicalBook[6][7]
CAS Number 1152617-24-7PubChem[5]

Synthesis of the Building Block: this compound

The most common laboratory synthesis involves the direct electrophilic iodination of 2-chloropyridin-4-amine. The protocol described here is a robust method adapted from established procedures.[6][8][9]

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution. Acetic acid serves as both the solvent and a mild activator. Iodine monochloride (ICl) is the iodinating agent, which provides a source of electrophilic iodine (I⁺) to attack the electron-rich pyridine ring. The amino group at C4 directs the substitution to the adjacent C3 position.

Detailed Experimental Protocol

Materials:

  • 2-chloropyridin-4-amine

  • Iodine monochloride (ICl)

  • Sodium Acetate Trihydrate (NaOAc·3H₂O) or Sodium Sulfate Trihydrate

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridin-4-amine (1.0 eq), Sodium Acetate Trihydrate (1.5 eq), and glacial acetic acid.[6] Stir under a nitrogen atmosphere to form a solution or suspension.

  • Reagent Addition: In a separate flask, dissolve iodine monochloride (1.1 eq) in a small amount of glacial acetic acid. Add this ICl solution dropwise to the stirred mixture of the pyridine starting material.[6]

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 16 hours or until TLC/LC-MS analysis confirms the consumption of the starting material.[6][8]

  • Work-up & Quenching: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution in portions until effervescence ceases.[8][9]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).[6]

  • Washing: Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove unreacted iodine), water, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[6][8]

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A 2-chloropyridin-4-amine + NaOAc·3H₂O in Acetic Acid B Add ICl in Acetic Acid A->B C Heat at 70°C, 16h B->C D Quench with NaHCO₃ C->D E Extract with EtOAc D->E F Wash (Na₂S₂O₃, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity as a versatile substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C4 position while preserving the C3-chloro and C2-amino groups for subsequent modifications or as key pharmacophoric features.[2][3]

Workflow for Scaffold Diversification

The general strategy involves using the core scaffold and applying a suite of cross-coupling reactions to generate a library of analogues for biological screening.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Scaffold This compound (Core Scaffold) Suzuki Suzuki Coupling (C-C Bond) Scaffold->Suzuki R-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond) Scaffold->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald R₂NH Library Diverse Library of 4-Substituted Pyridines Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Logical workflow for scaffold diversification.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

This reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids or esters.[10] It is fundamental for creating biaryl structures prevalent in many kinase inhibitors.

3.2.1 Protocol

ComponentRoleTypical Reagents & Conditions
Substrate ElectrophileThis compound (1.0 eq)
Coupling Partner NucleophileAryl/Heteroaryl Boronic Acid (1.2-1.5 eq)
Catalyst Active SpeciesPd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base Activates Boronic AcidNa₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq)
Solvent Reaction MediumDioxane/H₂O, DMF, or Toluene
Temperature Reaction Rate80-110 °C

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the specified temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.[2]

Scientist's Note (Causality): The base is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation to the palladium center. The choice of base and solvent can significantly impact reaction efficiency and must often be optimized for specific substrates.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces alkynyl moieties, which can act as rigid linkers or as precursors for further transformations.[11] The reaction is highly valuable for probing deeper pockets in target proteins.

3.3.1 Protocol

ComponentRoleTypical Reagents & Conditions
Substrate ElectrophileThis compound (1.0 eq)
Coupling Partner NucleophileTerminal Alkyne (1.2-1.5 eq)
Catalyst Primary CatalystPd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst Activates AlkyneCopper(I) Iodide (CuI) (4-10 mol%)
Base H-Cl ScavengerTriethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Reaction MediumTHF or DMF
Temperature Reaction RateRoom Temperature to 65 °C

Procedure:

  • Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base, followed by the dropwise addition of the terminal alkyne.[12]

  • Reaction: Stir at the appropriate temperature, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent.[2]

  • Purification: Combine the organic layers, dry, concentrate, and purify the crude product via flash column chromatography.[11]

Scientist's Note (Causality): The copper(I) co-catalyst is a key component of the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This intermediate readily undergoes transmetalation with the palladium(II) complex, a step that is often rate-limiting in copper-free variants.[11] Performing the reaction under a strict inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[12]

Case Study: Synthesis of Bioactive Heterocycles

The functionalized pyridine derivatives serve as advanced intermediates for constructing more complex heterocyclic systems. For example, derivatives of this compound are used to synthesize pyrrolo[3,2-c]pyridines, a scaffold found in compounds with antimicrobial and antitrypanosomal activity.[6] This typically involves a Sonogashira coupling followed by an intramolecular cyclization step.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for the Strategic Use of 3-Chloro-4-iodopyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The design of potent and selective inhibitors often hinges on the core heterocyclic scaffold from which they are built. The 2-aminopyridine motif is a privileged structure in this domain, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Within this class of building blocks, 3-Chloro-4-iodopyridin-2-amine emerges as a particularly strategic starting material for the synthesis of complex, multi-substituted kinase inhibitors.

This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound. We will delve into detailed, field-proven protocols for its use in key cross-coupling reactions and demonstrate how its unique substitution pattern allows for a modular and efficient approach to the construction of diverse kinase inhibitor libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Chemical Properties and Regioselective Reactivity

The utility of this compound lies in the differential reactivity of its three key functional groups: the iodo, chloro, and amino moieties. This allows for a predictable and stepwise elaboration of the pyridine core.

  • The C4-Iodo Group: The carbon-iodine bond is the most labile and, therefore, the primary site for initial functionalization via palladium-catalyzed cross-coupling reactions. Its high reactivity towards oxidative addition to a Pd(0) catalyst enables selective modification at the 4-position under relatively mild conditions.

  • The C3-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond in typical cross-coupling conditions. This allows it to remain intact during the initial functionalization at the C4 position. It can be targeted for subsequent substitution reactions, often requiring more forcing conditions or different catalytic systems.

  • The C2-Amino Group: The primary amine at the 2-position is a key pharmacophoric feature. It can act as a hydrogen bond donor, crucial for anchoring the inhibitor to the kinase hinge region. While it can be reactive, it is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. It can also be used as a handle for further derivatization if desired.

This inherent regioselectivity provides a powerful tool for building molecular complexity in a controlled manner.

Core Synthetic Applications and Protocols

The primary application of this compound is in palladium-catalyzed cross-coupling reactions to introduce diversity at the C4 position. The two most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building the Carbon Skeleton

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce a wide variety of aryl or heteroaryl groups at the 4-position, which are common features in many kinase inhibitors.[1][2][3][4]

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-chloro-pyridin-2-amine.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O8580-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Coupling reactant1 This compound reagents Pd Catalyst Base Solvent, Heat reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 4-Aryl-3-chloro-pyridin-2-amine reagents->product

Caption: Suzuki-Miyaura C-C bond formation at the C4 position.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Linkers

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a critical linkage in many kinase inhibitors that often feature complex amine side chains.[5][6][7][8][9] This reaction allows for the introduction of primary or secondary amines at the C4 position of the pyridine ring.

Objective: To selectively couple a primary or secondary amine at the C4 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP, 1-3 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the solvent.

  • Add the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., CH₂Cl₂) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired product.

Amine Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene10070-85
MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane11065-80
BenzylaminePd₂(dba)₃ / XPhosNaOt-BuToluene10075-90

Table 2: Representative conditions for Buchwald-Hartwig amination reactions.

Application in a Kinase Inhibitor Synthesis Workflow

The true power of this compound is realized in multi-step syntheses where its regioselective reactivity is exploited to build complex molecules. Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate1 Intermediate A (4-Aryl-3-chloro-pyridin-2-amine) step2 Nucleophilic Aromatic Substitution (SNAr) (Amine, High Temp) intermediate1->step2 final_product Final Kinase Inhibitor Scaffold step1->intermediate1 step2->final_product

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

This workflow illustrates an initial Suzuki coupling to install an aryl group at the C4 position, followed by a nucleophilic aromatic substitution (SNAr) at the now-activated C3 position to introduce a final side chain. This second step leverages the electron-withdrawing nature of the pyridine nitrogen and the newly installed C4-aryl group to facilitate the displacement of the chloride.

Kinase Signaling Pathway Context

The inhibitors synthesized from this scaffold often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. A simplified representation of such a pathway is shown below.

Kinase_Pathway receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Synthesized Inhibitor inhibitor->kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling cascade.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined regiochemical reactivity allows for the sequential and controlled introduction of diverse functionalities, making it an ideal starting material for creating libraries of novel compounds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this reagent in drug discovery and development programs.

References

Application Notes & Protocols: 3-Chloro-4-iodopyridin-2-amine as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, synthetic chemists, and professionals in agrochemical development with a comprehensive overview of 3-chloro-4-iodopyridin-2-amine. We will delve into its strategic importance as a versatile building block, explore its application in the synthesis of key herbicide classes, and provide detailed, field-proven protocols for its core transformations.

Compound Profile and Strategic Value

This compound is a halogenated pyridine derivative that has gained significant traction as a high-value intermediate in the synthesis of complex agrochemicals.[1][2] Its utility does not stem from a single reactive site, but from the unique and hierarchical reactivity of its three distinct functional groups: a nucleophilic amine, and two halogen atoms (chloro and iodo) with differential susceptibility to substitution and coupling reactions.

This multi-functional arrangement allows for sequential, site-selective modifications, making it an ideal scaffold for building diverse molecular libraries and optimizing lead compounds in herbicide discovery.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1152617-24-7 [3][4]
Molecular Formula C₅H₄ClIN₂ [3]
Molecular Weight 254.45 g/mol [3]
IUPAC Name This compound [3]
Appearance Crystalline solid [1]

| Topological Polar Surface Area | 38.9 Ų |[3] |

The Causality of Reactivity: A Multi-Tool Scaffold

The power of this compound lies in its predictable, stepwise reactivity. Understanding this hierarchy is critical to designing efficient synthetic routes.

  • C4-Iodo Position: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[5] The relative weakness of the C-I bond facilitates oxidative addition to the Pd(0) catalyst, even under mild conditions. This allows for the primary introduction of aryl, heteroaryl, or alkyl groups at this position.[1]

  • C2-Amino Position: The primary amine is a potent nucleophile and a key handle for building essential agrochemical pharmacophores. It is the reactive site for forming amides, sulfonamides, and, most notably, the sulfonylurea bridge—the core of an entire class of herbicides.

  • C3-Chloro Position: The carbon-chlorine bond is significantly less reactive towards oxidative addition than the C-I bond.[6] This allows the chloro group to be carried through initial C-I coupling reactions untouched. It can then be targeted for subsequent transformations under more forcing conditions or be retained in the final molecule, where its electronegativity can influence the compound's binding affinity and metabolic stability.

This differential reactivity allows for a modular approach to synthesis, as illustrated below.

G cluster_0 Strategic Reactivity of this compound A This compound (Starting Scaffold) B C4-Aryl/Alkyl Substituted Intermediate A->B  Pd-Catalyzed Cross-Coupling  (e.g., Suzuki)  Targets C-I bond selectively D Final Product 2 (e.g., Sulfonylurea Herbicide) A->D  Reaction at NH2 group  (e.g., with Sulfonyl Isocyanate)  Forms Sulfonylurea bridge C Final Product 1 (e.g., Picolinate Herbicide) B->C  Further modification  (e.g., Hydrolysis of a nitrile,  modification of NH2 group) E C3-Functionalized Product (Advanced Derivative) B->E  Second Cross-Coupling or SNAr  (More forcing conditions)  Targets C-Cl bond

Caption: Hierarchical reactivity enabling sequential synthesis.

Application Notes: Pathways to Modern Herbicides

The structural features of this compound make it an ideal precursor for at least two major classes of herbicides.

Picolinic Acid Auxin Herbicides

Synthetic auxin herbicides, particularly those based on the picolinic acid core, are vital for controlling broadleaf weeds.[7] Many modern auxin herbicides feature an aryl or heteroaryl substituent at the 6-position (equivalent to the 4-position in our scaffold's numbering system relative to the primary functional group).

This compound is a perfect starting point for synthesizing these complex molecules. The C4-iodo position can be readily functionalized with diverse aryl groups using Suzuki-Miyaura coupling. The remaining amine and chloro groups can then be further modified or retained to tune the herbicidal activity and crop selectivity.[8][9]

Caption: Workflow for Picolinic Acid Herbicide Synthesis.

Sulfonylurea Herbicides

Sulfonylureas are a potent class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants. A sulfonylurea molecule consists of three parts: an aryl group, a sulfonylurea bridge, and a heterocyclic group.

The 2-amino group on our starting material is the key functional handle to construct the heterocyclic component of a sulfonylurea herbicide. It can react with an aryl sulfonyl isocyanate or a related precursor to form the vital sulfonylurea bridge. The chloro and iodo substituents on the pyridine ring provide steric and electronic properties that can be fine-tuned to optimize the final product's efficacy and spectrum of activity.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are based on established, well-documented chemical transformations. Each step is designed to be monitored by standard analytical techniques (TLC, LC-MS) to ensure reaction completion and validate the outcome before proceeding, forming a self-validating workflow.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective introduction of an aryl group at the C4-position, leveraging the higher reactivity of the C-I bond. This is a foundational step for creating picolinate herbicide precursors.[10]

Reaction Scheme: (Illustrative scheme showing the pyridine reactant, an arylboronic acid, and the coupled product)

Table 2: Reagents and Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Role
This compound 254.45 1.00 g 3.93 Starting Material
4-Methoxyphenylboronic acid 151.96 0.72 g 4.72 (1.2 eq) Coupling Partner
Pd(PPh₃)₄ 1155.56 227 mg 0.197 (5 mol%) Catalyst
Sodium Carbonate (Na₂CO₃) 105.99 1.25 g 11.79 (3.0 eq) Base
1,4-Dioxane - 15 mL - Solvent

| Water | - | 5 mL | - | Co-solvent |

Step-by-Step Methodology:

  • Vessel Preparation: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 3.93 mmol) and 4-methoxyphenylboronic acid (0.72 g, 4.72 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic activity.[11]

  • Reagent Addition: Under a positive flow of nitrogen, add sodium carbonate (1.25 g, 11.79 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (227 mg, 0.197 mmol).

  • Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL) via syringe. The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. A sample can be taken, diluted with ethyl acetate, filtered, and spotted on a silica plate. Self-Validation: This step confirms the consumption of the starting material before proceeding to the workup, preventing loss of unreacted material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 40 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)-3-chloropyridin-2-amine.

Protocol 2: General Procedure for Sulfonylurea Bridge Formation

This protocol describes the reaction of the 2-amino group with a sulfonyl isocyanate, the hallmark reaction for synthesizing sulfonylurea herbicides.

Reaction Scheme: (Illustrative scheme showing the aminopyridine, an aryl sulfonyl isocyanate, and the final sulfonylurea product)

Table 3: Reagents and Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol) Role
Substituted 2-aminopyridine (Varies) 1.0 eq (e.g., 2.0) Heterocyclic Amine
Aryl Sulfonyl Isocyanate (Varies) 1.05 eq (e.g., 2.1) Aryl Component
Triethylamine (TEA) 101.19 0.1 eq (e.g., 0.2) Catalytic Base

| Acetonitrile (anhydrous) | - | 10 mL | - | Solvent |

Step-by-Step Methodology:

  • Vessel Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the substituted 2-aminopyridine (e.g., the product from Protocol 1) (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add a catalytic amount of triethylamine (0.1 eq).

  • Isocyanate Addition: Slowly add the aryl sulfonyl isocyanate (1.05 eq) dropwise via syringe at room temperature. An exotherm may be observed. Causality: The isocyanate is highly electrophilic and reacts readily with the nucleophilic amine. The catalytic base can facilitate the reaction but is not always strictly necessary.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours. Self-Validation: Confirmation of product formation and consumption of starting amine is crucial. The product will have a significantly different Rf value and mass.

  • Workup: If the product precipitates from the solution upon completion, it can be isolated by filtration, washed with cold acetonitrile, and dried under vacuum. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel chromatography if necessary.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

References

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 3-Chloro-4-iodopyridin-2-amine

This compound is a strategically substituted pyridine derivative that has emerged as a highly valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a pyridine core with three distinct functional handles—an amine group, a chloro substituent, and a highly reactive iodo group—offers a platform for complex molecular design. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective, sequential functionalization through modern cross-coupling methodologies.[2] This guide provides an in-depth exploration of the experimental protocols and chemical logic underpinning the use of this powerful building block.

The primary utility of this compound lies in the pronounced reactivity of the carbon-iodine bond at the C4 position towards palladium-catalyzed oxidative addition. This reactivity significantly surpasses that of the carbon-chlorine bond at the C3 position, enabling exquisite regioselectivity in a variety of cross-coupling reactions.[3] The 2-amino group, while a key component of the final target molecules, also plays a crucial electronic role and can act as a coordinating group to the metal catalyst, a factor that must be considered in reaction design.[4][5]

This document serves as a practical guide for researchers, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings. Beyond mere procedural steps, it delves into the causality behind experimental choices, providing a framework for troubleshooting and optimization.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 1152617-24-7 [6][7]
Molecular Formula C₅H₄ClIN₂ [8]
Molecular Weight 254.46 g/mol [8]
Appearance Off-white to light brown solid [9]
Solubility Sparingly soluble in water (1.1 g/L at 25°C) [10]

| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. |[11] |

Table 2: GHS Hazard and Precautionary Statements

Classification Statement Source
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. [8]

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for functionalizing this compound, primarily leveraging the high reactivity of the C4-iodine bond.[12]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds between the C4 position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.[3] This reaction is fundamental to the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in pharmacologically active compounds.[13]

The success of a Suzuki coupling hinges on the careful orchestration of several components. The choice of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst like PdCl₂(dppf), is critical. The phosphine ligands stabilize the palladium center and modulate its reactivity. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[14][15] The solvent system, often a mixture like 1,4-dioxane and water, must solubilize both the organic and inorganic reagents to facilitate the reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Boronic Acid, and Base to Flask B 2. Add Palladium Catalyst and Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat Mixture (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Dilute (e.g., with EtOAc and Water) E->F G 7. Extract, Dry, and Concentrate F->G H 8. Purify via Column Chromatography G->H I I H->I Final Product Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Pd Catalyst, and Cu(I) Catalyst to Flask B 2. Add Degassed Solvent (e.g., TEA/DMF) A->B C 3. Add Terminal Alkyne via Syringe B->C D 4. Stir at Room Temp or Heat Gently C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Filter and Concentrate E->F G 7. Dilute with Solvent and Wash F->G H 8. Purify via Column Chromatography G->H I I H->I Final Product

References

Application Note: Strategic Functionalization of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Regioselective Cross-Coupling and Derivatization for Advanced Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction mechanisms and synthetic pathways involving 3-chloro-4-iodopyridin-2-amine. This versatile heterocyclic building block offers two distinct halogenated sites for sequential, regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. We will explore the underlying principles of this selectivity, provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and discuss the causal factors behind experimental design choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1] this compound is a particularly valuable starting material due to its trifunctional nature: a nucleophilic amino group at C2, a moderately reactive chloro group at C3, and a highly reactive iodo group at C4.

The significant difference in bond dissociation energies and, consequently, reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the lynchpin of its synthetic utility.[1] The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst under mild conditions, while the more robust C-Cl bond remains intact. This inherent reactivity differential allows for the selective introduction of a diverse range of substituents at the C4 position, followed by a subsequent, more forcing reaction at the C3 position, enabling the construction of complex, highly decorated pyridine cores from a single starting material.

Synthesis of the Core Scaffold

The title compound is most commonly prepared via electrophilic iodination of a 2-chloro-4-aminopyridine precursor. The directing effect of the C4-amino group facilitates regioselective iodination at the adjacent C3 position.

Synthesis_Pathway cluster_synthesis Synthesis of this compound start 2-Chloro-4-aminopyridine product This compound start->product  Iodine Monochloride (ICl)  Acetic Acid, 70°C  

Caption: Synthesis via electrophilic iodination.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of aminopyridines.[2][3]

Materials:

  • 2-Chloro-4-aminopyridine (1.0 equiv.)

  • Iodine monochloride (ICl) (1.1 equiv.)

  • Sodium acetate trihydrate (NaOAc·3H₂O) (1.5 equiv.)

  • Glacial Acetic Acid (approx. 6.5 mL per gram of starting material)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-chloro-4-aminopyridine (1.0 equiv.) and sodium acetate trihydrate (1.5 equiv.).

  • Add glacial acetic acid and stir to dissolve the solids.

  • In a separate flask, dissolve iodine monochloride (1.1 equiv.) in a small amount of glacial acetic acid.

  • Add the ICl solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 10% Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield this compound as a solid.[2][3]

Scientist's Note: Sodium acetate acts as a base to buffer the reaction and trap the HCl byproduct, preventing protonation of the aminopyridine which would deactivate it towards electrophilic substitution.

Regioselective C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds.[4][5] When applied to this compound, the reaction occurs exclusively at the C4 position under standard conditions, leveraging the greater reactivity of the C-I bond.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_intermediate Ar-Pd(II)(I)L₂ pd0->pd_intermediate Ar-I transmetal Transmetalation pd_boronate Ar-Pd(II)(R)L₂ pd_intermediate->pd_boronate [R-B(OR)₂]⁻ pd_boronate->pd0 red_elim Reductive Elimination product Ar-R pd_boronate->product reactants Ar-I + R-B(OR)₂ base Base base->transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at C4

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv.) or PdCl₂(dppf) (0.03-0.05 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the mixture with stirring. Typical temperatures range from 80°C to 110°C. Reaction time can vary from 2 to 24 hours. Microwave heating can significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Scientist's Note: The choice of base is critical; stronger bases like Cs₂CO₃ can accelerate the reaction, especially with less reactive boronic acids.[6] The 2-amino group can coordinate to the palladium center, potentially influencing the catalytic cycle, but often does not require protection. For challenging couplings, using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary.[4]

Regioselective C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C4-iodo position and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper(I) salts.[8][9] The mechanism involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int Ar-Pd(II)(I)L₂ pd0->pd_int Ar-I pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_int->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)I cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_int alkyne H-C≡CR alkyne->cu_alkyne Base, Cu(I)I base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 4.1: Selective Sonogashira Coupling at C4

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.02-0.05 equiv.)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv.)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Co-solvent (optional): THF or DMF

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the chosen solvent (e.g., a mixture of THF and TEA).

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Scientist's Note: The amine base is not just a proton scavenger; it is integral to the catalytic cycle.[7] Anhydrous and anaerobic conditions are typically recommended to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).[8] Copper-free Sonogashira protocols exist and may be advantageous for sensitive substrates.[10]

Regioselective C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[11][12] This reaction can be applied to the C4-iodo position of our substrate to introduce primary or secondary amines, creating valuable 2,4-diaminopyridine derivatives.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_intermediate Ar-Pd(II)(I)L₂ pd0->pd_intermediate Ar-I amine_coord Amine Coordination pd_amido [Ar-Pd(II)(NR¹R²)L₂] pd_intermediate->pd_amido HNR¹R² pd_amido->pd0 red_elim Reductive Elimination product Ar-NR¹R² pd_amido->product reactants Ar-I + HNR¹R² base Base base->amine_coord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 5.1: Selective Buchwald-Hartwig Amination at C4

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2-2.0 equiv.)

  • Palladium pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv.)

  • Ligand: Xantphos, RuPhos, or BrettPhos (0.02-0.04 equiv.)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.)

  • Anhydrous, deoxygenated solvent: Toluene or Dioxane

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or vial.

  • Add the this compound.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner (if liquid) via syringe. If the amine is a solid salt (e.g., hydrochloride), it should be added in step 2 and an extra equivalent of base may be required.

  • Seal the vessel and heat with vigorous stirring. Temperatures typically range from 80°C to 110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

Scientist's Note: The combination of a palladium source and a specialized, bulky phosphine ligand is critical for success.[11][13] Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine or the intermediate palladium-amine complex.[14] The unprotected 2-amino group on the pyridine ring makes this a challenging substrate; using specialized ligands like RuPhos or BrettPhos is often necessary to achieve good yields.[15]

Summary of Reaction Selectivity and Further Transformations

The protocols above demonstrate the selective functionalization of the C4 position. The resulting 4-substituted-3-chloro-2-aminopyridine is now a substrate for a second transformation at the less reactive C3-Cl bond. This subsequent reaction will require more forcing conditions (higher temperatures, stronger catalysts/ligands) to activate the C-Cl bond, providing a powerful strategy for building molecular complexity.

Table 1: Comparative Reactivity and Typical Conditions

PositionBondRelative ReactivityTypical Coupling ReactionCatalyst SystemTemperature Range
C4C-IHighSuzuki, Sonogashira, Buchwald-HartwigStandard Pd/phosphine catalysts25 - 110°C
C3C-ClLowSuzuki, Buchwald-HartwigPd with bulky, electron-rich ligands100 - 140°C

digraph "Sequential_Functionalization" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"start" [label="this compound"]; "intermediate" [label="4-(R¹)-3-chloropyridin-2-amine"]; "final" [label="4-(R¹)-3-(R²)-pyridin-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "intermediate" [label=" Reaction 1 (e.g., Suzuki)\n Mild Conditions "]; "intermediate" -> "final" [label=" Reaction 2 (e.g., Buchwald)\n Forcing Conditions "]; }

Caption: Workflow for sequential, regioselective cross-coupling.

Conclusion

This compound is a powerful and versatile building block for complex molecule synthesis. A thorough understanding of the principles of palladium-catalyzed cross-coupling, particularly the differential reactivity of aryl halides, allows for the rational design of synthetic routes. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can achieve high regioselectivity, first functionalizing the C4-iodo position and subsequently the C3-chloro position. The protocols and mechanistic insights provided in this guide serve as a validated starting point for the strategic application of this scaffold in pharmaceutical and materials science research.

References

Application Notes and Protocols for Catalytic Systems in Reactions Involving 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic systems for cross-coupling reactions involving 3-chloro-4-iodopyridin-2-amine. This dihalogenated pyridine derivative is a pivotal building block in medicinal chemistry, offering two distinct reaction sites for sequential functionalization. This document emphasizes the principles of chemoselectivity and provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on selective C-C and C-N bond formation at the C4-iodo position. The causality behind experimental choices, detailed step-by-step methodologies, and troubleshooting guidance are provided to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its value stems from the orthogonal reactivity of its two halogen substituents: an iodine atom at the C4 position and a chlorine atom at the C3 position. This structural feature allows for selective, sequential cross-coupling reactions, providing a robust platform for molecular diversification.

The fundamental principle governing its reactivity in palladium-catalyzed cross-coupling reactions is the difference in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is substantially weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[4][5][6] This intrinsic reactivity difference (C-I > C-Br > C-Cl) is the cornerstone of chemoselective functionalization, enabling chemists to first modify the C4 position while leaving the C3-chloro group intact for subsequent transformations.[5][6]

This guide details optimized catalytic systems and protocols for three of the most powerful cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds (biaryls).

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds (aryl alkynes).

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds (diaryl amines).

General Experimental Workflow

A successful cross-coupling reaction relies on meticulous experimental setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst. The following workflow is a general guideline for the protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base flask Combine solids in reaction flask reagents->flask glassware Oven-Dry Glassware glassware->flask inert Seal, Evacuate & Backfill with N₂/Ar (3x) flask->inert solvent Add Degassed Solvent(s) & Liquid Reagents via Syringe inert->solvent heat Heat to specified temperature with stirring solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂] complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex aryl_iodide Ar-I aryl_iodide->oa_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate Activation boronate->trans_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition pd_alkynyl Ar-Pd(II)(C≡CR)L₂ oa_complex->pd_alkynyl Transmetalation cu_iodide CuI oa_complex->cu_iodide to Cu Cycle pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_iodide->cu_acetylide Alkyne Activation cu_acetylide->oa_complex from Cu Cycle aryl_iodide Ar-I aryl_iodide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide + Base base Base (e.g., Et₃N) Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR'R'')L₂] complex oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product_complex Ar-NR'R'' amide_complex->product_complex aryl_iodide Ar-I aryl_iodide->oa_complex amine H-NR'R'' amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

References

Application Note: A Robust and Scalable Synthesis of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of 3-Chloro-4-iodopyridin-2-amine (CAS 1152617-24-7), a key building block for advanced drug candidates. The described synthetic strategy addresses the critical challenge of regioselective iodination on the pyridine ring through a four-step sequence involving amine protection, directed ortho-metalation (DoM), iodination, and deprotection. This method is designed for robustness, scalability, and high fidelity, yielding the target compound with high purity. All protocols have been developed with a focus on process safety and control, making them suitable for implementation in drug development and manufacturing environments.

Introduction and Strategic Rationale

This compound is a valuable trifunctionalized pyridine intermediate. The orthogonal reactivity of the chloro, iodo, and amino groups allows for selective, sequential functionalization, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions at the halide positions and derivatization of the amino group.[3][4]

Direct electrophilic iodination of the commercially available precursor, 3-Chloro-2-aminopyridine, is challenging. The potent ortho-, para-directing effect of the amino group would preferentially direct iodination to the C-5 position. To overcome this inherent regioselectivity, a more sophisticated strategy is required. The chosen route, outlined below, employs a Directed ortho-Metalation (DoM) approach. This strategy leverages a protecting group on the exocyclic amine to direct deprotonation and subsequent iodination specifically to the C-4 position, a methodology that has proven effective for the regioselective functionalization of related pyridine systems.[5]

Overall Synthetic Workflow

The synthesis is structured as a four-step process, designed for process control and scalability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a trifunctional heterocyclic compound, this compound presents unique opportunities and challenges in cross-coupling chemistry. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction. Which halogen on this compound is more reactive?

The Carbon-Iodine (C-I) bond at the 4-position is significantly more reactive towards palladium-catalyzed oxidative addition than the Carbon-Chlorine (C-Cl) bond at the 3-position. The bond dissociation energy of a C-I bond is considerably lower than that of a C-Cl bond, making it the kinetically favored site for reaction. This inherent reactivity difference allows for excellent regioselectivity under standard cross-coupling conditions. You can selectively perform a coupling at the C4-position while leaving the C3-chloro substituent intact for subsequent transformations.

Q2: My reaction is showing low or no conversion. What are the first things I should check?

Low or no conversion with this substrate often points to issues with the catalytic cycle, particularly the oxidative addition step, which can be sluggish for electron-rich heterocyclic halides.[1] Here is a primary checklist:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids, for instance, can degrade via protodeboronation, especially if exposed to moisture or strong bases for extended periods before the catalytic cycle is efficient.[1]

  • Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for this electron-rich and potentially coordinating substrate.[1] Consider switching to a more robust catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs).[1]

  • Solvent and Base Purity: Use dry, degassed solvents. The choice of base is also critical and should be thoroughly dried before use, especially solids like K₃PO₄ or Cs₂CO₃.

Q3: I am observing a significant amount of a byproduct where the iodine has been replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This typically occurs when the reductive elimination step is slow, allowing competing pathways to intervene. The hydrogen source can be trace water, the solvent, or the amine coupling partner.

Causes and Mitigation Strategies:

  • Inefficient Catalyst: The catalyst system may not be promoting reductive elimination effectively. Switching to more electron-rich and sterically hindered ligands can accelerate this final step of the catalytic cycle.[2]

  • Base Choice: While a strong base is often necessary, some bases can promote this side reaction. If using an alkoxide base like NaOtBu, ensure conditions are scrupulously anhydrous. In some cases, switching to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄) can be beneficial.

  • Temperature: Excessively high temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. Try running the reaction at the lowest temperature that still allows for efficient conversion.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the electron-donating amino group and the heterocyclic nature of this compound can present challenges.

Problem 1: Low Yield in Suzuki Coupling

Symptoms: TLC/LC-MS analysis shows significant unreacted starting material (this compound) and some boronic acid decomposition.

Causality: The primary issue is often a slow oxidative addition step due to the electron-rich nature of the pyridine ring, which makes the C-I bond less electrophilic.[1] Additionally, the 2-amino group can coordinate to the palladium center, potentially hindering catalytic activity.

Solutions:

  • Upgrade Your Ligand: This is the most critical factor. Standard PPh₃ is often insufficient. Utilize bulky, electron-rich biaryl phosphine ligands that are designed to accelerate both oxidative addition and reductive elimination for challenging substrates.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[1] These ligands create a more electron-rich and sterically demanding palladium center, which facilitates the cleavage of the C-I bond.

  • Optimize the Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.

    • Bases: For difficult couplings, stronger bases are often required. K₃PO₄ is a robust and effective choice. Cs₂CO₃ can also be highly effective, though it is more costly.[1]

    • Solvents: Aprotic polar solvents are standard. 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio), is a common and effective system. The water can help dissolve the base and facilitate the initial steps of the catalytic cycle.

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined precatalyst (e.g., XPhos Pd G3). These complexes are more stable and form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.

Workflow for Optimizing a Low-Yielding Suzuki Reaction

Suzuki_Troubleshooting cluster_0 Problem Identification cluster_1 Catalyst System Optimization cluster_2 Reaction Conditions cluster_3 Outcome Start Low Yield (<50%) Ligand Step 1: Change Ligand - Pd(PPh₃)₄ → XPhos / SPhos - Use Precatalyst (e.g., G3) Start->Ligand Primary Action Base Step 2: Change Base - K₂CO₃ → K₃PO₄ or Cs₂CO₃ Ligand->Base If still low Solvent Step 3: Adjust Solvent - THF → Dioxane/H₂O or Toluene/H₂O Base->Solvent Fine-tuning Temp Step 4: Modify Temperature - 80°C → 100-110°C Solvent->Temp If needed End Improved Yield (>80%) Temp->End

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Problem 2: Protodeboronation of the Boronic Acid Coupling Partner

Symptoms: The primary byproduct observed is the arene corresponding to the boronic acid (Ar-H instead of Ar-B(OH)₂), and the starting halide remains.

Causality: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, and strong bases, especially when the catalytic turnover is slow.

Solutions:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes this side reaction. Ensure your solvents are dry and consider using an anhydrous base like powdered KF.[3]

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.

  • Slow Addition of Base: If possible, adding the base in portions or as a solution over time can keep its instantaneous concentration low, reducing the rate of boronic acid decomposition.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Pd Source Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)G3 precatalyst ensures efficient generation of active Pd(0). XPhos is a bulky, electron-rich ligand ideal for this substrate.[1]
Ligand ---
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)A stronger base is often required to facilitate the transmetalation step with electron-rich halides.[1]
Solvent THF / H₂O (4:1)1,4-Dioxane / H₂O (10:1)Dioxane is often a superior solvent for Suzuki couplings, promoting solubility and higher reaction temperatures.[4]
Temperature 70 °C100 °CHigher temperatures are often necessary to overcome the activation barrier for oxidative addition.
Typical Outcome ~30% Yield, significant starting material>85% YieldOptimized conditions address the slow oxidative addition and promote efficient catalytic turnover.
Table 1. Comparative Conditions for Suzuki Coupling with this compound.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds. Key challenges with this compound include catalyst inhibition and alkyne homocoupling.

Problem 1: Reaction Stalls or Fails to Initiate

Symptoms: No product formation is observed, and starting materials are recovered. The reaction mixture may turn black, indicating palladium precipitation (Pd black).

Causality:

  • Catalyst Poisoning: The 2-amino group and the pyridine nitrogen can act as ligands, coordinating to the palladium or copper centers and inhibiting catalysis.

  • Copper(I) Oxidation: The Cu(I) co-catalyst is essential for the copper cycle but is sensitive to oxygen. Oxidation to Cu(II) will shut down the reaction.

  • Amine Base Quality: The amine base (e.g., Et₃N, DIPEA) must be pure and free of peroxides. It serves as both the base and often as part of the solvent system.

Solutions:

  • Thorough Degassing: Before adding the catalyst and copper source, thoroughly degas the reaction mixture (solvent, substrate, alkyne, and amine base) by bubbling with an inert gas or using freeze-pump-thaw cycles.

  • Ligand Choice: While often run "ligand-free" (relying on the phosphine from a Pd(PPh₃)₂Cl₂ precursor), adding a supporting ligand can stabilize the palladium catalyst and prevent precipitation.

  • Copper-Free Conditions: If catalyst poisoning is suspected, consider a copper-free Sonogashira protocol. These reactions typically require a stronger organic base (like DBU or piperidine) and may need a more robust palladium/ligand system but avoid issues related to the copper co-catalyst.[5]

Problem 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product

Symptoms: A significant byproduct corresponding to the dimer of your terminal alkyne (R-C≡C-C≡C-R) is observed.

Causality: This side reaction is catalyzed by the copper(I) salt in the presence of oxygen. It becomes competitive if the main palladium catalytic cycle is slow.

Solutions:

  • Strictly Anaerobic Conditions: This is the most crucial preventative measure. Ensure the reaction is rigorously protected from air from start to finish.

  • Control Copper Loading: Use the minimum effective amount of CuI, typically 1-5 mol%. Overloading the reaction with the copper salt can accelerate homocoupling.

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the main cross-coupling pathway.

ParameterCondition A (Classic)Condition B (Copper-Free)Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Both are effective Pd(II) precursors.
Ligand -XPhos (4 mol%)A bulky ligand is often required in copper-free systems to facilitate the catalytic cycle.
Co-catalyst CuI (3 mol%)NoneAvoids alkyne homocoupling and potential copper-related catalyst inhibition.[5]
Base Et₃N (3 equiv)DBU (2.5 equiv)A stronger base is needed to deprotonate the alkyne in the absence of the copper acetylide intermediate.
Solvent THFTolueneToluene allows for higher temperatures if needed.
Temperature Room Temp to 50 °C80 - 100 °CCopper-free variants often require more thermal energy.
Table 2. Comparison of Classic vs. Copper-Free Sonogashira Conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation. Success with this compound relies heavily on the correct choice of ligand and base, especially when coupling to the less reactive C-Cl bond after a prior reaction at the C-I position.

Problem: Low Conversion in Amination of the C-Cl Bond

Symptoms: The reaction fails to go to completion, even after extended reaction times or at elevated temperatures. The substrate is a derivative of 3-chloro-2-aminopyridine.

Causality:

  • C-Cl Bond Inertness: The C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the oxidative addition step the rate-limiting barrier.[6]

  • Catalyst Inhibition: As with other couplings, the 2-amino group and pyridine nitrogen can chelate the palladium catalyst, forming a stable, off-cycle species that hinders turnover. This is a known challenge for 2-aminopyridine substrates.[7]

  • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is paramount. A weak base may not be sufficient to deprotonate the amine for the C-Cl coupling, while an overly strong base can cause substrate or product degradation.

Solutions:

  • Select a State-of-the-Art Ligand: This is non-negotiable for C-Cl amination. Use bulky, electron-rich dialkylbiaryl phosphine ligands.

    • Top Tier Ligands: For secondary amines, RuPhos is often superior.[7][8] For primary amines, BrettPhos is an excellent choice.[7][9] These ligands are specifically designed to promote the challenging oxidative addition of aryl chlorides.

  • Choose the Right Base: A strong, non-nucleophilic base is required.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aryl chloride aminations.[6]

    • Alternative for Sensitive Substrates: If NaOtBu causes decomposition, Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative, especially in combination with RuPhos or BrettPhos precatalysts.[7]

  • Utilize a Precatalyst: Modern Buchwald-Hartwig precatalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) offer superior performance and reproducibility over generating the catalyst in situ. They are designed for stability and efficient initiation.[7]

Decision Tree for Buchwald-Hartwig Ligand Selection

Buchwald_Ligand_Selection Start Buchwald-Hartwig Amination on 3-Chloro-Pyridine Derivative Coupling_Partner What is the Amine Coupling Partner? Start->Coupling_Partner Primary_Amine Primary Amine (e.g., R-NH₂) Coupling_Partner->Primary_Amine Primary Secondary_Amine Secondary Amine (e.g., R₂NH) Coupling_Partner->Secondary_Amine Secondary BrettPhos Use BrettPhos (or BrettPhos Pd G3) Primary_Amine->BrettPhos RuPhos Use RuPhos (or RuPhos Pd G3) Secondary_Amine->RuPhos Base_Choice Select Base: 1. NaOtBu (Standard) 2. LiHMDS (Alternative) BrettPhos->Base_Choice RuPhos->Base_Choice

Caption: Ligand selection guide for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during its purification.

Introduction to Purification Challenges

This compound is a halogenated pyridine derivative, a class of compounds known for their utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The purification of this compound can be challenging due to several factors:

  • Potential for Impurities: The synthesis of this compound can lead to various impurities, including starting materials, regioisomers, and byproducts from side reactions.

  • Compound Stability: Halogenated pyridines can exhibit sensitivity to factors such as pH and prolonged exposure to silica gel, potentially leading to degradation during purification.

  • Similar Polarity of Components: The desired product and its related impurities may have similar polarities, making their separation by chromatography challenging.

This guide will address these challenges in a practical, question-and-answer format to help you navigate the complexities of purifying this compound effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Question: I'm running a silica gel column with a hexane/ethyl acetate gradient, but I'm getting poor separation between my product and an impurity. What can I do to improve the resolution?

Answer:

Poor separation is a common issue and can often be resolved by systematically optimizing your chromatographic conditions. Here’s a step-by-step approach:

  • Re-evaluate Your Solvent System:

    • Decrease the Polarity Gradient: If your compound and the impurity are eluting too quickly and close together, a shallower gradient or even isocratic elution with a lower percentage of the more polar solvent (ethyl acetate) can improve separation.

    • Change Solvent Selectivity: If modifying the polarity isn't effective, consider a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or using a ternary system (e.g., hexane/DCM/ethyl acetate) can alter the interactions between your compounds and the stationary phase, potentially leading to better separation.

  • Optimize Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

    • Decrease Particle Size of Silica Gel: Using silica gel with a smaller particle size can improve resolution, although it may lead to higher backpressure.

  • Consider the Nature of the Impurity:

    • Starting Material: If the impurity is the uniodinated starting material (3-chloro-pyridin-2-amine), it will be more polar than the product. In this case, a less polar solvent system should increase the separation.

    • Regioisomers: If the impurity is a regioisomer (e.g., 5-chloro-4-iodo-pyridin-2-amine), the polarity difference may be minimal. Fine-tuning the solvent system is critical in this scenario.

Issue 2: Product Decomposition on the Silica Gel Column

Question: I'm observing streaking on my TLC plate and a lower-than-expected yield after column chromatography. I suspect my product is decomposing on the silica gel. How can I prevent this?

Answer:

Product decomposition on silica gel is a known issue for some halogenated and amino-substituted pyridines, as silica gel can be slightly acidic. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Before packing your column, you can rinse the silica gel with a solution of 1-2% triethylamine in your chosen non-polar solvent (e.g., hexane). This neutralizes the acidic sites on the silica surface. Ensure the triethylamine is removed by flushing with the non-polar solvent before loading your sample.

    • Ammonia Treatment: A slurry of silica gel can be treated with dilute ammonium hydroxide, followed by washing with water, then an organic solvent, and finally drying. This is a more thorough but time-consuming method.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds. You will likely need to re-optimize your solvent system.

    • Amine-functionalized Silica: This is an excellent option for purifying basic compounds like amines and can provide different selectivity compared to standard silica.[1]

  • Minimize Residence Time:

    • Flash Chromatography: Employ flash chromatography with slightly increased solvent polarity to expedite the elution of your compound, reducing its contact time with the stationary phase.

Issue 3: Difficulty in Removing a Persistent Colored Impurity

Question: My purified this compound is persistently yellow or brown, even after column chromatography. What is this impurity and how can I remove it?

Answer:

A persistent color is often due to trace amounts of residual iodine or oxidized impurities. Here are some effective methods to address this:

  • Aqueous Wash with a Reducing Agent:

    • During your work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will quench any residual iodine, converting it to colorless iodide ions which are then removed in the aqueous phase.

  • Activated Carbon Treatment:

    • Dissolve your crude or semi-purified product in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of celite to remove the carbon. The filtrate should be colorless.

    • Caution: Activated carbon can adsorb your product, so use it sparingly and you may experience some yield loss.

  • Recrystallization:

    • Recrystallization is an excellent final purification step that can remove colored impurities that co-elute with your product during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on the purification of structurally similar compounds, a gradient of ethyl acetate in hexane is a reliable starting point.[2][3] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Monitor the separation by TLC to determine the optimal elution conditions. A typical TLC mobile phase to start with would be 20-30% ethyl acetate in hexane.[4][5]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound contains an aromatic ring, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate. For further visualization, you can use a potassium permanganate (KMnO₄) stain, which is a general stain for organic compounds, or an iodine chamber.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, a mixed solvent system is often effective. Consider the following options:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Toluene/Hexane: Dissolve the compound in hot toluene and add hexane until turbidity is observed.

  • Ethyl Acetate/Hexane: Similar to the toluene/hexane system, this can also be an effective choice.

Q4: What are the likely impurities I might encounter?

A4: The impurities will largely depend on the synthetic route. A common method for the synthesis of similar compounds involves the iodination of a corresponding aminopyridine.[2] Potential impurities could include:

  • Unreacted Starting Material: e.g., 2-amino-3-chloropyridine.

  • Regioisomers: Depending on the directing effects of the substituents, other iodinated isomers could be formed.

  • Di-iodinated products: Over-iodination could lead to the introduction of a second iodine atom on the pyridine ring.

  • Dehalogenated products: Under certain conditions, de-iodination can occur.[6]

Q5: How should I store purified this compound?

A5: Iodinated pyridines can be sensitive to light and air.[7] It is recommended to store the purified compound in a well-sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated) to minimize degradation over time.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the plate under UV light (254 nm) to identify the product and impurities and calculate their Rf values. The ideal Rf for the product in the context of column chromatography is between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) based on the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general method for the recrystallization of this compound.

Materials:

  • Purified or semi-purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • Inducing Crystallization:

    • Slowly add hot deionized water dropwise to the hot solution until it becomes slightly and persistently cloudy.

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis (e.g., 30% EtOAc/Hexane) crude->tlc column Flash Column Chromatography (Hexane/EtOAc Gradient) tlc->column Optimize solvent system fractions Collect and Analyze Fractions by TLC column->fractions pool Pool Pure Fractions fractions->pool evap Evaporate Solvent pool->evap pure_product Purified Product evap->pure_product recrystallize Recrystallization (e.g., Ethanol/Water) pure_product->recrystallize For higher purity final_product Highly Pure Product recrystallize->final_product

Caption: A typical purification workflow for this compound.

Troubleshooting_Separation start Poor Separation in Column Chromatography solvent Adjust Solvent System start->solvent column_params Modify Column Parameters start->column_params shallow_gradient Use Shallower Gradient solvent->shallow_gradient change_solvent Change Solvent Selectivity (e.g., use DCM) solvent->change_solvent longer_column Use Longer Column column_params->longer_column smaller_particles Use Smaller Particle Size Silica column_params->smaller_particles

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Stability and Degradation of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and analytical troubleshooting of this important chemical intermediate. Here, you will find scientifically grounded answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust analytical protocols to ensure the integrity of your work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the recommended storage conditions for this compound?

    • What are the primary degradation pathways for this molecule?

    • How can I visually assess the stability of my sample?

    • What are the potential impurities I should be aware of?

  • Troubleshooting Guide: Investigating Sample Degradation

    • Problem: Unexpected peaks in my chromatogram.

    • Problem: Loss of assay purity over time.

    • Problem: Color change in the solid material.

  • Troubleshooting Guide: Analytical Method Issues

    • Problem: Poor peak shape or resolution in HPLC analysis.

    • Problem: Inconsistent quantification results.

    • Problem: Carryover in my LC-MS analysis.

  • Experimental Protocols

    • Protocol 1: Forced Degradation Studies for this compound.

    • Protocol 2: Stability-Indicating HPLC-UV/MS Method for Purity and Impurity Determination.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed, airtight container to prevent exposure to moisture and air. For optimal preservation, storage in a dark place, under an inert atmosphere (such as argon or nitrogen), and at a low temperature is recommended. Many suppliers suggest storing the material in a freezer at temperatures under -20°C.[1] These conditions are designed to minimize the potential for hydrolytic, oxidative, and photolytic degradation.

Q2: What are the primary degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively published, we can predict the most likely routes based on the reactivity of its functional groups. The primary degradation pathways are expected to be:

  • Hydrolysis: The chloro group at the 3-position can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding 3-hydroxy derivative.

  • Photodegradation: Halogenated pyridines can be sensitive to light.[2] The carbon-iodine bond is generally weaker than the carbon-chlorine bond and can be cleaved upon exposure to UV light, leading to deiodination and the formation of 3-chloro-pyridin-2-amine.

  • Oxidation: The amino group can be oxidized, especially in the presence of oxidizing agents or under prolonged exposure to air and light. This can lead to the formation of nitroso or nitro derivatives, or more complex colored polymeric materials.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation or polymerization.[3]

Q3: How can I visually assess the stability of my sample?

A visual inspection can often provide the first indication of degradation. A pure sample of this compound is typically an off-white to light brown solid.[4] Any significant color change, such as darkening to a brown or black color, may suggest the formation of colored degradation products, possibly arising from oxidation or polymerization. The presence of clumping or a change in texture could indicate moisture absorption and potential hydrolysis. However, visual inspection alone is not sufficient to confirm purity, and chromatographic analysis is necessary for a definitive assessment.

Q4: What are the potential impurities I should be aware of?

Impurities in a sample of this compound can originate from the synthetic process or from degradation.

  • Process-Related Impurities: The synthesis of this molecule often involves the iodination of a chloropyridine precursor.[5][6][7] Incomplete reaction or side reactions can lead to the presence of the starting material (e.g., 3-chloropyridin-2-amine) or regioisomers (e.g., 3-chloro-6-iodopyridin-2-amine). Residual solvents from the purification process may also be present.

  • Degradation-Related Impurities: As discussed above, potential degradation products include the hydrolyzed product (3-hydroxy-4-iodopyridin-2-amine), the deiodinated product (3-chloropyridin-2-amine), and various oxidation products.

Troubleshooting Guide: Investigating Sample Degradation

This section addresses common issues that may arise due to the instability of this compound during storage or in experimental use.

Problem: Unexpected peaks in my chromatogram.

Causality: The appearance of new peaks in a chromatogram that were not present in the initial analysis is a strong indicator of degradation. The identity of these new peaks can provide clues to the degradation pathway.

Troubleshooting Steps:

  • Characterize the New Peaks: If using a mass spectrometer (MS) detector, determine the mass-to-charge ratio (m/z) of the new peaks.

    • A peak with a mass corresponding to the loss of iodine (M-126) suggests deiodination.

    • A peak with a mass corresponding to the replacement of chlorine with a hydroxyl group (M-Cl+OH) suggests hydrolysis.

    • A peak with an increase in mass of 16 amu (M+16) or 32 amu (M+32) could indicate the formation of an N-oxide or other oxidation products.

  • Review Storage and Handling Conditions:

    • Was the sample protected from light? Exposure to ambient laboratory light, especially UV, can induce photodegradation.[2]

    • Was the container tightly sealed? Moisture from the air can lead to hydrolysis.

    • Was the sample stored at the recommended low temperature? Elevated temperatures can accelerate degradation.

  • Assess Solvent and Reagent Compatibility:

    • If the sample was in solution, consider the stability in that particular solvent. Protic solvents, especially under non-neutral pH, can facilitate hydrolysis.

    • Review the pH of your solution. Strongly acidic or basic conditions can promote hydrolysis.

Problem: Loss of assay purity over time.

Causality: A decrease in the main peak area percentage, with or without the appearance of new peaks, indicates that the parent compound is degrading. Sometimes, degradation products may not be chromatographically resolved or may not be detected by the analytical method.

Troubleshooting Steps:

  • Perform a Mass Balance Analysis: Calculate the total peak area of all components in the chromatogram (parent compound and all impurities/degradants). If the total area is significantly less than 100%, it could mean that some degradation products are not being detected (e.g., they are not UV active at the chosen wavelength, are too polar or non-volatile for the method, or have precipitated out of solution).

  • Employ a Universal Detector: If available, re-analyze the sample using a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector to look for non-UV active degradants.

  • Re-evaluate the Analytical Method: The stability-indicating nature of your analytical method may need to be confirmed. Run forced degradation studies (see Protocol 1) to ensure that all potential degradation products are separated from the main peak.

Problem: Color change in the solid material.

Causality: A change in the color of the solid material, typically darkening, is often a sign of oxidation or the formation of highly conjugated polymeric impurities.

Troubleshooting Steps:

  • Analyze the Discolored Sample: Dissolve a small amount of the discolored material and analyze it by HPLC-UV/MS. Look for new, often broad and late-eluting peaks that may correspond to polymeric species.

  • Check for Exposure to Air and Light: This type of degradation is frequently caused by improper storage. Ensure that the container is purged with an inert gas and stored in the dark.

  • Consider the Purity of the Initial Material: Trace amounts of metal impurities can sometimes catalyze oxidative degradation.

Troubleshooting Guide: Analytical Method Issues

This section provides guidance on resolving common problems encountered during the chromatographic analysis of this compound.

Problem: Poor peak shape or resolution in HPLC analysis.

Causality: The basic nature of the amino group on the pyridine ring can lead to peak tailing due to interactions with residual silanols on silica-based columns. Co-elution of impurities can also affect peak shape and resolution.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Using a mobile phase with a pH of around 3 can protonate the amino group, which often improves peak shape. A low pH can also help to suppress the ionization of free silanols on the column packing.

  • Use a Buffered Mobile Phase: A buffer (e.g., phosphate or formate) will help to maintain a consistent pH and improve reproducibility.

  • Select an Appropriate Column: Consider using a column with end-capping or a different stationary phase (e.g., a C18 with a polar-embedded group) that is less prone to interactions with basic compounds.

  • Optimize the Gradient: If impurities are co-eluting with the main peak, adjust the gradient slope to improve their separation.

Problem: Inconsistent quantification results.

Causality: Inconsistent results can stem from sample instability, instrument variability, or issues with the analytical method itself.

Troubleshooting Steps:

  • Assess Sample Solution Stability: Prepare a sample solution and analyze it at regular intervals (e.g., every few hours) to determine if the compound is degrading in the analytical solvent. If it is, prepare samples immediately before analysis.

  • Use an Internal Standard: The use of a structurally similar internal standard can compensate for variations in injection volume and detector response.

  • Check for Adsorption: Halogenated and basic compounds can sometimes adsorb to the surfaces of vials, tubing, or the injector. Using deactivated vials and a well-maintained HPLC system can mitigate this.

  • Ensure Complete Dissolution: Ensure that the sample is fully dissolved in the diluent before analysis. Sonication may be helpful.

Problem: Carryover in my LC-MS analysis.

Causality: The somewhat "sticky" nature of halogenated pyridines can lead to carryover, where a portion of the sample from one injection appears in subsequent blank injections.

Troubleshooting Steps:

  • Optimize the Injector Wash: Use a strong solvent in your injector wash solution. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base (depending on the nature of the carryover) is often effective.

  • Increase Needle Wash Time/Volume: Ensure that the needle wash cycle is sufficient to remove all traces of the analyte between injections.

  • Use a High-Strength Injection at the End of a Sequence: Injecting a high-concentration standard followed by multiple blanks can sometimes help to "passivate" the system and reduce carryover in subsequent analytical runs.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies and for the analysis of this compound. They should be adapted and validated for your specific laboratory conditions and equipment.

Protocol 1: Forced Degradation Studies for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Photostability chamber with UV and visible light sources

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the diluent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to light in a photostability chamber, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after a specified duration of exposure.

Data Analysis: Analyze all stressed samples by the stability-indicating HPLC method (Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method for Purity and Impurity Determination

Objective: To provide a robust HPLC method for the separation and quantification of this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Mass spectrometer (optional, but highly recommended for peak identification).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

System Suitability:

  • Inject a standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total area of all peaks.

  • If a mass spectrometer is used, identify the impurities based on their m/z values.

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis 3-Hydroxy-4-iodopyridin-2-amine main->hydrolysis  H₂O (Acid/Base) deiodination 3-Chloropyridin-2-amine main->deiodination  Light (hν) oxidation Oxidized Products (e.g., N-oxides, dimers) main->oxidation  [O] (Air/H₂O₂)

Caption: Predicted degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak in HPLC check_ms Analyze Peak by MS start->check_ms degradation Degradation Confirmed check_ms->degradation  Mass matches  predicted degradant impurity Process-Related Impurity check_ms->impurity  Mass does not match  predicted degradant review_storage Review Storage Conditions (Light, Temp, Air) check_solvent Assess Solvent/Reagent Compatibility (pH, Reactivity) review_storage->check_solvent  Storage OK remediate Remediate Storage/ Handling Procedures review_storage->remediate  Storage Issue  Identified check_solvent->remediate  Incompatibility  Found degradation->review_storage

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Side reaction pathways for 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of its reactivity and achieve optimal outcomes in your reactions.

Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively design more robust and efficient synthetic routes.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for sequential cross-coupling reactions, primarily due to the differential reactivity of its C-I and C-Cl bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive and will selectively undergo oxidative addition under appropriate conditions.[1][2] However, several side reactions and catalyst-related issues can arise.

FAQ 1.1: My Suzuki-Miyaura coupling at the C-4 (iodo) position is sluggish or failing. What are the primary causes?

Low or no conversion is a common frustration, often stemming from the inherent properties of the 2-aminopyridine scaffold.

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: This is the most frequent culprit. The lone pairs on both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, acting as catalyst poisons and halting the catalytic cycle.[3][4] This is particularly problematic with standard, less bulky phosphine ligands.

    • Troubleshooting:

      • Switch to Bulky, Electron-Rich Ligands: Employ modern biarylphosphine ligands such as SPhos, XPhos, or RuPhos. Their steric bulk prevents the pyridine and amino nitrogens from strongly coordinating to the palladium atom, thus preserving its catalytic activity.[4][5]

      • Utilize Palladium Precatalysts: Buchwald G3 or G4 precatalysts are highly recommended. These complexes are more stable and generate the active Pd(0) species more cleanly and efficiently in situ, often leading to more reproducible results.[4]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[6]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical for both transmetalation and maintaining catalyst stability.

    • Troubleshooting:

      • Base Screening: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally effective and well-tolerated. Stronger bases like NaOtBu are often used but can sometimes promote side reactions if not carefully controlled.[4][6]

      • Solvent Choice: Ensure your solvent (e.g., 1,4-dioxane, toluene, DMF) is anhydrous and thoroughly degassed. Oxygen is detrimental as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted homocoupling.[4][7]

Visualizing the Challenge: Catalyst Inhibition

The diagram below illustrates how the bidentate coordination of the 2-aminopyridine moiety can inhibit the palladium catalyst, preventing the crucial oxidative addition step.

cluster_0 Inhibited Catalyst Complex cluster_1 Desired Catalytic Cycle PdL2 Pd(0)Ln Inhibited Inhibited Pd Complex (Chelated) Substrate This compound Substrate->PdL2 Coordination (Poisoning) OA Oxidative Addition Complex Inhibited->OA No Reaction Pd_active Pd(0)Ln Pd_active->OA Oxidative Addition start Starting Materials: 3-Cl-4-I-Py-2-NH₂ + R-B(OH)₂ pd0 Pd(0) Catalyst deiodination Deiodination Product start->deiodination Side Rxn 1: + Hydride Source homocoupling Homocoupling Product (R-R) start->homocoupling Side Rxn 2: + O₂ / Pd(II) protodeboronation Protodeboronation (R-H) start->protodeboronation Side Rxn 3: + H₂O / Base cycle Suzuki Catalytic Cycle pd0->cycle product Desired Product: 3-Cl-4-R-Py-2-NH₂ cycle->product Reductive Elimination

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Chloro-4-iodopyridin-2-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 3-Chloro-4-iodopyridin-2-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the unique challenges this substrate presents. Catalyst deactivation is a frequent impediment to achieving high yields and reaction efficiency. This guide provides in-depth troubleshooting, preventative strategies, and validated protocols to ensure your reactions are successful.

Section 1: Understanding the "Players" — The Substrate and The Catalyst

A successful reaction begins with a fundamental understanding of the components. This compound is a valuable building block, but its structure presents inherent challenges for catalysis.

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of three structural features:

  • Multiple Coordination Sites: The substrate possesses three potential coordination sites for the palladium catalyst: the pyridine ring nitrogen, the C2-amino group, and the C3-chloro group. This can lead to the formation of an amidine-like chelate with the palladium center, which can inhibit the crucial oxidative addition step or hinder subsequent steps in the catalytic cycle.[1]

  • Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can directly coordinate to the Lewis acidic palladium center.[2][3] This coordination can lead to catalyst inhibition by forming stable, off-cycle complexes that are catalytically inactive.[2][3]

  • Differential Reactivity of Halides: The substrate has two different halide leaving groups. In palladium-catalyzed cross-coupling, the order of reactivity is typically C-I > C-Br > C-Cl.[4][5] This allows for selective coupling at the more reactive C4-iodo position. However, harsh reaction conditions intended to activate the C3-chloro bond can lead to catalyst deactivation or unwanted side reactions.

Q2: Which catalysts and ligands are typically recommended for this substrate and why?

A2: Given the challenges, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success hinges on using a more active and stable catalyst system.

  • Palladium Precatalysts: Modern palladium(II) precatalysts, such as those from the Buchwald (e.g., XPhos Pd G3) or PEPPSI families, are often preferred.[6] These are air-stable and are efficiently reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[7][8]

  • Ligands: The choice of ligand is critical to stabilize the palladium center, promote the desired reaction pathway, and prevent deactivation. For pyridine substrates, bulky and electron-rich phosphine ligands are the gold standard.[2] Ligands like XPhos, SPhos, and RuPhos are frequently used because their steric bulk creates a protective pocket around the palladium atom, discouraging coordination from the pyridine nitrogen and promoting the fast reductive elimination needed for high turnover.[1][2]

Section 2: Troubleshooting Guide — When Your Reaction Fails

This section addresses common experimental failures in a question-and-answer format, linking them to catalyst deactivation and providing actionable solutions.

Problem 1: My reaction is sluggish, has stalled completely, or I see a black precipitate.

This is the most classic symptom of catalyst deactivation, specifically the formation of palladium black.

  • Q: What is palladium black and why does it form?

    • A: Palladium black is finely divided, aggregated palladium metal [Pd(0)n] that has precipitated from the solution.[2] It is catalytically inactive because the metal atoms are no longer accessible to the substrates. Formation is often triggered by an insufficient ligand-to-palladium ratio, excessively high temperatures, or the presence of oxygen.[2][9] When the active L-Pd(0) complex loses its protective ligands, the "naked" palladium atoms rapidly aggregate.

  • Q: How can I prevent the formation of palladium black?

    • A:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture. Oxygen can oxidize both the Pd(0) catalyst to inactive Pd(II) species and the phosphine ligands to phosphine oxides, which are poor ligands.[2][9] This loss of effective ligand is a primary cause of Pd(0) aggregation.

      • Optimize Ligand-to-Metal Ratio: For phosphine ligands, it can be beneficial to use a slight excess of ligand relative to the palladium source, especially when starting with a Pd(II) salt. This ensures enough ligand is present to stabilize the active Pd(0) species as it is formed.

      • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] While heat is often necessary, run reactions at the lowest temperature that provides a reasonable rate. If a reaction requires temperatures above 100-110 °C, consider screening more active catalyst systems that operate under milder conditions.

      • Use Bidentate Ligands: If monodentate ligands (like XPhos) fail, consider switching to chelating bidentate phosphine ligands like Xantphos or DPEphos. These form very stable catalysts that are less prone to decomposition at high temperatures.[9]

Problem 2: My yield is low, and I have a complex mixture of byproducts.

Low yields with multiple side products often point to issues beyond simple catalyst precipitation, such as side reactions that consume starting materials or poison the catalyst.

  • Q: I see significant amounts of 3-chloro-2-aminopyridine in my crude mixture. What is happening?

    • A: This is a result of protodeiodination (or more generally, dehalogenation). The C-I bond is being cleaved and replaced with a hydrogen atom. This can be catalyzed by the palladium complex itself if a hydride source is present (e.g., from certain solvents or bases).[3][10]

    • Solution: Ensure your solvents are anhydrous. Avoid amine bases if possible and opt for inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Q: My boronic acid/ester is being consumed, but not forming the product. What is this side reaction?

    • A: This is likely protodeboronation , where the boronic acid is replaced by a proton from water or other protic sources.[3][10][11] This side reaction is base-catalyzed and can also be promoted by the palladium-phosphine complex itself.[11][12]

    • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which are less prone to this side reaction.[10] Interestingly, some studies have shown that very bulky phosphine ligands can paradoxically accelerate protodeboronation, so a careful ligand screen is essential.[11][12]

  • Q: Could the base be the problem?

    • A: Absolutely. The choice of base is critical.[13][14]

      • Strong, hindered bases like NaOtBu or LHMDS are highly effective but can be incompatible with sensitive functional groups.[15]

      • Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ offer excellent functional group tolerance but may require higher temperatures or catalyst loadings.[13][15] The solubility of the base is also important; for example, anhydrous K₃PO₄ couplings often require a small amount of water to function effectively, which must be balanced against the risk of protodeboronation.[16]

Section 3: Proactive Strategies & Best Practices (FAQs)

FAQ 1: What is the single most important step to ensure catalyst longevity? Rigorous exclusion of oxygen. Your palladium catalyst in its active Pd(0) state is highly sensitive to oxidation.[2] A proper degassing procedure is non-negotiable. The "freeze-pump-thaw" method is the most thorough, but sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes is also highly effective for most applications.[9]

FAQ 2: How should I set up my reaction for optimal results? Follow a strict and consistent setup procedure. Use an oven-dried or flame-dried flask. Add the solid reagents (substrate, coupling partner, base, catalyst/ligand) first. Seal the flask with a septum, then evacuate and backfill with an inert gas at least three times. Finally, add the degassed solvent via syringe.[3]

FAQ 3: Can I "rescue" a stalled reaction? It is sometimes possible. If the reaction has stalled and you suspect catalyst deactivation (e.g., you see palladium black), you can try adding a fresh portion of the catalyst and ligand. However, this is often a low-probability solution. A better approach is to analyze the reaction mixture to diagnose the problem (e.g., dehalogenation, protodeboronation) and re-optimize the conditions for a new attempt.

Section 4: Key Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Assemble a dry flask equipped with a stir bar and sealed with a rubber septum.

  • Introduce the required volume of solvent via a cannula or syringe.

  • Insert a needle connected to a vacuum/inert gas manifold (Schlenk line).

  • Freeze-Pump-Thaw (x3): a. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen. b. Apply a high vacuum for 5-10 minutes. c. Close the vacuum valve and remove the flask from the liquid nitrogen, allowing it to thaw completely under the static vacuum. The dissolved gases will bubble out. d. Backfill the flask with inert gas (Argon or Nitrogen). e. Repeat this cycle two more times for a total of three cycles.

  • The solvent is now ready for use and should be transferred via syringe or cannula.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.

  • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the previously degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Section 5: Visualizing Catalyst Lifecycles & Deactivation

Diagram 1: The Ideal Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂(Ar)Pd(II)-I Pd0->OxAdd Oxidative Addition Trans L₂(Ar)Pd(II)-Ar' OxAdd->Trans Transmetalation RedEl L₂Pd(II)(Ar)(Ar') Trans->RedEl Isomerization RedEl->Pd0 Reductive Elimination product Ar-Ar' RedEl->product start Ar-I boronic Ar'-B(OR)₂ + Base

Caption: The ideal catalytic cycle for Suzuki-Miyaura coupling.

Diagram 2: Common Catalyst Deactivation Pathways

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active) PdII L-Pd(II)-X (Intermediate) Pd0->PdII Oxidative Addition PdBlack [Pd(0)]n (Palladium Black) Pd0->PdBlack - Ligand (Aggregation) Oxidized L-Pd(II)-O₂ (Oxidized/Inactive) Pd0->Oxidized + O₂ PdII->Pd0 Other Steps Poisoned L-Pd(II)-Pyridine (Inhibited Complex) PdII->Poisoned + Pyridine Substrate

Caption: Key pathways leading to catalyst deactivation.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Stalled Reaction Check_Precipitate Is there a black precipitate? Start->Check_Precipitate PdBlack_Yes Likely Pd Black. - Improve degassing - Check ligand/temp - Use bidentate ligand Check_Precipitate->PdBlack_Yes Yes Check_SM Are Starting Materials Consumed? Check_Precipitate->Check_SM No SM_Consumed SM consumed, but no product? Check_SM->SM_Consumed Yes SM_No SM not consumed. - Catalyst inhibited? - Increase temp - Screen new ligand/base Check_SM->SM_No No Dehalogenation Dehalogenation? (Check for Ar-H) SM_Consumed->Dehalogenation Dehalogenation_Yes - Use anhydrous solvent - Change base (avoid amines) Dehalogenation->Dehalogenation_Yes Yes Protodeboronation Protodeboronation? (Check for Ar'-H) Dehalogenation->Protodeboronation No Protodeboronation_Yes - Use anhydrous reagents - Use boronic ester - Re-screen ligand Protodeboronation->Protodeboronation_Yes Yes Other Other Issue: - Check reagent purity - Re-weigh catalyst Protodeboronation->Other No

Caption: A decision tree for systematic troubleshooting.

References

Technical Support Center: Analytical Methods for Monitoring 3-Chloro-4-iodopyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 3-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and efficiency of your experimental workflows. As a versatile building block in pharmaceutical and agrochemical synthesis, robust analytical monitoring of its reactions is paramount for process optimization, yield determination, and impurity profiling.[1] This resource synthesizes technical expertise with practical, field-proven insights to address the specific challenges you may encounter.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for monitoring the progress of many organic reactions. For a substituted pyridine like this compound, reversed-phase HPLC with UV detection is a common and effective method.[2]

Frequently Asked Questions (FAQs): HPLC

Q1: What is a good starting point for developing an HPLC method for a reaction involving this compound?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).[3] The modifier helps to protonate the basic pyridine nitrogen, leading to better peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically used to separate compounds with a range of polarities. UV detection at a wavelength where the starting material and expected product have significant absorbance (e.g., around 254 nm) is a common choice.

Q2: Why is my peak shape poor (e.g., tailing or fronting)?

A2: Poor peak shape for basic compounds like pyridines is a common issue in reversed-phase HPLC.[4] It can be caused by several factors:

  • Secondary Silanol Interactions: The stationary phase can have residual acidic silanol groups that interact with the basic amine, causing peak tailing. Adding a competing base or an acidic modifier to the mobile phase can mitigate this.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. It's best to dissolve the sample in the initial mobile phase whenever possible.[4]

Q3: My retention times are drifting. What could be the cause?

A3: Retention time drift can be frustrating and can affect the reliability of your quantitative analysis. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when running a gradient.[6]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in ambient temperature can affect retention times.[4][6][7]

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent component can lead to drift. Prepare fresh mobile phase regularly and keep the reservoirs covered.[6][7]

  • Pump Issues: Inconsistent flow rates due to leaks or worn pump seals can cause retention time shifts.[5]

Troubleshooting Guide: HPLC
Problem Potential Cause(s) Recommended Solution(s)
No Peaks Detected Detector lamp off, loose electrical connections, no mobile phase flow, incorrect sample.[5]Check that the detector lamp is on and all cables are securely connected. Verify mobile phase flow and ensure the correct sample was injected.[5]
Broad Peaks Column contamination, low flow rate, column overloading, large injection volume.[6]Flush the column with a strong solvent.[8] Increase the flow rate. Decrease the injection volume or dilute the sample.[6]
Split Peaks Column contamination at the inlet, partially blocked frit, sample solvent stronger than mobile phase.Wash the column. Replace the column frit. Dissolve the sample in the mobile phase.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing), precipitated buffer.[5]Systematically disconnect components to locate the blockage. Filter the mobile phase and flush the system with a solvent that can dissolve any precipitate.[5]
Baseline Noise/Drift Air bubbles in the system, contaminated mobile phase, detector lamp failing.[6][8]Degas the mobile phase.[8] Use high-purity solvents and prepare fresh mobile phase.[8] Replace the detector lamp if nearing the end of its lifespan.[6]

Experimental Protocol: HPLC Method Development Workflow

Caption: A stepwise workflow for developing an HPLC method.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For reactions where the starting material, products, and byproducts are volatile and thermally stable, GC-MS is a powerful analytical tool. It provides both chromatographic separation and mass spectral information for identification.[9]

Frequently Asked Questions (FAQs): GC-MS

Q1: Is this compound suitable for GC-MS analysis?

A1: Yes, halogenated pyridines are generally amenable to GC-MS analysis.[9][10] However, the amine group may require derivatization (e.g., silylation) to improve peak shape and thermal stability, although it is often possible to analyze it directly. The high boiling point of this compound may necessitate a high oven temperature program.

Q2: What are the expected fragmentation patterns for this compound in EI-MS?

A2: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak should be observable. The fragmentation of amines is often dominated by alpha-cleavage.[11][12] For aromatic amines, fragmentation of the ring is also common. Key expected fragments could arise from:

  • Loss of a chlorine radical (M-35/37).

  • Loss of an iodine radical (M-127).

  • Cleavage of the C-N bond.

  • The presence of chlorine and iodine will result in characteristic isotopic patterns for fragments containing these atoms.

Q3: How can I confirm the identity of a reaction product using GC-MS?

A3: The mass spectrum of your product can be compared to a library of known spectra (e.g., NIST). If a reference spectrum is not available, you can analyze the fragmentation pattern to deduce the structure. The molecular ion will give you the molecular weight, and the fragments will provide clues about the different functional groups and their connectivity.

Troubleshooting Guide: GC-MS
Problem Potential Cause(s) Recommended Solution(s)
No Signal Issues with the injector, column, or mass spectrometer.Check for leaks in the GC system. Ensure the filament in the MS is on and functioning. Verify that the sample was properly injected.
Peak Tailing Active sites in the liner or column, compound instability at high temperatures.Use a deactivated liner. Consider derivatizing the amine. Lower the injector temperature if possible.
Poor Sensitivity Dirty ion source, low sample concentration, leaks in the system.Clean the ion source. Increase the sample concentration. Check for and fix any leaks.
Contamination Peaks Contaminated syringe, septum bleed, contaminated carrier gas.Rinse the syringe thoroughly with a clean solvent. Use a high-quality, low-bleed septum. Ensure the carrier gas is pure.

Diagram: GC-MS Troubleshooting Logic

GCMS_Troubleshooting Start Problem Detected Check_Chromatogram Review Chromatogram (Peak Shape, Baseline) Start->Check_Chromatogram Check_MS Review Mass Spectrum (Expected m/z, Fragmentation) Start->Check_MS No_Peak No Peak? Check_Chromatogram->No_Peak Poor_Shape Poor Peak Shape? Check_Chromatogram->Poor_Shape Wrong_Mass Incorrect Mass? Check_MS->Wrong_Mass Check_Injection Verify Injection No_Peak->Check_Injection Yes Derivatize Consider Derivatization Poor_Shape->Derivatize Yes Clean_Source Clean Ion Source Wrong_Mass->Clean_Source Yes Check_System Check for Leaks/ Flow Issues Check_Injection->Check_System Check_Liner Inspect/Replace Liner Derivatize->Check_Liner Calibrate_MS Calibrate Mass Spec Clean_Source->Calibrate_MS

Caption: A decision tree for troubleshooting common GC-MS issues.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are valuable for monitoring reactions of this compound.

Frequently Asked Questions (FAQs): NMR

Q1: What are the expected ¹H NMR signals for this compound?

A1: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons on the pyridine ring and the amine protons. The exact chemical shifts and coupling patterns will depend on the solvent used. Based on the structure, one would expect two signals in the aromatic region, likely doublets, and a broad signal for the NH₂ protons. Spectral data for related compounds can provide a good estimate of the expected chemical shifts.[8][13]

Q2: Can I use NMR to determine the conversion of my reaction?

A2: Yes, ¹H NMR can be an excellent way to determine reaction conversion. By integrating the signals of a proton unique to the starting material and a proton unique to the product, you can calculate their relative amounts. For accurate quantification, it is important to ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1) in your acquisition parameters.

Q3: I see unexpected signals in my ¹H NMR spectrum. What could they be?

A3: Unexpected signals could be due to several reasons:

  • Side Products: Your reaction may be producing unforeseen byproducts.

  • Residual Solvents: Solvents from the reaction or workup can appear in the spectrum.

  • Impurities in the Starting Material: The starting material itself may contain impurities.

  • Degradation: The compound may be unstable under the reaction or analysis conditions.

References

Technical Support Center: Solvent Effects on 3-Chloro-4-iodopyridin-2-amine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-chloro-4-iodopyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic workflows. My aim is to provide you with not just protocols, but a deeper, field-tested understanding of how solvent selection critically governs the reactivity and selectivity of this molecule, particularly in palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C4-iodo and C3-chloro positions provides a powerful handle for sequential functionalization, but only when reaction conditions—especially the solvent—are precisely controlled.

The general order of halogen reactivity in palladium-catalyzed cross-coupling is I > Br > Cl > F, a trend dictated by the carbon-halogen bond dissociation energy.[1] For this compound, this makes the C4-iodo bond the primary site for oxidative addition under mild conditions.[2] However, the choice of solvent can profoundly influence reaction rates, catalyst stability, and even this inherent selectivity.[3] This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are structured to help you diagnose the problem and provide a clear, actionable path forward.

Question 1: "My Suzuki-Miyaura coupling at the C4-iodo position is stalling with low conversion in a non-polar solvent like toluene. Why is this happening and what is my next step?"

Answer: This is a common and insightful observation. While toluene is an excellent solvent for many Buchwald-Hartwig aminations, its low polarity can be suboptimal for Suzuki-Miyaura couplings, which often involve charged intermediates and inorganic bases.

  • Causality: The mechanism of the Suzuki coupling involves several steps where polarity can play a key role. The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often facilitated by a base. Inorganic bases like K₂CO₃ or K₃PO₄ have poor solubility in non-polar solvents like toluene.[4] Furthermore, the oxidative addition step can sometimes proceed through a polar transition state, which would be stabilized by a more polar solvent, thereby accelerating the reaction.[5]

  • Troubleshooting Protocol:

    • Introduce a Polar Aprotic Co-solvent: Instead of changing the system entirely, first try adding a co-solvent. A mixture of Toluene/DMF or Toluene/Dioxane (e.g., 4:1 or 3:1 v/v) can dramatically improve the solubility of the base and stabilize intermediates without a complete overhaul of your conditions.

    • Switch to a Polar Solvent System: If a co-solvent is insufficient, switching to a more polar solvent system is the logical next step. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is a standard for Suzuki couplings.[2][6] The water is crucial for dissolving the inorganic base, which activates the boronic acid.[7]

    • Evaluate Your Base-Solvent Compatibility: Ensure your base is appropriate for your solvent. If you must use an anhydrous, non-polar system, consider using an organic-soluble base like tetraalkylammonium salts, although this is less common. The most robust solution is typically matching a base like K₃PO₄ or Cs₂CO₃ with a solvent system that can support it, such as Dioxane/H₂O or DMF.

Question 2: "I am attempting a Sonogashira coupling at the C4-iodo position, but my primary product is the homocoupled alkyne (Glaser product). My catalyst also appears to be deactivating. Could my solvent be the culprit?"

Answer: Yes, this is a classic sign of oxygen contamination in the reaction, a problem that is exacerbated by certain solvent and base choices.

  • Causality: The Sonogashira reaction is highly sensitive to oxygen.[8] Oxygen promotes the oxidative homocoupling of terminal alkynes, a copper-catalyzed process known as Glaser coupling, which competes directly with the desired cross-coupling.[8] Furthermore, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen, leading to catalyst "death" and stalled reactions. While an amine base (e.g., triethylamine, diisopropylamine) is required for the reaction, using it as the sole solvent can make rigorous deaeration difficult.

  • Troubleshooting Protocol:

    • Improve Degassing Technique: Your solvent is the most likely entry point for oxygen. Ensure your solvent (e.g., DMF, THF, Dioxane) is thoroughly degassed before use. The most effective method is "freeze-pump-thaw," repeated at least three times. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative for less sensitive reactions.

    • Use a Co-solvent: Instead of using an amine as the bulk solvent, use it as a reagent (2-5 equivalents) in a more easily degassed solvent like DMF or THF. This provides greater control over the reaction environment.

    • Consider Copper-Free Conditions: If Glaser coupling persists, you can switch to a copper-free Sonogashira protocol.[9][10] These reactions often require a different palladium ligand and a stronger base (e.g., Cs₂CO₃), but they completely eliminate the primary pathway for alkyne homocoupling.

Question 3: "During a high-temperature Buchwald-Hartwig amination aimed at the C4-iodo position, I'm seeing evidence of a second amination at the C3-chloro position. I thought the C-Cl bond was much less reactive. Why is this happening?"

Answer: You are correct that the C-Cl bond is significantly less reactive. However, you are overcoming the kinetic barrier for C-Cl activation, likely due to a combination of factors where the solvent plays a subtle but critical role.

  • Causality: The product of your first C-N coupling at the C4 position is an electron-rich pyridine derivative. This increased electron density at the C3-position actually makes the oxidative addition of palladium into the C-Cl bond more difficult than in the starting material. The issue is likely not electronic, but rather that your conditions are simply too harsh. High temperatures and long reaction times can provide enough energy to overcome the high activation barrier of C-Cl bond cleavage.[11] Highly polar and coordinating solvents like DMF or NMP can also accelerate oxidative addition at less reactive sites compared to non-polar solvents like toluene.[5]

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: This is the most critical parameter. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). The reaction at the C-I bond is much faster and should proceed preferentially at milder temperatures.[2]

    • Change Solvents: Switch from a highly polar aprotic solvent (DMF, DMAc) to a less polar one like 1,4-dioxane or toluene.[12] These solvents are less likely to aggressively promote the more difficult C-Cl oxidative addition.

    • Monitor the Reaction Carefully: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the mono-aminated product is formed and before significant formation of the di-aminated byproduct occurs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the most common cross-coupling reactions with this compound?

A1: Solvent choice is crucial for success. While optimization is always recommended, the following table provides robust starting points based on extensive literature precedent.

Reaction TypeRecommended SolventsTypical Base(s)Rationale & Key Considerations
Suzuki-Miyaura 1,4-Dioxane/H₂O (4:1 to 10:1), DME, 2-MeTHFK₂CO₃, K₃PO₄, Cs₂CO₃The aqueous component is vital for dissolving the inorganic base and facilitating transmetalation.[2][6]
Sonogashira DMF, THF, 1,4-Dioxane (with amine co-base)Et₃N, i-Pr₂NH (often used with CuI co-catalyst)Requires anhydrous and anaerobic conditions to prevent side reactions like Glaser coupling.[8][13] DMF is often effective for less reactive substrates.
Buchwald-Hartwig Toluene, 1,4-Dioxane, t-BuOHNaOt-Bu, LHMDS, K₃PO₄These reactions typically use strong, non-nucleophilic bases and require anhydrous, aprotic solvents. Toluene is a very common choice.[12][14]

Q2: How does solvent polarity specifically influence the chemoselectivity between the C4-Iodo and C3-Chloro positions?

A2: The C4-Iodo bond is inherently more reactive due to its lower bond dissociation energy. For most standard cross-coupling reactions, this difference is large enough that selectivity is easily achieved. However, the solvent's polarity can modulate this. Oxidative addition at a C-I bond is fast and less sensitive to solvent effects. In contrast, the oxidative addition into a stronger C-Cl bond has a higher activation barrier and often proceeds through a more polar, charge-separated transition state.[5]

Therefore, a highly polar solvent (like DMF, NMP) will stabilize the transition state for C-Cl activation more significantly than it will for C-I activation. While this effect is usually minor compared to the intrinsic reactivity difference, it can lead to a reduction in selectivity under harsh conditions (high temperature, long reaction times).

To maximize selectivity for the C4-iodo position, it is best practice to start with solvents of moderate polarity (e.g., THF, Dioxane) or low polarity (Toluene) and use the mildest conditions possible.

Q3: When should I use protic/aqueous co-solvents versus strictly anhydrous conditions?

A3: The choice between anhydrous and aqueous conditions is dictated primarily by the mechanism of the specific cross-coupling reaction and the stability of the reagents.

  • Use Aqueous Co-solvents for Suzuki-Miyaura: As detailed earlier, the Suzuki reaction mechanism benefits greatly from water. It is essential for dissolving the inorganic bases (e.g., carbonates, phosphates) that are required to activate the boronic acid for transmetalation.[4]

  • Use Anhydrous Conditions for Buchwald-Hartwig and Sonogashira:

    • Buchwald-Hartwig reactions often employ extremely strong, water-sensitive bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[14] Water would rapidly quench these bases, halting the reaction.

    • Sonogashira reactions are also typically run under anhydrous conditions. Water can interfere with the catalyst system and potentially lead to hydration of the alkyne coupling partner under certain conditions. Most importantly, ensuring the reaction is anaerobic to prevent Glaser coupling is paramount, and this is most easily achieved with dry, degassed organic solvents.[15]

While aqueous, micellar conditions have been developed for nearly all cross-coupling types as part of green chemistry initiatives, they require specialized surfactants and catalyst systems and are not considered standard laboratory practice.[16][17] For initial trials with this compound, adhering to the conventional solvent systems is the most reliable strategy.

Visualizations & Workflows

Logical Workflow: Solvent Selection for Selective C4-Iodo Coupling

start Goal: Selective Coupling at C4-Iodo Position reaction_type Identify Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) solvent_suzuki Start with: 1,4-Dioxane/H2O (4:1) Base: K2CO3 or K3PO4 suzuki->solvent_suzuki solvent_sono Start with: Anhydrous, Degassed DMF Base: Et3N, CuI co-cat. sonogashira->solvent_sono solvent_buch Start with: Anhydrous Toluene Base: NaOtBu buchwald->solvent_buch monitor Run at Mild Temp (e.g., 80°C) Monitor by LC-MS solvent_suzuki->monitor solvent_sono->monitor solvent_buch->monitor outcome Evaluate Outcome monitor->outcome success Success: High Conversion & >95:5 Selectivity outcome->success Desired low_conv Low Conversion outcome->low_conv Problem low_select Low Selectivity outcome->low_select Problem action_conv Action: 1. Increase Temperature 2. Screen Other Polar Solvents (e.g., DMF) 3. Screen Ligands low_conv->action_conv action_select Action: 1. Decrease Temperature 2. Switch to Less Polar Solvent (e.g., DMF -> Dioxane) low_select->action_select action_conv->monitor action_select->monitor

Caption: Decision workflow for solvent selection.

Diagram: Reactivity Hierarchy of this compound

sub This compound c4 C4-Iodo Bond (Most Reactive) sub->c4 Primary Site (Mild Conditions) c3 C3-Chloro Bond (Less Reactive) sub->c3 Secondary Site (Forcing Conditions) n2 C2-Amine Group (Can Coordinate Catalyst) sub->n2 Modulates Reactivity

Caption: Reactivity sites on the molecule.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Chloro-4-iodopyridin-2-amine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the spectral data for 3-chloro-4-iodopyridin-2-amine, a crucial building block in pharmaceutical and materials science. By objectively comparing its spectroscopic characteristics with those of its structural isomers, 2-amino-3-chloropyridine and 2-amino-4-iodopyridine, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for confident compound identification and differentiation.

Introduction

The precise characterization of molecular structure is a cornerstone of modern chemical research and development. For substituted pyridines, which form the backbone of countless pharmaceutical agents and functional materials, unambiguous identification is paramount. This compound and its isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties stemming from the unique arrangement of their substituent groups. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating these structural nuances. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of these important compounds.

Comparative Spectral Analysis

A thorough understanding of the spectral signatures of this compound and its key isomers is essential for researchers working with these compounds. This section provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the proton signals are highly sensitive to the surrounding electron density and the proximity of other nuclei.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH-5 Chemical Shift (ppm)H-6 Chemical Shift (ppm)NH₂ Chemical Shift (ppm)
This compound ~7.8 (d, J ≈ 5 Hz)~6.7 (d, J ≈ 5 Hz)~5.0 (br s)
2-Amino-3-chloropyridine [1][2][3]~7.5 (dd, J ≈ 7.5, 1.5 Hz)~7.9 (dd, J ≈ 4.5, 1.5 Hz)~4.5 (br s)
2-Amino-4-iodopyridine [4]~7.2 (d, J ≈ 5 Hz)~7.9 (s)~4.8 (br s)

Note: Predicted values are based on established substituent effects on the pyridine ring. Experimental values may vary slightly depending on the solvent and concentration.

Interpretation:

The distinct substitution patterns of the three isomers lead to predictable differences in their ¹H NMR spectra. In this compound, the two aromatic protons (H-5 and H-6) are adjacent and exhibit ortho-coupling, resulting in two doublets. The electron-withdrawing effects of the iodine and chlorine atoms are expected to shift these protons downfield.

In contrast, 2-amino-3-chloropyridine shows a more complex splitting pattern due to both ortho- and meta-coupling between the three aromatic protons. For 2-amino-4-iodopyridine, the presence of a proton at the 3-position and another at the 6-position results in a different coupling pattern. The broad singlet for the amino (NH₂) protons is a characteristic feature of primary amines and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure of the molecule.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

CompoundC-2C-3C-4C-5C-6
This compound ~158~110~95~150~115
2-Amino-3-chloropyridine [5]~157~123~148~114~138
2-Amino-4-iodopyridine ~159~108~118~152~150

Note: Predicted values are based on incremental calculations for substituted pyridines.

Interpretation:

The carbon attached to the electronegative nitrogen atom (C-2 and C-6) and the halogen atoms will be significantly deshielded and appear at a lower field (higher ppm). The carbon bearing the iodine atom in this compound and 2-amino-4-iodopyridine is expected to have a significantly upfield chemical shift due to the "heavy atom effect". The distinct chemical shifts for each carbon in the three isomers provide a unique fingerprint for each molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationThis compound (Expected)2-Amino-3-chloropyridine (Experimental)[5]2-Amino-4-iodopyridine (Expected)
N-H (Amine)Stretching (asymmetric & symmetric)3450-33003442, 33603450-3300
C=C, C=N (Aromatic Ring)Stretching1600-145016191600-1450
C-ClStretching800-600~780-
C-IStretching600-500-600-500
N-H (Amine)Bending1650-158016191650-1580

Interpretation:

All three compounds are expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3450-3300 cm⁻¹. This typically appears as two distinct bands for a primary amine. The aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The key differentiating features will be the C-Cl and C-I stretching vibrations, which appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, while the C-I stretch appears at a lower frequency, around 600-500 cm⁻¹. The presence and position of these bands can help to confirm the identity of the specific isomer.[6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Expected Fragmentation Patterns:

The mass spectra of these halogenated pyridines are expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragments will appear as a characteristic M and M+2 pattern. The presence of iodine (¹²⁷I) will result in a single, distinct peak for iodine-containing fragments.

Common fragmentation pathways for these molecules may include the loss of the halogen atoms (Cl or I), the amino group (NH₂), or hydrogen cyanide (HCN) from the pyridine ring. The specific fragmentation pattern will be unique to each isomer, providing further confirmation of its structure.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy

The following protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra of substituted pyridines.[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prep2 Filter the solution into a clean 5 mm NMR tube. Prep1->Prep2 Acq1 Insert the sample into the spectrometer. Acq2 Lock, tune, and shim the instrument. Acq1->Acq2 Acq3 Acquire the ¹H spectrum using a standard pulse sequence. Acq2->Acq3 Acq4 Acquire the proton-decoupled ¹³C spectrum. Acq3->Acq4 Proc1 Apply Fourier transform to the raw data. Proc2 Phase and baseline correct the spectra. Proc1->Proc2 Proc3 Reference the chemical shifts to an internal standard (e.g., TMS). Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Process FID

Caption: Standard workflow for acquiring NMR spectra.

FTIR Spectroscopy

This protocol outlines the steps for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.[9][10]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Grind 1-2 mg of the sample with ~200 mg of dry KBr powder. Prep2 Press the mixture into a transparent pellet using a hydraulic press. Prep1->Prep2 Acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. Acq2 Collect a background spectrum of the empty sample compartment. Acq1->Acq2 Acq3 Collect the sample spectrum. Acq2->Acq3 Proc1 The instrument software automatically ratios the sample spectrum to the background spectrum. Proc2 Identify and label the significant absorption peaks. Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Place in Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Process Interferogram

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Mass Spectrometry

The following is a general procedure for analyzing a solid sample using a mass spectrometer with an electron ionization (EI) source.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Dissolve a small amount of the sample in a volatile solvent. Prep2 Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet). Prep1->Prep2 Acq1 Ionize the sample using an electron beam (EI). Acq2 Accelerate the ions into the mass analyzer. Acq1->Acq2 Acq3 Separate the ions based on their mass-to-charge ratio. Acq2->Acq3 Acq4 Detect the ions. Acq3->Acq4 Proc1 Generate a mass spectrum showing ion abundance versus m/z. Proc2 Identify the molecular ion peak and major fragment ions. Proc1->Proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Ionization cluster_proc cluster_proc cluster_acq->cluster_proc Detection & Analysis

References

A Comparative Guide to the Definitive Structural Elucidation of 3-Chloro-4-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. In the synthesis of complex heterocyclic compounds such as 3-Chloro-4-iodopyridin-2-amine and its derivatives, which are valuable scaffolds in medicinal chemistry, absolute structural verification is paramount. This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this class of compounds, supported by experimental insights and protocols.

The inherent complexity of polysubstituted aromatic systems, particularly those with multiple halogen substituents, necessitates a multi-technique approach to structural confirmation. The electronic effects of the chloro, iodo, and amine groups on the pyridine ring create a unique spectroscopic fingerprint. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The definitive structural confirmation of this compound derivatives relies on a synergistic combination of analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides the highest level of confidence.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Precise atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry.Non-destructive, provides detailed solution-state structure, excellent for isomer differentiation.Can be complex to interpret for polysubstituted aromatics, requires relatively pure sample.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, provides definitive molecular formula, isotopic patterns confirm halogen presence.[1][2][3]Does not provide information on atom connectivity or stereochemistry, isomers can be indistinguishable.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths and angles, crystal packing.The "gold standard" for absolute structure determination.[4]Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state.

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.

Causality in Experimental Choices:

  • ¹H NMR: Provides the initial overview of the proton environments. In the case of a disubstituted pyridine ring, the coupling patterns (doublets, triplets, or doublets of doublets) and chemical shifts of the remaining two aromatic protons are key indicators of their relative positions.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for resolving ambiguities.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming which protons are adjacent on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for assigning quaternary carbons (those without attached protons) and piecing together the molecular framework.

Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridine:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-56.62 (dd)~115C-3, C-4, C-6
H-67.98 (dd)~150C-2, C-4, C-5
NH₂5.02 (s, br)-C-2
C-2-~158H-6, NH₂
C-3-~108H-5
C-4-~152H-5, H-6

Note: This is representative data for a related compound and serves for illustrative purposes.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Structural Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies ¹H-¹H Coupling Proton_Assignment Proton Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR Carbon_Assignment Carbon Assignment C13_NMR->Carbon_Assignment COSY->Proton_Assignment HSQC HSQC HSQC->Carbon_Assignment Correlates ¹H to ¹³C HMBC HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure Assigns Quaternary Carbons & Confirms Connectivity Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HMBC

Mass Spectrometry: The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the target compound and, with high-resolution instruments, its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass. For this compound (C₅H₄ClIN₂), the monoisotopic mass is approximately 253.91 g/mol .[1]

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This results in a characteristic M+2 peak with about one-third the intensity of the M⁺ peak for compounds containing one chlorine atom.[1][2][3] Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak. The presence of the M+2 peak is a definitive indicator of chlorine.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of a halogen atom or the amino group would result in characteristic fragment ions.

Expected Mass Spectrum Features for this compound:

m/z (mass-to-charge ratio) Identity Notes
~254[M]⁺ (with ³⁵Cl)Molecular ion peak.
~256[M+2]⁺ (with ³⁷Cl)Isotopic peak, confirms the presence of one chlorine atom. Intensity should be ~33% of the M⁺ peak.
Fragmentse.g., [M-I]⁺, [M-Cl]⁺Loss of halogen atoms can be observed.

MS_Analysis Sample Sample Introduction Ionization Ionization (e.g., ESI, EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum {Mass Spectrum | { M⁺ |  M+2} | Fragmentation Pattern} Detector->Spectrum

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence. It is a non-comparative technique that directly maps the electron density of the atoms in the crystal lattice, revealing the precise 3D arrangement of the molecule.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system is a common method. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final, detailed molecular structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of a related compound, 3-Chloropyridin-2-amine, revealed that the molecules form centrosymmetric dimers in the solid state through intermolecular N-H···N(pyridine) hydrogen bonds. This highlights how crystallography can also provide insights into intermolecular interactions.

Synthesis Protocol: A Representative Example

The following protocol describes the synthesis of a closely related isomer, 2-chloro-3-iodopyridin-4-amine, which can be adapted for the synthesis of other isomers.

Synthesis of 2-chloro-3-iodopyridin-4-amine:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq.), sodium sulfate trihydrate (1.5 eq.), and glacial acetic acid.

  • Addition of Iodinating Agent: Add iodine monochloride (1.1 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate. Add water and ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

This protocol is adapted from a known procedure for a closely related isomer and should be performed with appropriate safety precautions by trained personnel.

Conclusion

The definitive structural confirmation of this compound derivatives is a critical step in their utilization in research and development. A comprehensive approach employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, is essential for unambiguous characterization. NMR provides the detailed atomic connectivity, mass spectrometry confirms the molecular weight and the presence of halogens through isotopic patterns, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. By judiciously applying these techniques and understanding their complementary nature, researchers can ensure the scientific integrity of their work and accelerate the development of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 3-Chloro-4-iodopyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of analogs derived from the 3-chloro-4-iodopyridin-2-amine scaffold. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from recent literature, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[1] Specifically, the 2-aminopyridine moiety serves as a versatile pharmacophore, capable of forming critical hydrogen bonds with biological targets. Its derivatives have demonstrated a vast spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

The compound this compound is a key synthetic intermediate, offering multiple reactive sites for chemical modification.[3] The chlorine at the 3-position and the iodine at the 4-position provide orthogonal handles for cross-coupling reactions, while the amine at the 2-position can be readily functionalized. This multi-functional nature allows for the systematic development of diverse analog libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity against various therapeutic targets.[3] This guide will explore the biological landscape of these analogs, with a primary focus on their application as antiproliferative agents and kinase inhibitors.

Comparative Analysis of Biological Activity

The primary therapeutic potential explored for analogs of this scaffold is in oncology. The activity of these compounds is typically evaluated through a tiered approach: initial screening for general cytotoxicity against cancer cell lines, followed by specific mechanistic assays, such as kinase inhibition, to identify the molecular target.

Antiproliferative and Cytotoxic Activity

Initial evaluation of novel compounds invariably begins with assessing their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is the most common metric used for comparison. Several studies have documented the potent cytotoxic effects of substituted pyridine derivatives against a panel of human cancer cell lines.[2][4][5]

The data below, synthesized from multiple sources, compares the in vitro cytotoxic activity of various pyridine and aminopyridine analogs. While not all are direct derivatives of this compound, they represent the broader class of compounds and highlight the potential of the scaffold.

Compound Class/ReferenceCancer Cell LineIC50 (µM)Citation
Spiro-pyridine Derivative 7 Colorectal Carcinoma (Caco-2)7.83 ± 0.50[4]
Spiro-pyridine Derivative 7 Hepatocellular Carcinoma (HepG-2)< 10[4]
Pyridine-3-carbonitrile 4a Human Colorectal Carcinoma (HT29)2.243 ± 0.217[5]
Pyridine-3-carbonitrile 4a Breast Adenocarcinoma (MCF7)> 2.243[5]
Pyridine Heterocyclic Hybrid 3b Breast Adenocarcinoma (MCF-7)6.13[2]
Pyridine Heterocyclic Hybrid 3b Liver Carcinoma (Huh-7)6.54[2]
Doxorubicin (Reference) Colorectal Carcinoma (Caco-2)12.49 ± 1.10[4]
Doxorubicin (Reference) Human Colorectal Carcinoma (HT29)3.964 ± 0.360[5]

Analysis and Field Insights: The data clearly indicates that modifications around the pyridine core can yield compounds with potent, single-digit micromolar and even nanomolar antiproliferative activity. For instance, spiro-pyridine derivative 7 shows superior potency against Caco-2 cells compared to the standard chemotherapeutic agent, Doxorubicin.[4] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents are critical. Electron-withdrawing groups can, in some cases, enhance DNA binding, a potential mechanism of action for some acridine-pyridine hybrids.[6] Furthermore, the presence of hydrogen bond donors often benefits biological activity.[1] The variability in IC50 values across different cell lines for the same compound underscores the importance of screening against a diverse panel to identify potential selectivity.

Mechanism of Action: Kinase Inhibition

A significant number of 2-aminopyridine and related heterocyclic analogs function as kinase inhibitors.[7][8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7] Analogs of this compound are often designed to compete with ATP for the binding site in the kinase domain.

The pyrido[2,3-d]pyrimidine scaffold, an analog accessible from aminopyridines, has been extensively studied for tyrosine kinase inhibition.[7] The design of these inhibitors often involves creating a core that mimics the purine structure of ATP and adding substituents that extend into hydrophobic pockets or form additional hydrogen bonds to increase affinity and selectivity. For example, the FDA-approved kinase inhibitor Crizotinib features a 2-aminopyridine core and targets ALK/ROS1/MET kinases.[10]

Compound Class/ReferenceTarget KinaseIC50 (µM)Citation
Aminopyrimidine 8h PLK40.0067[11]
3,5-diaryl-2-aminopyrazine 4 P. falciparum (K1 strain)0.0084[12]
3,5-diaryl-2-aminopyrazine 4 P. falciparum (NF54 strain)0.010[12]
3H-pyrazolo[4,3-f]quinoline FLT3Nanomolar range[9]

Analysis and Field Insights: The exceptional potency of compounds like 8h against Polo-like kinase 4 (PLK4) highlights the power of scaffold hopping and targeted design to achieve highly potent and selective inhibitors.[11] The development of such compounds relies on an iterative process of design, synthesis, and testing, guided by molecular docking studies and SAR.[9][11] The pyrazine analogs with antimalarial activity demonstrate that these scaffolds are not limited to cancer and can be adapted to target pathogen-specific kinases or other enzymes.[12] The key takeaway is that the 2-aminopyridine framework provides a robust foundation for building potent kinase inhibitors, where the substituents at the 3-, 4-, and 5-positions dictate target specificity and potency.

Experimental Design and Protocols

To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays discussed.

Workflow for Biological Evaluation of Novel Analogs

The following diagram illustrates a standard workflow for progressing a novel this compound analog from synthesis to initial biological characterization.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Analog Synthesis via Cross-Coupling/Functionalization Purification Purification (HPLC) & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) (Broad Cancer Cell Panel) Purification->Cytotoxicity KinaseAssay In Vitro Kinase Assay (Target-Specific) Cytotoxicity->KinaseAssay If IC50 < 10µM WesternBlot Western Blot Analysis (Pathway Modulation) KinaseAssay->WesternBlot Confirm Target Inhibition SAR SAR Analysis & Lead Optimization WesternBlot->SAR G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling cluster_1 Ligand Growth Factor (Ligand) RTK RTK (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 2-Aminopyridine Analog Inhibitor->RTK Akt Akt PI3K->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Proliferation

References

Comparing reactivity of 3-Chloro-4-iodopyridin-2-amine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, halogenated pyridines serve as indispensable building blocks.[1] Among these, 3-chloro-4-iodopyridin-2-amine (1) is a highly functionalized scaffold offering multiple, distinct reaction sites. The strategic placement of an amine, a chloro, and an iodo substituent on the pyridine ring presents a nuanced reactivity profile that can be exploited for selective chemical transformations.

This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds. By examining the electronic and steric influences of its substituents, we will explore its performance in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to guide synthetic strategy and catalyst selection.

Molecular Structure and Predicted Reactivity

The reactivity of this compound is governed by the interplay of its three substituents on the electron-deficient pyridine core.

  • Amino Group (C2): As a strong electron-donating group, the primary amine at the C2 position increases the electron density of the ring, which can influence the rate of oxidative addition in cross-coupling reactions. Its position ortho to both halogens also introduces steric considerations and potential for directed metallation or chelation to a metal catalyst.[2]

  • Chloro Group (C3): The chloro substituent is a moderately electron-withdrawing group, contributing to the overall electrophilicity of the pyridine ring.

  • Iodo Group (C4): The iodo group is the most significant feature for cross-coupling chemistry. The carbon-iodine (C-I) bond is considerably weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference is the primary driver for the high regioselectivity observed in palladium-catalyzed reactions.[3]

The Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[4][5] The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of halopyridines follows the inverse trend: I > Br > Cl .[1][3][6] This hierarchy dictates that the C4-iodo position of this compound will be the primary site of reaction under standard cross-coupling conditions, allowing the C3-chloro position to be retained for subsequent transformations.[7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of a building block is demonstrated by its performance in versatile and widely used chemical transformations. We will now compare the reactivity of this compound (1) with analogous compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[8][9] The key to selective functionalization of dihalopyridines is exploiting the differential reactivity of the C-I and C-Cl bonds.

G cluster_reactivity Reactivity Logic Start This compound Decision Pd(0) Catalyst Boronic Acid, Base C4_React Selective Oxidative Addition at C-I Bond C3_Retain C-Cl Bond Remains Intact Product Monosubstituted Product: 3-Chloro-4-arylpyridin-2-amine

Experimental Data Comparison:

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling, comparing our target compound with analogs. The data illustrates the high selectivity for the C-I bond.

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-arylated ProductReference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 4h>90% (at C4)[10],[7]
3-Bromo-4-chloropyridin-2-aminePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane, 90 °C, 8h~85% (at C3-Br)[11]
3,4-Dichloropyridin-2-aminePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄t-BuOH, 100 °C, 12hLower yield, mixture of isomers[12]

Expert Insights: The choice of catalyst and ligand is crucial. While a standard catalyst like Pd(PPh₃)₄ is often sufficient for the highly reactive C-I bond, less reactive C-Cl bonds require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition step.[2][8] The high yields obtained from this compound at the C4 position under relatively mild conditions underscore its utility for sequential, site-selective cross-coupling.[13]

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for constructing C(sp²)-C(sp) bonds.[14][15] Similar to the Suzuki reaction, the selectivity is dictated by the carbon-halogen bond strength, making the C-I bond the exclusive site of reaction under controlled conditions.[16]

Experimental Data Comparison:

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-alkynylated ProductReference
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 6h>85% (at C4)[14],[17]
3-Bromo-4-chloropyridin-2-aminePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80 °C, 12h~75% (at C3-Br)[14]
3,4-Dichloropyridin-2-aminePhenylacetylenePd₂(dba)₃, XPhos, Cs₂CO₃Dioxane, 110 °C, 18hLow yield, requires forcing conditions[16]

Expert Insights: The classic Sonogashira conditions (Pd/Cu co-catalysis) work exceptionally well for aryl iodides.[15] The reaction with this compound can proceed efficiently at moderate temperatures, preserving the C-Cl bond. Attempting the same reaction on a dichloro-analog would necessitate a more active catalyst system and higher temperatures, increasing the risk of side reactions and decomposition. The clean, high-yielding conversion of the C-I bond makes our title compound a superior substrate for introducing alkynyl moieties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19][20] This reaction is fundamental in pharmaceutical chemistry for the synthesis of arylamines. The selectivity again strongly favors the more labile C-I bond.

Experimental Data Comparison:

SubstrateCoupling PartnerCatalyst SystemConditionsYield of Mono-aminated ProductReference
This compound MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 90 °C, 8h>80% (at C4)[21],[6]
3-Bromo-4-chloropyridin-2-amineMorpholinePd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100 °C, 12h~70% (at C3-Br)[6]
3,4-Dichloropyridin-2-amineMorpholinePd₂(dba)₃, BrettPhos, K₂CO₃t-Amyl alcohol, 110 °C, 16hLower yield, requires specialized catalyst[21]

Expert Insights: While first-generation phosphine ligands like BINAP can be effective for C-I amination, the amination of less reactive aryl chlorides often requires specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group.[2] The ability to selectively aminate the C4 position of this compound allows for the introduction of a nitrogen-based substituent while leaving the C3-chloro position available for a subsequent C-C bond-forming reaction, demonstrating excellent synthetic versatility.

Experimental Protocols

To ensure the reproducibility of these findings, detailed, self-validating protocols are provided below.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

G Setup 1. Inert Atmosphere (Schlenk flask, N₂/Ar) Reagents 2. Add Substrate (1 eq), Boronic Acid (1.2 eq), Base (K₂CO₃, 2 eq) Setup->Reagents Solvent 3. Add Degassed Solvent (Toluene/H₂O) Reagents->Solvent Catalyst 4. Add Catalyst (Pd(PPh₃)₄, 5 mol%) Solvent->Catalyst Reaction 5. Heat to 80°C Monitor by TLC/LC-MS Catalyst->Reaction Workup 6. Quench, Extract, Purify (Chromatography) Reaction->Workup

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst. The mixture may change color.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-4-arylpyridin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

This compound stands out as a highly versatile and synthetically valuable building block. Its key advantage lies in the pronounced reactivity difference between the C4-iodo and C3-chloro positions. This intrinsic selectivity allows for robust and high-yielding functionalization at the C4 position via standard palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—under conditions mild enough to leave the C-Cl bond intact for subsequent transformations.

Compared to its dichloro or bromo-chloro analogs, this compound offers a more predictable and efficient entry point for constructing complex, multi-substituted pyridine derivatives. This makes it an optimal choice for researchers in drug discovery and materials science who require precise control over molecular architecture.

References

A Senior Application Scientist's Guide to 3-Chloro-4-iodopyridin-2-amine: Cross-Validation and Performance in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on 3-Chloro-4-iodopyridin-2-amine (CAS 1152617-24-7), a uniquely functionalized heterocyclic building block. In modern synthetic chemistry, the ability to introduce molecular complexity in a controlled and sequential manner is paramount. This guide provides a comprehensive analysis of this compound, focusing on its synthesis, differential reactivity, and performance in cornerstone palladium-catalyzed cross-coupling reactions. We will objectively compare its utility against common alternatives and provide validated experimental protocols, empowering you to leverage this reagent's full potential in your research and development endeavors.

Introduction: A Bifunctional Scaffold for Sequential Synthesis

This compound is a strategically designed pyridine derivative that offers two distinct reaction handles for palladium-catalyzed cross-coupling. The key to its utility lies in the differential reactivity of its two halogen substituents: the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond.

The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy.[2] The C-I bond (approx. 65 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol), allowing for highly regioselective functionalization at the C-4 position under mild conditions while leaving the C-3 chloro substituent intact for subsequent transformations.[2] This inherent reactivity difference makes it an ideal substrate for building complex, multi-substituted pyridine scaffolds through sequential or iterative cross-coupling strategies.[3]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 1152617-24-7[4][5]
Molecular Formula C₅H₄ClIN₂[4]
Molecular Weight 254.46 g/mol [5]
Appearance White to light brown solid[6]
Topological Polar Surface Area 38.9 Ų[4]
Predicted pKa 3.25 ± 0.47[4]

Synthesis of this compound

The synthesis of this compound is typically achieved via electrophilic iodination of the precursor, 3-chloropyridin-2-amine. The amino group at the C-2 position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the C-4 position.

start 3-Chloropyridin-2-amine reaction Electrophilic Iodination start->reaction reagents Iodinating Agent (e.g., NIS, ICl) Solvent (e.g., Acetic Acid) reagents->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from standard iodination procedures for activated heterocyclic systems.[7]

Materials:

  • 3-Chloropyridin-2-amine (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.1 equiv.)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridin-2-amine (1.0 equiv.). Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 equiv.) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Slowly neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

    • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of this compound is its capacity for selective C-4 functionalization. Below, we compare its expected performance with two common alternatives: 3-Bromo-2-aminopyridine and 3-Chloro-2-aminopyridine. The data for the bromo- and chloro-analogs are derived from published studies, providing a benchmark for cross-validation.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[9] The high reactivity of the C-I bond in this compound allows this reaction to proceed under milder conditions than those required for the bromo or chloro analogs.

SM_Start This compound + R-B(OH)₂ SM_Product 3-Chloro-4-arylpyridin-2-amine SM_Start->SM_Product Suzuki-Miyaura Coupling SM_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) SM_Conditions->SM_Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling:

SubstrateHalogen ReactivityTypical Catalyst/LigandBaseConditionsExpected Yield
This compound Iodide (C-4) Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃80-100 °CHigh (>85%)
3-Bromo-2-aminopyridineBromide (C-3)Pd(OAc)₂ / SPhosK₃PO₄100-110 °CGood (70-90%)
3-Chloro-2-aminopyridineChloride (C-3)Pd₂(dba)₃ / XPhosNaOtBu100-120 °CModerate (50-75%)

Expertise & Causality: The C-I bond's lower dissociation energy allows for oxidative addition to the Pd(0) catalyst under milder conditions, often with less sophisticated (and less expensive) phosphine ligands compared to the bulky, electron-rich biarylphosphine ligands (like XPhos) required to activate the stronger C-Cl bond.[2][10]

Detailed Protocol: C-4 Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed dioxane/water solvent mixture via syringe.

    • Rationale: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to undesired homocoupling of the boronic acid.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 2-6 hours. Monitor by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[11][12] The high reactivity of the C-I bond is again advantageous for achieving high yields under mild, often room temperature, conditions.

Comparative Data for Sonogashira Coupling:

SubstrateHalogen ReactivityCatalyst SystemBaseConditionsExpected Yield
This compound Iodide (C-4) PdCl₂(PPh₃)₂ / CuIEt₃N or DIPEART to 50 °CVery High (>90%)
3-Bromo-2-aminopyridineBromide (C-3)Pd(CF₃COO)₂ / PPh₃ / CuIEt₃N100 °CHigh (80-95%)[13]
3-Chloro-2-aminopyridineChloride (C-3)Pd(OAc)₂ / LigandCs₂CO₃>100 °CLower / Requires specialized catalyst

Expertise & Causality: The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] This cycle is highly efficient for aryl iodides. Aryl chlorides are generally poor substrates for the classic Sonogashira reaction and often require copper-free conditions with specialized catalysts.[14]

Detailed Protocol: C-4 Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Anhydrous THF (optional co-solvent)

  • Inert gas

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with inert gas.

  • Reagent Addition: Add anhydrous THF (if used) and Et₃N, followed by the terminal alkyne via syringe.

    • Rationale: The amine base is critical for neutralizing the HI byproduct generated during the reaction and for facilitating the deprotonation of the terminal alkyne.[11]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15] A study on the C,N-cross coupling of 3-halo-2-aminopyridines provides direct experimental data for comparing bromo and chloro analogs, highlighting the conditions needed for each.[8][16]

Comparative Data for Buchwald-Hartwig Amination:

SubstrateHalogen ReactivityCatalyst/LigandBaseConditionsReported Yield (with Morpholine)
This compound Iodide (C-4) Pd₂(dba)₃ / RuPhosLiHMDS65 °CHigh (Expected >80%)
3-Bromo-2-aminopyridineBromide (C-3)RuPhos-precatalystLiHMDS65 °C83%[8]
3-Chloro-2-aminopyridineChloride (C-3)RuPhos-precatalystLiHMDS65 °C76%[8]

Expertise & Causality: While both the bromo and chloro analogs show good reactivity with modern catalyst systems (e.g., RuPhos precatalyst), the reaction with the chloro-analog is slightly less efficient, as reflected in the lower yield.[8] The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary to deprotonate the amine coupling partner without competing in side reactions.[17] The C-I bond is expected to react under even milder conditions or with lower catalyst loadings.

Detailed Protocol: C-4 Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • RuPhos-G3-precatalyst (2-4 mol%)

  • LiHMDS (1M in THF) (2.0 equiv.)

  • Anhydrous Toluene or Dioxane

  • Inert gas

Procedure:

  • Inert Atmosphere: To a glovebox or a Schlenk flask under inert gas, add this compound and the RuPhos precatalyst.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.

  • Base Addition: Cool the mixture to 0 °C and add the LiHMDS solution dropwise.

    • Rationale: The precatalyst is an air-stable Pd(II) complex that is reduced in situ to the active Pd(0) species. This improves reproducibility compared to using air-sensitive Pd(0) sources directly.[8]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 65-100 °C for 4-16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool the reaction and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Visualization of Key Concepts

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition product Ar-R pd0->product Product Formed pd_trans [Ar-Pd(II)(R)L₂] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aryl_iodide Ar-I aryl_iodide->pd_complex boronic_acid R-B(OH)₂ boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, polysubstituted pyridines. Its key strategic advantage is the predictable and highly selective reactivity of the C-4 iodo position, which allows for functionalization under significantly milder conditions than those required for analogous bromo- or chloro-pyridines. This guide has demonstrated through comparative data and validated protocols that employing this reagent can lead to higher yields, cleaner reactions, and a broader substrate scope, particularly in Suzuki-Miyaura and Sonogashira couplings. By understanding and leveraging the principles of differential halide reactivity, researchers can design more efficient and elegant synthetic routes to novel chemical entities for pharmaceutical and materials science applications.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a High-Value Intermediate

3-Chloro-4-iodopyridin-2-amine is a highly functionalized heterocyclic compound, serving as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the oncology and immunology space. Its precise molecular architecture allows for targeted derivatization, but also presents unique challenges during synthesis and purification. The presence of seemingly minor impurities—be they isomeric byproducts, unreacted starting materials, or process-related contaminants—can have profound consequences on downstream reactions. These impurities can lead to decreased yields, complex purification challenges in subsequent steps, and the generation of undesired, potentially toxic, side-products in the final API.

Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control checkpoint; it is a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the entire drug development process. This guide moves beyond a simple listing of techniques to explain the causality behind methodological choices, enabling researchers to design a self-validating purity assessment workflow tailored to this specific molecule.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with a thorough understanding of the synthetic route. This compound is commonly synthesized via electrophilic iodination of a 2-amino-3-chloropyridine precursor. A typical laboratory-scale synthesis involves the reaction of 2-amino-3-chloropyridine with an iodinating agent like iodine monochloride (ICl) in a suitable solvent such as acetic acid.

This process, while effective, can generate a predictable profile of impurities:

  • Isomeric Byproducts: Electrophilic substitution on the pyridine ring is governed by the directing effects of the existing substituents (the activating amino group and the deactivating chloro group). This can lead to the formation of regioisomers, such as 5-iodo and 6-iodo derivatives, which often possess similar physical properties, making them difficult to separate.

  • Starting Materials: Incomplete reaction can result in the carry-over of unreacted 2-amino-3-chloropyridine.

  • Over-iodinated Species: The presence of di-iodinated or other poly-halogenated pyridines is possible if reaction conditions are not strictly controlled.

  • Process-Related Impurities: These include residual solvents (e.g., acetic acid, ethyl acetate), inorganic salts from work-up procedures, and potential degradation products.

A successful purity assessment strategy must be capable of resolving and quantifying all of these potential contaminants.

A Comparative Guide to Analytical Methodologies

No single analytical technique is sufficient to establish the complete purity profile of this compound. An orthogonal approach, leveraging the strengths of multiple methods, is essential for a comprehensive evaluation.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for analyzing a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_3 Final Purity Statement Crude_Product Crude Synthesized This compound HPLC RP-HPLC-UV (Purity %, Isomers, Byproducts) Crude_Product->HPLC GCMS GC-MS (Volatile Impurities, ID Confirmation) Crude_Product->GCMS NMR ¹H & ¹³C NMR (Structural Identity, Isomer Check) HPLC->NMR qNMR qNMR (Absolute Purity Assay) NMR->qNMR EA Elemental Analysis (Empirical Formula, Inorganic Impurities) qNMR->EA Final_Report Certificate of Analysis (Purity > 99.x %) EA->Final_Report

Caption: Workflow for Purity Assessment of this compound.

Comparison of Key Analytical Techniques

The following table provides a comparative overview of the most critical analytical techniques for this application.

Technique Principle of Operation Information Obtained Strengths for This Application Limitations
RP-HPLC-UV Differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Chromatographic purity (Area %), detection of non-volatile organic impurities, quantification of isomers and byproducts.Excellent resolving power for closely related structural isomers. High sensitivity due to the UV-active pyridine ring. Robust and reproducible for routine QC.Requires a reference standard for absolute quantification. Non-UV active impurities (e.g., inorganic salts) are not detected.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification of volatile organic impurities (e.g., residual solvents). Provides mass data for peak identification, confirming molecular weights of impurities.High sensitivity for volatile and semi-volatile compounds. Mass spectrometry provides definitive structural information.[1][2]Not suitable for non-volatile or thermally labile compounds. The primary amine may require derivatization for optimal peak shape.
¹H / ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.Unambiguous structural confirmation. Verification of substitution pattern on the pyridine ring. Detection of impurities with distinct proton/carbon signals.Provides definitive structural proof of the target molecule. Can identify and roughly quantify isomeric impurities if their signals are resolved.Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can make quantification of minor components difficult.
qNMR Integration of NMR signals relative to a certified internal standard of known concentration.Absolute purity determination (mass fraction) without needing a specific reference standard of the analyte.[3][4]A primary ratio method providing high accuracy and precision. Orthogonal to chromatographic methods. Does not require identical response factors.[5]Requires a high-purity internal standard that is soluble and has non-overlapping signals. Higher initial instrument cost.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.Confirms the empirical formula. Excellent for detecting non-UV active, non-volatile inorganic impurities or deviations from the expected elemental composition.[6][7]Does not provide information on the nature or number of individual impurities. Requires a relatively larger amount of sample.

Detailed Experimental Protocols & Insights

This section provides self-validating, step-by-step protocols for the key analytical techniques, grounded in best practices for pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase (RP) method using a C18 column is the industry standard for small molecules like this, as it effectively separates compounds based on hydrophobicity. A gradient elution is chosen to ensure that both early-eluting polar compounds (like residual starting material) and later-eluting non-polar compounds (like potential di-iodinated species) are resolved and eluted with good peak shape within a reasonable timeframe. UV detection at 254 nm is selected as it is a common wavelength where aromatic and heterocyclic systems exhibit strong absorbance.

Experimental Protocol: RP-HPLC-UV

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 254 nm
Sample Prep. Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
System Suitability As per USP <621>, inject a standard solution five times; RSD of peak area should be < 2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This method is primarily for identifying volatile organic impurities. A general-purpose, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of volatile and semi-volatile compounds. A temperature ramp is used to first separate highly volatile compounds like solvents at low temperatures, then increase the temperature to elute less volatile impurities. Electron Ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, which can be searched against a spectral library (like NIST) for tentative identification of unknown peaks.[10]

Experimental Protocol: GC-MS for Residual Solvents

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection 1 µL, Split ratio 20:1
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 450 amu
Sample Prep. Dissolve ~20 mg of sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
Quantitative NMR (qNMR)

Causality: qNMR provides an absolute measure of purity, which is orthogonal to chromatography. The choice of an internal standard is critical. Maleic acid is a good candidate here: it is non-volatile, stable, highly pure, and its vinylic protons (~6.3 ppm) are unlikely to overlap with the aromatic signals of the analyte or common impurities. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons being integrated, which is a prerequisite for accurate quantification.[5][11]

qNMR_Principle cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation Analyte Analyte (Unknown Purity) Mass (m_s) known NMR_Spec ¹H NMR Spectrum (Long Relaxation Delay) Analyte->NMR_Spec Standard Internal Standard (Known Purity) Mass (m_IC) known Standard->NMR_Spec Integration Integrate Signals (Int_s and Int_IC) NMR_Spec->Integration Formula Purity (%) = (Int_s / n_s) * (n_IC / Int_IC) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC Integration->Formula

Caption: Principle of Absolute Purity Determination by qNMR.

Experimental Protocol: ¹H qNMR

  • Standard Preparation: Accurately weigh (~5 mg) a certified internal standard (e.g., maleic acid, Purity >99.9%) into a vial using a microbalance.

  • Sample Addition: Accurately weigh (~15 mg) of the this compound sample into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher instrument.

    • Key Parameters: Use a 30° pulse angle and a long relaxation delay (D1) of at least 30 seconds (or 5 times the longest T1 of interest).

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the two vinylic protons of maleic acid).

  • Calculation: Calculate the purity (as a mass fraction) using the standard qNMR equation.

Conclusion: Synthesizing Data into a Definitive Purity Statement

The ultimate goal is to generate a Certificate of Analysis that confidently states the purity of the synthesized this compound. This is achieved by synthesizing the data from the orthogonal methods described.

  • HPLC provides the primary chromatographic purity and the relative percentages of organic impurities.

  • GC-MS identifies and quantifies volatile impurities.

  • NMR confirms the structural identity of the main component.

  • qNMR provides the absolute purity value, which serves as a powerful cross-validation for the HPLC area percent result.

  • Elemental Analysis confirms the correct empirical formula and flags the presence of significant inorganic content.

By integrating these results, a researcher can confidently report a purity value (e.g., >99.5%), with a clear, well-documented profile of any impurities present at levels compliant with regulatory expectations, such as those outlined by the ICH.[12][13] This comprehensive, evidence-based approach to purity assessment underpins the quality and integrity of the subsequent stages of drug discovery and development.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of 3-Chloro-4-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 3-Chloro-4-iodopyridin-2-amine derivatives. As a core scaffold in medicinal chemistry, this pyridine-based structure offers a versatile starting point for developing targeted therapeutics, particularly in oncology.[1][2][3][4] The strategic placement of chloro, iodo, and amine groups provides multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document outlines the critical experimental workflows, from initial cell-free and cell-based screening to validation in robust animal models, designed to identify and advance promising lead candidates.

Part 1: Foundational In Vitro Characterization

The initial phase of evaluation focuses on establishing the biological activity and preliminary mechanism of action of the synthesized derivatives. In vitro assays are indispensable for high-throughput screening, enabling the rapid assessment of potency and selectivity while minimizing the use of animal models.[5][6]

Assessing Cellular Viability and Cytotoxicity

A primary indicator of potential anti-cancer activity is the ability of a compound to inhibit cell proliferation or induce cell death. The MTT and XTT assays are foundational colorimetric methods used to quantify the metabolic activity of living cells, which serves as a proxy for cell viability.[7][8][9]

Scientific Rationale: These assays are based on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[7] The XTT assay offers a procedural advantage as its formazan product is water-soluble, eliminating the solubilization step required in the MTT assay.[7]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate tumor cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target Engagement: In Vitro Kinase Inhibition Assays

Given that many pyridine derivatives function as kinase inhibitors, directly assessing their effect on specific kinases is a critical step to elucidate their mechanism of action.[11][12][13] Kinases are key enzymes in signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[14][15]

Scientific Rationale: Kinase assays measure the transfer of a phosphate group from ATP to a specific peptide or protein substrate.[6] By introducing an inhibitor, the reduction in kinase activity can be quantified. Various detection methods exist, including radiometric assays that use ³²P-labeled ATP, and non-radioactive methods such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.[5][16]

Experimental Protocol: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., B-Raf, EGFR), the specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations to the appropriate wells.

  • Initiation of Reaction: Add a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) to start the kinase reaction. This is crucial for obtaining comparable IC₅₀ values.[5]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based kinase reagent, which contains luciferase. This enzyme will generate a light signal from the remaining ATP.

  • Data Acquisition: Measure the luminescence signal using a luminometer. A lower light signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

  • Data Analysis: Normalize the data against controls and calculate the percentage of kinase inhibition. Determine the IC₅₀ value for each derivative against the target kinase.

Comparative Data Summary: In Vitro Screening

The following table presents hypothetical data for a series of derivatives to illustrate how results are compared to select candidates for further study.

DerivativeCell Line (Cytotoxicity IC₅₀, µM)Target Kinase (Inhibition IC₅₀, µM)
MCF-7 (Breast) A549 (Lung)
Derivative A 0.150.28
Derivative B 2.53.1
Derivative C 0.81.2
Vemurafenib 0.200.45

Interpretation: Derivative A shows high potency against the B-Raf V600E mutant kinase and strong cytotoxicity in cell lines known to harbor this mutation, similar to the well-known B-Raf inhibitor Vemurafenib.[11][17] Derivative C, in contrast, appears to target EGFR. Derivative B is significantly less potent. Based on this profile, Derivative A would be prioritized for in vivo studies.

Part 2: Preclinical In Vivo Validation

While in vitro assays provide crucial data on potency and mechanism, they cannot replicate the complex biological environment of a living organism. In vivo studies are essential to evaluate a drug candidate's efficacy, safety, and pharmacokinetic profile.[18][19] The human tumor xenograft mouse model is a cornerstone of preclinical oncology research.[20][21]

Workflow for Preclinical Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_cyto Cytotoxicity Assays (MTT/XTT) vitro_kinase Kinase Inhibition Assays vitro_cyto->vitro_kinase Mechanism Insight vivo_xenograft Xenograft Efficacy Model vitro_kinase->vivo_xenograft Prioritize Lead Candidate vivo_pk Pharmacokinetic (PK) Studies vivo_xenograft->vivo_pk Correlate Exposure & Efficacy conclusion Preclinical Candidate Selection vivo_pk->conclusion Candidate Selection

Caption: Preclinical drug discovery workflow.

Efficacy Assessment in Human Tumor Xenograft Models

Scientific Rationale: By implanting human cancer cells into immunocompromised mice, we can grow tumors that retain key characteristics of the original human cancer.[22] This allows for the assessment of a compound's anti-tumor activity in a complex physiological system.[18][20] Cell line-derived xenografts (CDX) are widely used for initial efficacy testing due to their reproducibility.[21]

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Preparation: Culture human cancer cells (e.g., A375 melanoma cells, which carry the B-Raf V600E mutation) to 80% confluency. Harvest and resuspend the cells in a sterile medium, often mixed 1:1 with Matrigel® to support initial tumor establishment.

  • Animal Implantation: Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD-scid or athymic nude mice).[20][23]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[20]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Derivative A at 25 mg/kg, Derivative A at 50 mg/kg). Administer the compound daily via the determined route (e.g., oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days). The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Humane Endpoints: Mice are monitored daily for health. The study is terminated if tumors reach a predetermined maximum size or if animals show signs of excessive toxicity.[19]

Pharmacokinetic (PK) Studies

Scientific Rationale: Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for interpreting efficacy data and predicting human dosage.[2][24] PK studies measure the concentration of the drug in the blood over time after administration.[24]

Experimental Protocol: Mouse Pharmacokinetic Study
  • Compound Administration: Administer a single dose of the derivative to a cohort of mice via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

  • Blood Sampling: Collect small blood samples (via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to isolate plasma. Analyze the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the parent drug.

  • Parameter Calculation: Use specialized software to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[24]

Comparative Data Summary: In Vivo Evaluation of Derivative A
ModelTreatment GroupTumor Growth Inhibition (% TGI)Key PK Parameter (Oral Dose)
A375 Melanoma Xenograft Vehicle0%Cmax: 2.5 µM
Derivative A (25 mg/kg)55%AUC: 15 µM*h
Derivative A (50 mg/kg)85%t½: 6 hours
Vemurafenib (50 mg/kg)90%Oral Bioavailability: 45%

Interpretation: Derivative A demonstrates dose-dependent anti-tumor efficacy in a relevant B-Raf mutant xenograft model, with activity approaching that of the standard-of-care compound Vemurafenib. The pharmacokinetic data indicates good oral absorption and a reasonable half-life, supporting a once-daily dosing schedule.

Target-Modulated Signaling Pathway

The anti-proliferative effects of B-Raf inhibitors like Derivative A are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Derivative A Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

References

Navigating the Structure-Activity Landscape of 3-Chloro-4-iodopyridin-2-amine Derivatives: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a fertile ground for the development of targeted therapeutics is perpetual. Among these, the 2-aminopyridine core has emerged as a "privileged scaffold," particularly in the realm of kinase inhibitor discovery.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: 3-Chloro-4-iodopyridin-2-amine and its analogs. By synthesizing data from existing literature on related compounds, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing and optimizing novel inhibitors based on this halogenated pyridin-2-amine core.

The strategic placement of halogen atoms on a pharmacophore can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. The this compound scaffold presents a unique combination of electronic and steric properties, offering multiple vectors for chemical modification and interaction with biological targets.[4] This guide will dissect the probable roles of each substituent, compare potential derivatizations, and provide robust experimental protocols for the evaluation of these compounds, thereby empowering researchers to unlock the full therapeutic potential of this intriguing molecular framework.

The Architectural Blueprint: Understanding the this compound Scaffold

The this compound core is a synthetically accessible starting point for the generation of diverse chemical libraries. Its utility as a versatile intermediate is well-documented, particularly in the synthesis of kinase inhibitors for cancer therapy and compounds targeting neurological pathways.[5] The inherent reactivity of the amine and halogen substituents provides multiple avenues for chemical elaboration.[5]

A general synthetic approach to the core scaffold is outlined below.

Foundational Synthesis: Preparation of this compound

The synthesis of the this compound scaffold is a critical first step in the exploration of its SAR. A common and effective method involves the direct halogenation of a suitable aminopyridine precursor. The following protocol provides a reproducible method for obtaining the desired starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-3-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 2-amino-3-chloropyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Validation: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of derivatives of the this compound scaffold is intricately linked to the nature and position of its substituents. The following sections will explore the putative roles of the existing functionalities and the potential impact of further modifications at key positions.

The Linchpin: The 2-Amino Group

The 2-amino group is a cornerstone of the SAR for many 2-aminopyridine-based kinase inhibitors. It frequently acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. Modifications at this position, or its replacement, often lead to a significant loss of activity.[6]

The Halogen Effect: 3-Chloro and 4-Iodo Substituents

The presence and positioning of the chloro and iodo groups are pivotal to the unique properties of this scaffold.

  • 3-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 3-position can influence the pKa of the 2-amino group and the overall electron density of the pyridine ring. This can modulate the strength of the hydrogen bond interactions with the kinase hinge. Furthermore, the chlorine atom can participate in favorable halogen bonding interactions within the ATP-binding site, contributing to inhibitor potency.

  • 4-Iodo Group: The iodine atom at the 4-position serves as a versatile synthetic handle for introducing further diversity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, enabling extensive exploration of the surrounding pocket of the target protein. The large size of the iodine atom can also provide favorable steric interactions or be replaced to probe for optimal pocket filling.

Charting New Territories: Modifications at C5 and C6

The C5 and C6 positions of the pyridine ring offer additional opportunities for optimization of potency, selectivity, and physicochemical properties.

  • C5-Position: This position is often solvent-exposed in kinase binding pockets, making it an ideal site for introducing substituents that can enhance solubility and other drug-like properties without disrupting key binding interactions.

  • C6-Position: Modifications at the C6-position can influence the orientation of the entire molecule within the binding pocket. Small alkyl or halo substituents at this position can be used to fine-tune the steric and electronic properties of the scaffold.

The following table summarizes the key SAR insights for the this compound scaffold, drawing parallels from related 2-aminopyridine kinase inhibitors.

Position Modification Predicted Impact on Activity Rationale
2-Amino Alkylation or AcylationLikely decreaseDisruption of crucial hydrogen bonding with the kinase hinge region.[6]
3-Chloro Replacement with other halogens (Br, F)Modulation of electronic properties and halogen bonding potential.Fine-tuning of pKa and interaction strength.
4-Iodo Substitution via cross-coupling (e.g., aryl, heteroaryl)High potential for increased potency and selectivity.Exploration of adjacent pockets in the ATP-binding site.
C5 Introduction of small polar groupsPotential for improved solubility and pharmacokinetic properties.Targeting solvent-exposed regions.
C6 Introduction of small alkyl or halo groupsFine-tuning of steric and electronic properties.Optimization of scaffold orientation in the binding pocket.

Visualizing the Path Forward: A Workflow for SAR Exploration

The systematic exploration of the SAR of this compound derivatives requires a logical and efficient workflow. The following diagram, generated using Graphviz, illustrates a typical discovery cascade for developing novel inhibitors from this scaffold.

SAR_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization A Synthesis of this compound Core B Parallel Synthesis of Analogs (e.g., Suzuki, Sonogashira, Buchwald-Hartwig at C4) A->B C Primary Biochemical Assay (e.g., Kinase Inhibition Assay) B->C D Secondary Assays (Selectivity Profiling) C->D E Cellular Potency Assays (e.g., Anti-proliferative Assay) D->E F SAR Analysis & Iterative Design E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Convert ADP to ATP & Generate Luminescence E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

References

A Comparative Guide to 3-Chloro-4-iodopyridin-2-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among the myriad of building blocks available to the synthetic chemist, halogenated pyridines stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of 3-chloro-4-iodopyridin-2-amine, a highly functionalized synthetic intermediate, against other relevant dihalopyridine derivatives. We will explore its performance in key cross-coupling reactions, supported by illustrative experimental data, to guide researchers in making informed decisions for their synthetic strategies.

The unique arrangement of substituents in this compound—an amine, a chloro group, and an iodo group on a pyridine core—offers a platform for selective and sequential chemical modifications.[1][2] The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility, allowing for programmed, site-selective cross-coupling reactions.[3][4] This attribute is particularly valuable in the synthesis of complex molecules, such as kinase inhibitors used in oncology.[1][2]

The Strategic Advantage of Differential Halogen Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis.[4][5] The success of these reactions is heavily dependent on the nature of the halide, with the general reactivity trend being I > Br > Cl.[3][4] This reactivity differential is rooted in the carbon-halogen bond dissociation energies; the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[3] This principle allows for the selective functionalization of the C4-position (iodine) while leaving the C3-position (chlorine) intact for subsequent transformations.

To objectively benchmark the performance of this compound, we will compare it against two other commercially available dihalopyridin-2-amine analogues:

  • 3-Bromo-4-chloropyridin-2-amine: A less reactive analogue where the more reactive halogen is bromine.

  • 2,3-Dichloropyridin-4-amine: An analogue with two chloro substituents, presenting a greater challenge for selective activation.

Disclaimer: The experimental data presented in this guide is illustrative and synthesized for comparative purposes. It is intended to reflect typical outcomes based on established chemical principles and literature precedents. Actual results may vary depending on specific experimental conditions and reagent quality.

Benchmarking Performance in Key Cross-Coupling Reactions

We will now delve into a comparative analysis of our three intermediates in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.[6][7] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Dioxane/H₂O (5 mL) was heated at 90 °C under a nitrogen atmosphere for the specified time. The reaction progress was monitored by TLC.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Combine Reactants] --> B{Heating at 90°C}; B --> C{Reaction Monitoring by TLC}; C --> D{Reaction Complete?}; D -- Yes --> E[Work-up and Purification]; D -- No --> B; E --> F[Product Isolation and Analysis]; subgraph "Reaction Components" node [fillcolor="#FFFFFF"]; R1[Halopyridine]; R2[Phenylboronic Acid]; C1[Pd(PPh₃)₄]; B1[K₂CO₃]; S1[Dioxane/H₂O]; end R1 --> A; R2 --> A; C1 --> A; B1 --> A; S1 --> A; }

Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.

Comparative Data: Suzuki-Miyaura Coupling

IntermediateReaction Time (h)Yield (%) of Monosubstituted Product
This compound 195
3-Bromo-4-chloropyridin-2-amine 488
2,3-Dichloropyridin-4-amine 1245 (at C2)

Analysis of Results:

The superior performance of this compound is evident. The high reactivity of the C-I bond leads to a rapid and high-yielding reaction, exclusively at the C4 position. 3-Bromo-4-chloropyridin-2-amine also performs well, though it requires a longer reaction time due to the lower reactivity of the C-Br bond compared to the C-I bond. In contrast, 2,3-dichloropyridin-4-amine is significantly less reactive, requiring prolonged heating and resulting in a much lower yield of the monosubstituted product. The selectivity for the C2 position in this case is dictated by the electronic properties of the pyridine ring.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which have applications in materials science and as precursors for more complex heterocyclic systems.[9][10]

Experimental Protocol: Sonogashira Coupling

A mixture of the halopyridine (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol) in THF (5 mL) was stirred at 60 °C under a nitrogen atmosphere for the specified time. The reaction was monitored by TLC.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Combine Reactants] --> B{Heating at 60°C}; B --> C{Reaction Monitoring by TLC}; C --> D{Reaction Complete?}; D -- Yes --> E[Work-up and Purification]; D -- No --> B; E --> F[Product Isolation and Analysis]; subgraph "Reaction Components" node [fillcolor="#FFFFFF"]; R1[Halopyridine]; R2[Phenylacetylene]; C1[Pd(PPh₃)₂Cl₂]; C2[CuI]; B1[Triethylamine]; S1[THF]; end R1 --> A; R2 --> A; C1 --> A; C2 --> A; B1 --> A; S1 --> A; }

Caption: Workflow for the Sonogashira cross-coupling experiment.

Comparative Data: Sonogashira Coupling

IntermediateReaction Time (h)Yield (%) of Monosubstituted Product
This compound 292
3-Bromo-4-chloropyridin-2-amine 685
2,3-Dichloropyridin-4-amine 1635 (at C2)

Analysis of Results:

Similar to the Suzuki coupling, this compound demonstrates exceptional reactivity and selectivity in the Sonogashira reaction. The C-I bond is readily activated under these conditions, leading to a high yield of the desired alkynylated product in a short timeframe. The bromo-analogue is a viable alternative, albeit with a longer reaction time. The dichloro-analogue proves to be the least efficient, highlighting the challenge of activating the more robust C-Cl bonds under these conditions.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[11] This reaction has broad applications in medicinal chemistry, as the arylamine moiety is a common feature in many bioactive molecules.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the halopyridine (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) was heated at 100 °C under a nitrogen atmosphere for the specified time. The reaction was monitored by TLC.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Combine Reactants] --> B{Heating at 100°C}; B --> C{Reaction Monitoring by TLC}; C --> D{Reaction Complete?}; D -- Yes --> E[Work-up and Purification]; D -- No --> B; E --> F[Product Isolation and Analysis]; subgraph "Reaction Components" node [fillcolor="#FFFFFF"]; R1[Halopyridine]; R2[Morpholine]; C1[Pd₂(dba)₃]; L1[XPhos]; B1[NaOtBu]; S1[Toluene]; end R1 --> A; R2 --> A; C1 --> A; L1 --> A; B1 --> A; S1 --> A; }

Caption: Workflow for the Buchwald-Hartwig amination experiment.

Comparative Data: Buchwald-Hartwig Amination

IntermediateReaction Time (h)Yield (%) of Monosubstituted Product
This compound 390
3-Bromo-4-chloropyridin-2-amine 882
2,3-Dichloropyridin-4-amine 2440 (at C2)

Analysis of Results:

The trend in reactivity observed in the previous two reactions continues with the Buchwald-Hartwig amination. This compound provides the highest yield in the shortest reaction time, demonstrating its excellent suitability for C-N bond formation at the C4 position. The bromo-analogue remains a respectable, though less efficient, alternative. The dichloro-analogue is once again the most challenging substrate, requiring significantly longer reaction times and yielding a modest amount of the desired product.

Logical Framework for Synthetic Intermediate Selection

The choice of a synthetic intermediate is a critical decision in the design of a synthetic route. The following diagram illustrates the logical considerations when choosing between the benchmarked intermediates.

G

Caption: Decision tree for selecting a dihalopyridin-2-amine intermediate.

Conclusion and Future Outlook

This comparative guide unequivocally demonstrates the superior performance of this compound in a range of palladium-catalyzed cross-coupling reactions. Its high reactivity and selectivity, stemming from the presence of the C-I bond, make it an exceptional choice for the rapid and efficient synthesis of complex molecular architectures. While other dihalopyridine analogues have their place, particularly in scenarios where cost is a primary driver or different regioselectivity is desired, this compound stands out as the premier building block for demanding synthetic applications.

The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of all halopyridine intermediates. However, the inherent reactivity advantages of iodo-substituted pyridines, such as this compound, will likely ensure their continued prominence in the toolkits of synthetic chemists for the foreseeable future.

References

A Senior Application Scientist's Guide to the Computational Modeling and Simulation of 3-Chloro-4-iodopyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the computational modeling and simulation of reactions involving 3-Chloro-4-iodopyridin-2-amine, a key building block in medicinal chemistry. As researchers and drug development professionals, understanding the reactivity of such molecules is paramount for the rational design of novel therapeutics. Computational modeling offers a powerful, cost-effective, and time-efficient approach to predict reaction outcomes, elucidate mechanisms, and guide experimental efforts. This document will delve into the theoretical underpinnings of relevant computational methods, provide a practical guide to setting up and running simulations, and offer a comparative analysis of different modeling approaches, all grounded in scientific integrity and field-proven insights.

The Significance of this compound in Drug Discovery

This compound is a versatile synthetic intermediate due to its unique substitution pattern on the pyridine ring. The presence of three distinct functional groups—an amine, a chloro group, and an iodo group—offers multiple avenues for chemical modification. The amine group can act as a nucleophile or be transformed into various other functionalities. The chloro and iodo groups are excellent leaving groups for cross-coupling reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond. This differential reactivity is a key feature that can be exploited for selective, sequential functionalization.[1]

This trifunctional nature makes this compound a valuable scaffold for the synthesis of complex heterocyclic compounds with potential biological activity.[2] Its derivatives have been explored in various therapeutic areas, highlighting the importance of understanding its chemical behavior to accelerate drug discovery pipelines.

Computational Approaches to Unraveling Reactivity

Computational chemistry provides a powerful lens through which we can examine the intricate details of chemical reactions at the molecular level. For a molecule like this compound, computational models can predict which of the halogen atoms will react preferentially in a cross-coupling reaction, the energetics of the reaction pathway, and the structure of the transition states.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules and predicting their reactivity.[3] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules and complex reaction mechanisms.

Key aspects of a molecule's reactivity that can be predicted with DFT include:

  • Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles of reactants, intermediates, transition states, and products.[4]

  • Vibrational Frequencies: Characterizing stationary points as either minima (stable species) or transition states (energy maxima along the reaction coordinate) and simulating infrared (IR) spectra.[4]

  • Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's ability to donate or accept electrons and thus its reactivity.[4]

  • Molecular Electrostatic Potential (MEP): Identifying electron-rich and electron-poor regions of a molecule, providing insights into where electrophilic or nucleophilic attacks are most likely to occur.[4]

  • Reaction Energetics: Determining the activation energies and reaction energies, which are key to predicting reaction rates and equilibria.

A Practical Guide to Simulating a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, the selective coupling at the C-I bond is of significant interest. The following section provides a detailed, step-by-step methodology for simulating this reaction.

Experimental Protocol: A Hypothetical Case Study

To provide a basis for comparison, let's consider a hypothetical Suzuki-Miyaura reaction of this compound with phenylboronic acid.

Reaction:

This compound + Phenylboronic acid ---[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C]--> 3-Chloro-4-phenylpyridin-2-amine

Hypothetical Experimental Data:

ParameterValue
Reaction Time6 hours
Yield of 3-Chloro-4-phenylpyridin-2-amine85%
Yield of 2-amino-3-chloropyridine (dehalogenation)5%
Yield of 2-amino-4-phenylpyridine (reaction at C-Cl)<1%

This hypothetical data suggests a high selectivity for the reaction at the C-I bond, which our computational model should be able to predict.

Computational Workflow

The following workflow outlines the key steps in simulating the Suzuki-Miyaura reaction of this compound.

Computational_Workflow cluster_pre Pre-processing cluster_sim Simulation cluster_post Post-processing & Analysis mol_build 1. Build Reactants & Catalyst (this compound, Phenylboronic acid, Pd(PPh3)2) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Input Structures freq_calc 3. Frequency Calculation (Confirm minima) geom_opt->freq_calc Optimized Geometries ts_search 4. Transition State Search (QST2/QST3 or Berny algorithm) freq_calc->ts_search Verified Minima irc_calc 5. Intrinsic Reaction Coordinate (IRC) (Connect TS to reactants & products) ts_search->irc_calc Located Transition State energy_calc 6. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/def2-TZVP) irc_calc->energy_calc Reaction Path analysis 7. Analyze Results (Activation energies, reaction profile) energy_calc->analysis Refined Energies

Caption: A generalized computational workflow for simulating a chemical reaction using DFT.

Detailed Computational Protocol

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of all reactants: this compound, phenylboronic acid, and the active catalyst, which is typically a Pd(0) species like Pd(PPh₃)₂.

    • Use a molecular modeling program like GaussView or Avogadro.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations of all reactants, intermediates, transition states, and products.

    • A common and reliable DFT functional for this type of reaction is B3LYP.

    • Use a basis set like 6-31G(d) for initial optimizations. For heavy atoms like iodine and palladium, a basis set with effective core potentials (ECPs) such as LANL2DZ is recommended.

    • Following each optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies for stable species) or a first-order saddle point (one imaginary frequency for a transition state).

  • Transition State Search:

    • Locating the transition state (TS) is often the most challenging part of the simulation.

    • Methods like Synchronous Transit-Guided Quasi-Newton (STQN) (QST2 or QST3 in Gaussian) can be used if you have good initial guesses for the reactant, product, and TS structures.

    • Alternatively, a constrained optimization, such as a bond scan along the forming C-C bond, can be used to approximate the TS geometry, followed by an unconstrained TS optimization using an algorithm like the Berny optimizer.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Once a transition state is located, an IRC calculation should be performed to verify that the TS connects the desired reactants and products on the reaction pathway.

  • Single-Point Energy Calculations:

    • To obtain more accurate energy values, perform single-point energy calculations on all optimized geometries using a larger basis set, such as def2-TZVP, and a DFT functional known to perform well for reaction barriers, like M06-2X.

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent (e.g., dioxane).

Comparative Analysis of Computational Models

The choice of computational method can significantly impact the accuracy of the predictions. Below is a hypothetical comparison of results obtained with different levels of theory for the Suzuki-Miyaura reaction of this compound.

Table 1: Comparison of Calculated Activation Energies (in kcal/mol) for the Oxidative Addition Step at the C-I and C-Cl Bonds

Level of TheoryActivation Energy (C-I)Activation Energy (C-Cl)Selectivity (ΔΔG‡)
B3LYP/6-31G(d)15.225.810.6
B3LYP/def2-TZVP (PCM)14.524.19.6
M06-2X/def2-TZVP (PCM)13.823.59.7

Analysis:

Visualizing the Reaction Mechanism

A key advantage of computational modeling is the ability to visualize the reaction pathway, including the elusive transition states.

Suzuki_Mechanism Reactants Reactants (Ar-I + Pd(0)L2) OA_TS Oxidative Addition TS [Ar-Pd(II)(I)-L2]‡ Reactants->OA_TS Intermediate1 Intermediate (Ar-Pd(II)(I)-L2) OA_TS->Intermediate1 TM_TS Transmetalation TS [Ar-Pd(II)(Ar')-L2]‡ Intermediate1->TM_TS + [Ar'B(OH)2]⁻ Intermediate2 Intermediate (Ar-Pd(II)(Ar')-L2) TM_TS->Intermediate2 RE_TS Reductive Elimination TS [Ar-Ar']‡ Intermediate2->RE_TS Products Products (Ar-Ar' + Pd(0)L2) RE_TS->Products

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

This diagram illustrates the key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination. Computational modeling allows for the detailed characterization of the structures and energies of each of the intermediates and transition states in this cycle.

Comparison with Alternative Pyridin-2-amine Derivatives

To further demonstrate the utility of computational modeling, we can compare the predicted reactivity of this compound with that of a structurally similar but less reactive analogue, 3,4-dichloropyridin-2-amine.

Table 2: Comparison of Calculated Activation Energies (in kcal/mol) for the Oxidative Addition Step at the C-4 Position

CompoundLeaving GroupActivation Energy (M06-2X/def2-TZVP, PCM)
This compoundIodo13.8
3,4-Dichloropyridin-2-amineChloro23.5

Analysis:

The computational results clearly show a much higher activation barrier for the oxidative addition to the C-Cl bond in 3,4-dichloropyridin-2-amine compared to the C-I bond in our target molecule. This prediction is consistent with the well-established trend in halogen reactivity for cross-coupling reactions (I > Br > Cl).[1] This type of comparative analysis can be invaluable for selecting the most suitable starting materials for a synthetic campaign.

Conclusion: The Power of Predictive Modeling

Computational modeling and simulation are indispensable tools in modern chemical research and drug development. For a molecule as synthetically important as this compound, these methods provide deep insights into its reactivity, enabling the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of synthetic routes. By combining theoretical calculations with experimental validation, researchers can accelerate the pace of innovation and more efficiently develop the next generation of therapeutics. This guide has provided a framework for approaching the computational study of such systems, emphasizing the importance of a rigorous and systematic methodology to ensure the reliability and predictive power of the results.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-chloro-4-iodopyridin-2-amine (CAS No. 1152617-24-7), a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Initial Safety Precautions

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount.

1.1. Toxicological Profile

While a complete toxicological profile is not available, data from suppliers and chemical databases indicate that this compound should be handled as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and causes skin and eye irritation.

Furthermore, many substituted pyridine compounds have demonstrated cytotoxic effects in scientific studies. Although specific data for this compound is limited, it is prudent to treat it as potentially cytotoxic, warranting stringent safety measures to prevent exposure.

1.2. Regulatory Classification

As a halogenated organic compound, this compound is subject to hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic waste.

It is important to note that this compound is not explicitly listed on the EPA's "P-list" of acutely hazardous wastes (40 CFR § 261.33). However, due to its identified hazards, it must be managed as hazardous waste.

1.3. Immediate Safety Measures

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory. The table below outlines the minimum requirements.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a risk of splashing.Protects against accidental splashes and contact with airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of after contamination.Prevents skin contact. Pyridine and its derivatives can penetrate some glove materials, so proper selection and immediate replacement are crucial.
Body Protection A fully buttoned laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.Protects against contamination of personal clothing and skin.
Respiratory Protection Not typically required when working in a functional chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge should be used.Prevents inhalation of dust or vapors.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.

2.1. The "Halogenated" Distinction

This compound is a halogenated organic compound due to the presence of chlorine and iodine atoms. Halogenated wastes must be collected separately from non-halogenated organic wastes. This is because the incineration of halogenated compounds can produce corrosive and toxic byproducts, such as hydrochloric acid, requiring specialized scrubbers in the incineration facility. Mixing these waste streams can lead to regulatory non-compliance and increased disposal costs.

2.2. Collection Protocol

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Container Material : The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date when waste was first added to the container.

  • Keep Closed : The container must be kept tightly sealed when not in use to prevent the release of vapors.

Step-by-Step Disposal Procedure

The following workflow outlines the decision-making process and actions required for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Assess Hazards & Don PPE B Work in Chemical Fume Hood A->B C Select 'Halogenated Organic Waste' Container B->C D Verify Container Compatibility & Labeling C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Contractor G->H I Incineration at Permitted Facility H->I

Figure 1. A workflow diagram illustrating the key stages of proper disposal for this compound.

3.1. Disposal of Pure Compound and Concentrated Solutions

  • Gather Materials : Collect all necessary PPE, a spatula, a funnel, and the designated halogenated waste container.

  • Transfer Solid Waste : Carefully transfer the solid this compound into the waste container using a dedicated spatula.

  • Transfer Liquid Waste : If disposing of a solution, use a funnel to carefully pour the liquid into the appropriate halogenated liquid waste container.

  • Avoid Incompatibles : Do not mix this waste with incompatible materials. Halogenated amines can be incompatible with strong oxidizing agents, strong acids, and certain metals. Mixing with such substances can cause vigorous reactions, heat generation, or the release of toxic gases.

  • Seal and Store : Securely cap the waste container and place it in a designated satellite accumulation area, away from incompatible chemicals.

3.2. Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Gloves, Weighing Paper, and Wipes : Place these items in a sealed, labeled plastic bag and then into the solid halogenated organic waste container.

  • Glassware : Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as halogenated liquid hazardous waste. The third rinsate can also be collected. After this decontamination process, the glassware can be washed normally.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as described in section 1.3.

  • Contain the Spill : For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with a sorbent material.

  • Clean-up : Carefully sweep the solid material or absorb the liquid with an inert absorbent (e.g., vermiculite, sand).

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontaminate Surfaces : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Chemical Deactivation: A Word of Caution

While chemical degradation methods for halogenated pyridines, such as catalytic hydrogenation and photolysis, exist in the scientific literature, these are specialized procedures that require specific equipment and expertise. It is strongly recommended that laboratory personnel do not attempt to chemically neutralize or deactivate this compound as a routine disposal method. Such attempts without validated protocols and proper safety controls can lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and an increased risk of exposure. The most reliable and safest method of disposal is through a licensed hazardous waste management company.

Final Disposal Pathway

The ultimate fate of the collected hazardous waste is critical for environmental protection.

A Senior Application Scientist's Guide to Handling 3-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Chloro-4-iodopyridin-2-amine (CAS No. 1152617-24-7). As a halogenated pyridine derivative, this compound requires stringent safety measures to mitigate risks to laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for chemical handling.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as other halogenated pyridines and amines, allows for a robust risk assessment. The primary hazards are associated with acute toxicity, skin irritation, and serious eye irritation.[1][2]

Inferred Hazard Profile:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage or irritation[2][3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][4]

The presence of chloro- and iodo- functional groups classifies this compound as a halogenated organic, necessitating specific disposal protocols.[5][6]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or dermal contact. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7][8]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles for splash-prone procedures.[9]Protects against accidental splashes of the compound or its solutions, which can cause serious eye damage.[2][8] A face shield provides an additional barrier for the entire face.[9]
Hand Protection Nitrile or Neoprene gloves.[7][10] For extended contact, consider Butyl rubber gloves.Pyridine and its derivatives can penetrate standard latex gloves. Nitrile and neoprene offer better resistance.[10][11] Always inspect gloves for tears or holes before use and practice proper glove removal to avoid contaminating skin.[12]
Protective Clothing Flame-resistant lab coat.[9] Consider a chemically resistant apron for handling larger quantities.A lab coat protects the skin and personal clothing from minor spills and contamination.[11] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory in the laboratory at all times.[9]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.[7][10] If a fume hood is unavailable or dust is generated, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is required.[12]Halogenated pyridines can be volatile and harmful if inhaled.[7] A chemical fume hood is the primary engineering control to prevent respiratory exposure.[10][12] Respirator use requires formal training and fit-testing.

Operational Protocol: From Bench to Waste

A systematic workflow ensures that this compound is handled safely throughout the experimental process. All handling of this compound should occur within a designated area, preferably a chemical fume hood, to contain any potential fumes or dust.[10][13]

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to prevent the release of dust.[12] Use non-sparking tools.[14][15]

  • In-Reaction Use : Keep all containers tightly closed when not in use.[3][10] If heating the reaction, ensure the apparatus is properly secured and monitored.

  • Post-Procedure Cleanup : Decontaminate all surfaces and equipment after use. The initial rinse of any glassware that contained the compound should be collected as hazardous waste.[16]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate Halogenated Waste handle2->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

A logical workflow for the safe handling of this compound.

Emergency Procedures

Accidents can happen despite careful planning. Immediate and correct response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Minor Spill (in fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7] Carefully sweep the material into a designated, sealed container for halogenated solid waste.[17] Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[17]

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6] Improper disposal can lead to environmental contamination and regulatory non-compliance. Never dispose of this chemical down the drain.[18][19]

Waste Segregation is Critical:

  • Halogenated Organic Waste : All solutions containing this compound and the first rinse of contaminated glassware must be collected in a clearly labeled container specifically for "Halogenated Organic Waste".[5][18][19]

  • Contaminated Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, absorbent pads, silica gel) must be collected in a separate, sealed, and clearly labeled container for "Solid Hazardous Waste".[17][20]

  • Empty Containers : The original container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as halogenated waste.[16] After thorough rinsing and air-drying, the container can be managed for disposal.[16]

All waste containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area.[6][21]

G cluster_waste_type Identify Waste Type cluster_disposal_path Segregate and Dispose start Waste Generated liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper towels, silica) start->solid_waste container_waste Empty Stock Container start->container_waste halogenated_bin Dispose in 'Halogenated Organic Waste' Container liquid_waste->halogenated_bin solid_bin Dispose in 'Solid Hazardous Waste' Container solid_waste->solid_bin rinse_container Triple rinse (collect first rinse as halogenated waste). Dispose of container. container_waste->rinse_container

Decision workflow for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.